2-Methoxyquinoline-3-boronic acid
Description
The exact mass of the compound 2-Methoxyquinoline-3-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxyquinoline-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyquinoline-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-methoxyquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-8(11(13)14)6-7-4-2-3-5-9(7)12-10/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOYLJRUEIVOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582950 | |
| Record name | (2-Methoxyquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886853-93-6 | |
| Record name | (2-Methoxyquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxyquinoline-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxyquinoline-3-boronic acid chemical properties
An In-Depth Technical Guide to 2-Methoxyquinoline-3-boronic Acid: Properties, Handling, and Application in Suzuki-Miyaura Coupling
Introduction
2-Methoxyquinoline-3-boronic acid, CAS 886853-93-6, is a heterocyclic organoboron compound of significant interest to researchers in organic synthesis and medicinal chemistry.[1][2] Its structure uniquely combines the privileged quinoline scaffold, a common motif in numerous pharmaceuticals, with the versatile boronic acid functional group. This boronic acid moiety serves as a critical handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The transformative power of this reaction, which earned its developers the 2010 Nobel Prize in Chemistry, allows for the efficient construction of complex biaryl and heteroaryl structures from readily available components.[3][4]
As a Senior Application Scientist, the purpose of this guide is to provide a comprehensive technical overview for fellow researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, ensuring that the protocols described are robust and self-validating. This document covers the compound's core physicochemical properties, safe handling procedures, and a detailed, field-proven protocol for its application in Suzuki-Miyaura coupling, providing a reliable foundation for its use in the laboratory.
Part 1: Core Chemical and Physical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. The key physicochemical data for 2-Methoxyquinoline-3-boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 886853-93-6 | [1][2][5] |
| Molecular Formula | C₁₀H₁₀BNO₃ | [1][2][6] |
| Molecular Weight | 203.00 g/mol | [1][2][6] |
| Appearance | White to off-white solid/lyophilized powder | [5][6][7] |
| Purity | Typically ≥95% - 97% | [2][5][6] |
| Melting Point | 254 °C | [8] |
| Boiling Point | 414.2 °C (Predicted) | [1][8] |
| Density | 1.29 g/cm³ (Predicted) | [1][8] |
| pKa | 7.10 ± 0.30 (Predicted) | [7][8] |
Solubility and Stability Insights:
2-Methoxyquinoline-3-boronic acid is generally soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and sparingly soluble in water.[9] This solubility profile makes it well-suited for a variety of reaction conditions.
A critical consideration for boronic acids is their stability. The carbon-boron bond is susceptible to protodeboronation, particularly under strongly acidic or basic conditions, which can cleave the boronic acid group and render the reagent inactive for coupling.[9] Therefore, while a base is required for the Suzuki-Miyaura reaction, the choice and stoichiometry of the base are crucial for balancing the activation of the boronic acid with the preservation of the starting material.
Part 2: Safe Handling, Storage, and Disposal
Scientific integrity begins with safety. Proper handling and storage are paramount to ensure both the well-being of laboratory personnel and the chemical integrity of the reagent.
Storage: For optimal stability, 2-Methoxyquinoline-3-boronic acid should be stored under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from atmospheric moisture and oxygen.[7][8][10] Recommended storage temperatures are:
To maintain reagent integrity, it is crucial to avoid repeated freeze-thaw cycles.[5] Aliquoting the compound upon receipt into single-use vials is a highly recommended practice.
Safety and Personal Protective Equipment (PPE): This compound is classified as an irritant and presents several hazards.[1][7] Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[12]
-
PPE: Wear appropriate personal protective equipment, including a lab coat, nitrile gloves, and safety glasses or goggles.[13]
Disposal: Dispose of unused material and its container as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[12][14]
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The primary application of 2-Methoxyquinoline-3-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern synthesis for constructing complex molecular architectures.[4]
Mechanistic Overview: The catalytic cycle provides the rationale for the procedural steps. It generally proceeds via three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][15]
The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4]
Experimental Workflow Diagram: The following diagram outlines the logical flow of a typical Suzuki-Miyaura coupling experiment.
Sources
- 1. globalchemmall.com [globalchemmall.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Methoxyquinoline-3-boronic acid | 886853-93-6 | Benchchem [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. 2-Methoxyquinoline-3-boronic acid | CymitQuimica [cymitquimica.com]
- 7. 886853-93-6 CAS MSDS (2-Methoxyquinoline-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-Methoxyquinoline-3-boronic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 2-Methoxyquinolin-6-ylboronic acid (1191061-58-1) for sale [vulcanchem.com]
- 10. achmem.com [achmem.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chem.libretexts.org [chem.libretexts.org]
2-Methoxyquinoline-3-boronic acid structure and nomenclature
An In-Depth Technical Guide to 2-Methoxyquinoline-3-boronic acid: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-Methoxyquinoline-3-boronic acid, a key building block in modern synthetic and medicinal chemistry. We will move beyond simple data recitation to provide field-proven insights into its structure, nomenclature, synthesis, and critical applications, with a focus on the causality behind experimental choices.
Core Identity: Structure and Nomenclature
2-Methoxyquinoline-3-boronic acid is an organoboron compound featuring a quinoline heterocyclic core. This structure is of significant interest to researchers, particularly in drug discovery, due to the established biological activities of the quinoline scaffold. The molecule's formal nomenclature and key identifiers are crucial for unambiguous communication in research and procurement.
1.1. Chemical Structure
The molecule consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. A methoxy group (-OCH₃) is substituted at the 2-position, and a boronic acid group [-B(OH)₂] is at the 3-position.
Caption: Chemical structure of 2-Methoxyquinoline-3-boronic acid.
1.2. Nomenclature and Identifiers
Proper identification is paramount for regulatory compliance and reproducibility. The compound is known by several synonyms, which can be useful when searching chemical databases.
| Identifier | Value | Source(s) |
| IUPAC Name | (2-Methoxyquinolin-3-yl)boronic acid | [1][2] |
| CAS Number | 886853-93-6 | [3][4] |
| Molecular Formula | C₁₀H₁₀BNO₃ | [3][4][5] |
| Molecular Weight | 203.00 g/mol | [3][4][5] |
| Synonyms | 2-methoxy-3-quinolinylboronic acid, 3-Borono-2-methoxyquinoline | [1][2] |
| InChI Key | WLOYLJRUEIVOJC-UHFFFAOYSA-N | [1][6] |
Synthesis and Characterization
The synthesis of arylboronic acids is a well-established field, but the specific electronic nature of the quinoline ring requires careful selection of reaction conditions. A common and effective strategy involves the borylation of an appropriate halo-quinoline precursor.
2.1. Proposed Synthetic Workflow
A highly plausible and industrially scalable route begins with 2-chloroquinoline. This precursor is first converted to its methoxy derivative, followed by a palladium-catalyzed borylation reaction.
Caption: Proposed synthetic workflow for 2-Methoxyquinoline-3-boronic acid.
Causality Behind Experimental Choices:
-
Step 1 (Methoxylation): 2-Chloroquinoline is activated towards nucleophilic aromatic substitution by the ring nitrogen. Sodium methoxide is a strong, inexpensive nucleophile suitable for this transformation.
-
Step 2 (Miyaura Borylation): The subsequent C-H borylation is directed to the 3-position. However, a more controlled and common industrial approach is to use a halo-precursor at the 3-position. If starting from 2-methoxy-3-bromoquinoline, a palladium catalyst like Pd(dppf)Cl₂ is chosen for its efficiency in coupling aryl halides with bis(pinacolato)diboron (B₂pin₂). Potassium acetate (KOAc) is used as a mild base that is compatible with the boronic ester product.
-
Step 3 (Hydrolysis): The resulting pinacol ester is a stable, easily purified intermediate. It is readily hydrolyzed to the final boronic acid under mild acidic conditions during aqueous workup.
2.2. Characterization
Confirming the identity and purity of the final product is a non-negotiable step. Standard analytical techniques are employed:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. Protons on the quinoline ring will appear in the aromatic region (typically 7-8.5 ppm), with the methoxy protons appearing as a sharp singlet around 4 ppm.
-
Mass Spectrometry (MS): Confirms the molecular weight. Expect to see a molecular ion peak corresponding to 203.07538 Da (monoisotopic mass).[6]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹) from the boronic acid group, C-H aromatic stretching (~3050 cm⁻¹), and C-O stretching from the methoxy group (~1250 cm⁻¹).
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of 2-Methoxyquinoline-3-boronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[7][8] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[9]
3.1. Reaction Mechanism
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process involves three main stages: oxidative addition, transmetalation, and reductive elimination.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.2. Self-Validating Experimental Protocol
This protocol for a small-scale Suzuki-Miyaura coupling is designed to be self-validating, with clear checkpoints for reaction monitoring.
Materials:
-
Aryl Halide (R¹-X, e.g., 4-bromotoluene) (1.0 eq)
-
2-Methoxyquinoline-3-boronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, anhydrous) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water 4:1 mixture)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide, 2-Methoxyquinoline-3-boronic acid, and the base. The use of an inert atmosphere (Nitrogen or Argon) is critical because the active Pd(0) catalyst is oxygen-sensitive.[4]
-
Solvent Degassing: Add the solvent mixture. The solvent must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the oxidative addition and reductive elimination steps.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A key validation checkpoint is the consumption of the limiting reagent (typically the aryl halide). The appearance of a new, more nonpolar spot (the product) and the disappearance of the starting material indicates a successful reaction.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. The aqueous wash removes the inorganic base and boron byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Applications in Drug Discovery
Boronic acids are not merely synthetic tools; they are increasingly recognized as important pharmacophores.[11][12] The boron atom can form reversible covalent bonds with diols, a feature exploited in designing enzyme inhibitors.[7]
-
Proteasome Inhibition: The dipeptide boronic acid Bortezomib (Velcade®) was the first proteasome inhibitor approved for treating multiple myeloma, validating boronic acids as a viable drug class.[11][12]
-
Quinoline Scaffold: The quinoline ring system is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, including antimalarials (chloroquine) and kinase inhibitors. Its planar structure allows for effective π–π stacking interactions with biological targets.[13]
-
Role of Methoxy Group: The methoxy group at the 2-position significantly influences the electronic properties of the quinoline ring. It is an electron-donating group, which can modulate the reactivity of the boronic acid and the binding affinity of the final molecule to its target.
Safety, Handling, and Storage
As a professional-grade laboratory chemical, 2-Methoxyquinoline-3-boronic acid requires careful handling.
-
Hazards: It is classified as an irritant. It may cause skin, eye, and respiratory irritation.[14] Some safety data sheets indicate it may be harmful if swallowed.[15]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][16]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[4][16] Recommended storage temperature is typically 2-8 °C.[4][17] The compound is hygroscopic and sensitive to oxidation.
References
-
Vertex AI Search, Grounding API Result[3]
-
GlobalChemMall. (n.d.). (2-methoxyquinolin-3-yl)boronic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-methoxyquinoline-3-boronic acid (C10H10BNO3). Retrieved from [Link]
- Safety Data Sheet. (2010, June 22). 2-Methoxypyridine-3-boronic acid.
-
Watson International Ltd. (n.d.). 2-Methoxyquinoline-3-boronic acid CAS 886853-93-6. Retrieved from [Link]
-
Cusabio. (n.d.). 2-Methoxyquinoline-3-boronicacid. Retrieved from [Link]
- Singh, S. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
- MDPI. (2021).
-
PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]
- Buchwald, S. L. et al. (2012).
- Boron Molecular. (2025, October 16).
- Pandian, R. P. et al. (2010). 2-Methoxyquinoline-3-carbaldehyde.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Paskach, A. (2020, November 11). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. University of St. Thomas Research Symposium.
- Silva, M. P. et al. (2020).
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Hocek, M. et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace.
- ChemRxiv. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]
Sources
- 1. 2-Methoxyquinoline-3-boronic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Methoxyquinoline-3-boronic acid CAS#: 886853-93-6 [amp.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 886853-93-6 CAS MSDS (2-Methoxyquinoline-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. globalchemmall.com [globalchemmall.com]
- 6. PubChemLite - 2-methoxyquinoline-3-boronic acid (C10H10BNO3) [pubchemlite.lcsb.uni.lu]
- 7. 2-Methoxyquinoline-3-boronic acid | 886853-93-6 | Benchchem [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 2-Methoxypyridine-3-boronic acid - Safety Data Sheet [chemicalbook.com]
- 17. 886853-93-6|2-Methoxyquinoline-3-boronic acid|BLD Pharm [bldpharm.com]
Foreword: The Strategic Importance of Quinolinyboronic Acids in Modern Synthesis
An In-Depth Technical Guide to the Synthesis of 2-Methoxyquinoline-3-boronic Acid
In the landscape of contemporary drug discovery and materials science, the quinoline scaffold remains a privileged structure, prized for its versatile biological activity and photophysical properties. The functionalization of this nucleus is a central theme in medicinal chemistry. Among the array of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands paramount for its robustness in forging carbon-carbon bonds.[1][2] This reality places a premium on the availability of diverse, functionalized building blocks, particularly quinolinylboronic acids.
2-Methoxyquinoline-3-boronic acid is a highly valuable reagent, designed for the precise introduction of the 2-methoxyquinoline moiety at the C-3 position. Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures that are often key pharmacophores.[3][4] This guide provides a detailed exploration of the principal and alternative synthetic pathways to this important intermediate, grounded in mechanistic understanding and practical, field-proven insights for the research scientist.
Primary Synthesis Pathway: Directed ortho-Metalation (DoM)
The most direct and widely employed strategy for the synthesis of 2-methoxyquinoline-3-boronic acid is a Directed ortho-Metalation (DoM) reaction, also known as lithiation-borylation.[5][6] This powerful technique leverages a directing group on an aromatic ring to guide deprotonation to a specific adjacent position, creating a stabilized organometallic intermediate that can then be trapped by an electrophile.
Causality and Mechanistic Underpinnings
In the case of 2-methoxyquinoline, the methoxy group at the C-2 position serves as an effective directing group. Its lone pair electrons can coordinate with the lithium cation of the strong base, pre-complexing it and lowering the activation energy for proton abstraction at the adjacent C-3 position. This results in the regioselective formation of a 3-lithio-2-methoxyquinoline intermediate.
The choice of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is critical.[7] A nucleophilic base like n-butyllithium could potentially add to the electron-deficient quinoline ring system, leading to undesired side products. LDA, being sterically hindered, functions almost exclusively as a base. The reaction is conducted under strictly anhydrous conditions and at cryogenic temperatures (-78 °C) to ensure the stability of the highly reactive organolithium intermediate and prevent its premature quenching or decomposition.[7][8]
The lithiated intermediate is then intercepted by an electrophilic boron source, typically triisopropyl borate. The nucleophilic carbon at C-3 attacks the electrophilic boron atom, forming a tetracoordinate boronate complex. Upon aqueous acidic workup, this complex is hydrolyzed to yield the final 2-methoxyquinoline-3-boronic acid.[8]
Detailed Experimental Protocol: Lithiation-Borylation
This protocol is a synthesized representation of established procedures.[7] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, ~14 mL per 1 g of starting material).
-
Reagent Preparation: In a separate flask, prepare a solution of 2-methoxyquinoline (1.0 eq) and triisopropyl borate (1.5 eq) in anhydrous THF.
-
Base Generation (In Situ): Cool the main reactor flask to -78 °C using a dry ice/acetone bath. To the THF, add diisopropylamine (1.2 eq) followed by the slow, dropwise addition of n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 eq). Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Lithiation & Borylation: Slowly add the solution of 2-methoxyquinoline and triisopropyl borate from step 2 to the LDA solution at -78 °C. Maintain vigorous stirring.
-
Reaction: The reaction mixture is typically stirred at -78 °C for 4 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS if required.
-
Warming: After 4 hours, the reaction is allowed to warm slowly to room temperature and stirred overnight.
-
Quenching & Workup: Cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
pH Adjustment: Adjust the pH of the aqueous layer to ~5 using 3 M hydrochloric acid (HCl). This step is crucial for the protonation and subsequent precipitation or extraction of the boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by precipitation/trituration with a non-polar solvent like hexane or by recrystallization to afford 2-methoxyquinoline-3-boronic acid as a white to off-white solid.[7][8]
| Parameter | Specification | Rationale |
| Starting Material | 2-Methoxyquinoline | Provides the quinoline backbone and the C-2 methoxy directing group. |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base prevents side reactions.[7] |
| Boron Source | Triisopropyl borate | Common, effective, and readily available boron electrophile.[7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solvates organolithium intermediates. |
| Temperature | -78 °C | Ensures stability of the lithiated intermediate and reaction selectivity.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of reactive intermediates by moisture or oxygen. |
| Workup | Acidic quench (NH₄Cl, HCl) | Hydrolyzes the boronate ester to the desired boronic acid.[8] |
| Typical Yield | 70-85% | Reflects the efficiency of the directed metalation strategy. |
Alternative Pathway: Palladium-Catalyzed Miyaura Borylation
An alternative, powerful method for forming carbon-boron bonds is the Miyaura borylation reaction.[9][10] This palladium-catalyzed cross-coupling reaction typically involves an aryl or heteroaryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[11] While less directly documented for this specific isomer, it represents a viable and important alternative, particularly if the requisite 3-halo-2-methoxyquinoline precursor is readily available.
Conceptual Framework & Proposed Route
This pathway would commence with a suitable precursor, such as 3-bromo-2-methoxyquinoline. The core of the reaction is a catalytic cycle in which a palladium(0) species inserts into the carbon-halogen bond. The resulting palladium(II) complex then undergoes transmetalation with the diboron reagent, followed by reductive elimination to yield the boronic ester and regenerate the palladium(0) catalyst.[9] A key advantage of this method is its generally broader functional group tolerance compared to organolithium-based chemistry.
General Experimental Protocol: Miyaura Borylation
This is a representative protocol based on procedures for similar heteroaryl halides.[12][13] Optimization may be required.
-
Reactor Setup: To a Schlenk flask or microwave vial, add 3-bromo-2-methoxyquinoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and a weak base such as potassium acetate (KOAc, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent: Add an anhydrous, degassed solvent such as dioxane or THF.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The reaction is typically monitored by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude boronic ester can be purified by column chromatography on silica gel.
-
Hydrolysis (Optional): The resulting pinacol boronate ester is often used directly in subsequent Suzuki couplings. If the free boronic acid is required, the ester can be hydrolyzed under appropriate conditions (e.g., treatment with an acid or a reagent like sodium periodate).
Comparative Analysis of Synthesis Pathways
| Feature | Directed ortho-Metalation (DoM) | Miyaura Borylation |
| Starting Material | 2-Methoxyquinoline | 3-Halo-2-methoxyquinoline |
| Key Reagents | Strong base (LDA), Trialkyl borate | Pd catalyst, Diboron reagent, Weak base |
| Temperature | Cryogenic (-78 °C) | Elevated (80-100 °C) |
| Atmosphere | Strictly Inert/Anhydrous | Inert/Anhydrous |
| Advantages | High regioselectivity, often high yield, starts from a simpler precursor. | Broader functional group tolerance, avoids highly reactive organolithiums. |
| Disadvantages | Intolerant of acidic functional groups, requires very low temperatures. | Requires a halogenated precursor, potential for Suzuki side-reactions.[14] |
| Product Form | Boronic Acid (after workup) | Boronic Ester (can be hydrolyzed) |
Conclusion
The synthesis of 2-methoxyquinoline-3-boronic acid is most reliably and directly achieved via a Directed ortho-Metalation pathway, leveraging the directing capacity of the C-2 methoxy group. This method, while requiring stringent anhydrous and cryogenic conditions, offers excellent regiocontrol and high yields from a readily accessible starting material. The palladium-catalyzed Miyaura borylation serves as a powerful alternative, offering milder conditions and greater functional group tolerance, provided the corresponding 3-halo-2-methoxyquinoline is available. A thorough understanding of both methodologies provides the research scientist with a robust toolkit for accessing this critical building block, thereby enabling the continued exploration and development of novel quinoline-based compounds for pharmaceutical and material science applications.
References
-
Das, B. C., Yadav, P., Dasa, S., & He, J. C. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 12(40), 25963-25967. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Openlabnotebooks.org. (2019, February 24). Quinoline Series: Synthesis. Retrieved from [Link]
-
Caming Pharmaceutical Ltd. (n.d.). 8-Quinolineboronicacid CAS 86-58-8. Retrieved from [Link]
-
European Patent Office. (2022). ANTIBACTERIAL COMPOUNDS AND USES THEREOF (EP 3426255 B1). Retrieved from [Link]
-
Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Journal of Organic Chemistry, 77(19), 8678–8688. [Link]
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174–3183. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yeung, K. S., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Chemical Society Reviews, 51(15), 6345-6381. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]
-
Wang, B., et al. (2009). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Letters in Organic Chemistry, 6(1), 74-77. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. caming.com [caming.com]
- 4. 2-Methoxyquinoline-3-boronic acid | 886853-93-6 | Benchchem [benchchem.com]
- 5. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 2-Methoxyquinoline-3-boronic acid CAS#: 886853-93-6 [amp.chemicalbook.com]
- 8. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 2-Methoxyquinolin-6-ylboronic acid (1191061-58-1) for sale [vulcanchem.com]
- 13. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
2-Methoxyquinoline-3-boronic acid: A Technical Guide to its Synthesis, Characterization, and Applications
Abstract
This in-depth technical guide provides a comprehensive overview of 2-Methoxyquinoline-3-boronic acid, a versatile building block of significant interest to researchers, scientists, and drug development professionals. We will delve into the core aspects of its discovery, synthesis, and characterization, offering field-proven insights and detailed experimental protocols. This guide is designed to be a self-validating system, grounded in authoritative references, to ensure scientific integrity and practical utility.
Introduction: The Significance of Quinolines and Boronic Acids in Modern Chemistry
The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Its presence often imparts valuable pharmacological properties. Boronic acids, on the other hand, are a class of organoboron compounds that have revolutionized organic synthesis, primarily through their participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The fusion of these two functionalities in 2-Methoxyquinoline-3-boronic acid creates a powerful and versatile synthetic intermediate.[1] The methoxy group at the 2-position and the boronic acid at the 3-position provide strategic handles for molecular elaboration, enabling the construction of complex quinoline derivatives with potential applications in drug discovery and materials science.[1][3][4]
Synthesis of 2-Methoxyquinoline-3-boronic acid: A Step-by-Step Protocol and Mechanistic Insights
The "discovery" of 2-Methoxyquinoline-3-boronic acid is intrinsically linked to the development of synthetic methodologies that allow for its efficient preparation. While a singular "discovery" event is not prominently documented, its availability stems from the advancement of directed ortho-metalation and borylation techniques.
Retrosynthetic Analysis and Strategy
The most common and effective strategy for the synthesis of 2-Methoxyquinoline-3-boronic acid involves a directed lithiation-borylation of 2-methoxyquinoline. The methoxy group at the C2 position of the quinoline ring acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong base. The resulting lithiated intermediate is then quenched with a boron electrophile, typically a trialkyl borate, to furnish the desired boronic acid after acidic workup.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 2-Methoxyquinoline-3-boronic acid.[5]
Materials:
-
2-Methoxyquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Saturated aqueous ammonium chloride (NH4Cl)
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexane
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30 minutes to generate LDA.
-
Lithiation of 2-Methoxyquinoline: In a separate flame-dried flask, dissolve 2-methoxyquinoline and triisopropyl borate in anhydrous THF.[5] Cool this solution to -78 °C.
-
Borylation: Slowly add the freshly prepared LDA solution to the solution of 2-methoxyquinoline and triisopropyl borate at -78 °C.[5] The reaction mixture is typically stirred at this temperature for several hours.
-
Quenching and Workup: Allow the reaction to slowly warm to room temperature and stir overnight.[5] Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[5]
-
Acidification and Extraction: Adjust the pH of the aqueous layer to approximately 5 with 3 M HCl.[5] Extract the product into ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by precipitation from a suitable solvent system, such as by the addition of hexane to an ethyl acetate solution, to yield 2-Methoxyquinoline-3-boronic acid as a solid.[6]
Causality Behind Experimental Choices
-
Anhydrous Conditions: Organolithium reagents like n-BuLi and LDA are extremely reactive towards protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagents.
-
Low Temperature (-78 °C): The lithiation reaction is highly exothermic and can lead to side reactions if the temperature is not controlled. Performing the reaction at -78 °C helps to control the reactivity and improve the selectivity for deprotonation at the C3 position.
-
Inert Atmosphere: An inert atmosphere of nitrogen or argon is crucial to prevent the reaction of the organolithium reagents with oxygen and moisture in the air.
-
Triisopropyl Borate: Triisopropyl borate is a commonly used boron electrophile. The bulky isopropyl groups help to prevent the formation of over-borylated byproducts.
-
Acidic Workup: The initial product of the borylation reaction is a boronate ester. Acidic workup is necessary to hydrolyze the ester and generate the free boronic acid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 2-Methoxyquinoline-3-boronic acid.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Methoxyquinoline-3-boronic acid. The following techniques are commonly employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinoline ring system and the methoxy group. The absence of a proton signal at the C3 position and the specific splitting patterns of the remaining aromatic protons confirm the successful borylation at the desired position.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The signal for the C3 carbon will be shifted due to the presence of the boron atom.
-
¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. A characteristic signal in the ¹¹B NMR spectrum confirms the presence of the boronic acid functionality.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula.
Summary of Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to quinoline and methoxy protons. Absence of a proton signal at the C3 position. |
| ¹³C NMR | Signals for all carbons in the molecule, with a characteristic shift for the C3 carbon attached to boron. |
| ¹¹B NMR | A single broad signal characteristic of a boronic acid.[7] |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of C10H10BNO3 (203.00 g/mol ).[8][9] |
| Melting Point | A sharp melting point indicates a high degree of purity. The reported melting point is around 254 °C.[5] |
Applications in Research and Drug Development
2-Methoxyquinoline-3-boronic acid is a valuable building block for the synthesis of a wide range of substituted quinolines. Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl, heteroaryl, or vinyl halides to introduce diverse substituents at the 3-position of the quinoline ring.[1] This versatility makes it a key intermediate in the development of novel compounds for various therapeutic areas, including oncology and infectious diseases.[3][4]
Role as a Versatile Synthetic Intermediate
The boronic acid functionality at the 3-position provides a reactive handle for the introduction of a wide array of substituents via palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Potential as a Pharmacophore
In addition to its role as a synthetic intermediate, the boronic acid moiety itself can act as a pharmacophore, interacting with biological targets. Boronic acids are known to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors.[1]
Logical Relationship of Applications
Caption: Applications of 2-Methoxyquinoline-3-boronic acid.
Conclusion
2-Methoxyquinoline-3-boronic acid is a valuable and versatile building block in modern organic synthesis. Its efficient preparation through directed lithiation-borylation, coupled with its utility in cross-coupling reactions, makes it an indispensable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering scientists to effectively utilize this important chemical entity in their research endeavors.
References
-
GlobalChemMall. (2-methoxyquinolin-3-yl)boronic acid. [Link]
-
Letsinger, R. L., & Skoog, I. (1956). Organoboron Compounds. IX. 8-Quinolineboronic Acid, its Preparation and Influence on Reactions of Chlorohydrins1. Journal of the American Chemical Society, 78(20), 5411-5413. [Link]
-
Singh, R., & Kumar, A. (2020). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC advances, 10(48), 28732-28737. [Link]
-
Royal Society of Chemistry. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. [Link]
-
Baran, P. S., & DeMartino, M. P. (2011). Practical C− H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 133(9), 2872-2875. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
-
PubChemLite. 2-methoxyquinoline-3-boronic acid (C10H10BNO3). [Link]
-
Cusabio. 2-Methoxyquinoline-3-boronicacid. [Link]
-
MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
European Patent Office. ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1. [Link]
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
ResearchGate. Investigations on different synthetic routes to prepare boronic.... [Link]
-
Pharmaffiliates. Boronic Acids in Drug Discovery: A Versatile Synthetic Tool. [Link]
-
National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
MDPI. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]
-
ResearchGate. (2-Methoxy-3-pyridyl)boronic acid | Request PDF. [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
-
MDPI. The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. [Link]
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
PubChem. (6-Bromo-2-methoxyquinolin-3-yl)boronic acid. [Link]
-
PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]
-
National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
HETEROCYCLES. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. [Link]
Sources
- 1. 2-Methoxyquinoline-3-boronic acid | 886853-93-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Methoxyquinoline-3-boronic acid CAS#: 886853-93-6 [amp.chemicalbook.com]
- 6. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalchemmall.com [globalchemmall.com]
- 9. 2-Methoxyquinoline-3-boronic acid | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 2-Methoxyquinoline-3-boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 2-Methoxyquinoline-3-boronic acid in Modern Organic Synthesis
2-Methoxyquinoline-3-boronic acid is a heterocyclic organic compound that has emerged as a valuable building block in synthetic chemistry. Its structure, featuring a quinoline core substituted with a methoxy group at the 2-position and a boronic acid at the 3-position, endows it with unique reactivity, making it a key intermediate in the synthesis of a wide array of complex molecules. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The presence of the boronic acid functionality primarily facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-methoxyquinoline-3-boronic acid, with a focus on its practical utility in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Methoxyquinoline-3-boronic acid is essential for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 886853-93-6 |
| Molecular Formula | C₁₀H₁₀BNO₃ |
| Molecular Weight | 203.0 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 254 °C |
| Boiling Point (Predicted) | 414.2 ± 55.0 °C |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of 2-Methoxyquinoline-3-boronic acid: A Step-by-Step Protocol
The synthesis of 2-Methoxyquinoline-3-boronic acid can be reliably achieved through the lithiation of 2-methoxyquinoline followed by quenching with a borate ester. The following protocol is adapted from established literature procedures.
Experimental Protocol:
Materials:
-
2-Methoxyquinoline
-
Triisopropyl borate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
3 M Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), prepare a solution of diisopropylamine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi to the stirred diisopropylamine solution to form lithium diisopropylamide (LDA) in situ.
-
In a separate flask, prepare a solution of 2-methoxyquinoline and triisopropyl borate in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the 2-methoxyquinoline and triisopropyl borate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to slowly warm to room temperature and continue stirring overnight.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Adjust the pH of the mixture to 5 using 3 M HCl.
-
Remove the organic solvents (THF and any residual hexanes from the n-BuLi solution) under reduced pressure.
-
The resulting white solid precipitate is collected by filtration.
-
Wash the solid product thoroughly with deionized water.
-
Dry the product under high vacuum to yield 2-methoxyquinoline-3-boronic acid.
Caption: Workflow for the synthesis of 2-Methoxyquinoline-3-boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 2-methoxyquinoline-3-boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the quinoline core and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex biaryl and vinyl-substituted quinoline derivatives. These products are of significant interest in medicinal chemistry due to the established biological activity of the quinoline scaffold.[2]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Key Mechanistic Steps:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-methoxyquinolin-3-yl moiety) to the Pd(II) center, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Alternative Application: Chan-Lam Coupling
While less common for boronic acids compared to Suzuki-Miyaura reactions, 2-methoxyquinoline-3-boronic acid can also participate in Chan-Lam coupling reactions. This copper-catalyzed reaction forms a carbon-heteroatom bond, typically a C-N bond.
Reported Synthetic Application:
A patent application describes the use of 2-methoxyquinoline-3-boronic acid in a Chan-Lam type coupling with a pyrazole derivative.[4][5]
Reaction Components:
-
2-Methoxyquinoline-3-boronic acid
-
A pyrazole derivative
-
Copper(II) acetate (catalyst)
-
Pyridine (base/ligand)
-
Molecular sieves
-
Acetonitrile (solvent)
Conditions:
This example demonstrates the versatility of 2-methoxyquinoline-3-boronic acid in forming not only C-C bonds but also C-N bonds, further expanding its utility in the synthesis of complex heterocyclic systems.
Conclusion and Future Outlook
2-Methoxyquinoline-3-boronic acid is a valuable and versatile reagent in modern organic synthesis. Its straightforward synthesis and its ability to participate in powerful cross-coupling reactions, particularly the Suzuki-Miyaura reaction, make it an important building block for the construction of complex molecules. The quinoline moiety is a well-established pharmacophore, and the ability to introduce diverse substituents at the 3-position via this boronic acid provides a direct route to novel compounds with potential applications in drug discovery and materials science. As the demand for efficient and selective synthetic methodologies continues to grow, the importance of reagents like 2-methoxyquinoline-3-boronic acid is set to increase, paving the way for the discovery of new and innovative chemical entities.
References
-
Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405. [Link][2][6]
-
Ökten, S., Bude, F., & Tutar, A. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Chemistry of Heterocyclic Compounds, 55(3), 275-283. [Link][2]
-
Makhubela, B. C. E., et al. (2019). Synthesis and Further Studies of Chemical Transformation of the 2-Aryl-3-halogenoquinolin-4(1H)-one Derivatives. Molecules, 24(15), 2788. [Link]
-
Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405. [Link][7]
-
Google Patents. (n.d.). CN105408322A - Tetrazolinone compound and use thereof. Retrieved from [4]
-
Google Patents. (n.d.). BR112016001979B1 - TETRAZOLINONE AND PIRAZOL COMPOUNDS, USES OF THE SAME, AGENT AND METHOD FOR PEST CONTROL. Retrieved from [5]
-
Alvarez, S. G. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine (Doctoral dissertation, University of Cambridge). [Link][8]
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Gurrala, S., et al. (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. Journal of Pharmacy Research, 2(7), 1158-1160. [Link][3]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][3]
-
LibreTexts Chemistry. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. 2-Methoxyquinoline-3-boronic acid | 886853-93-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105408322A - Tetrazolinone compound and use thereof - Google Patents [patents.google.com]
- 4. BR112016001979B1 - TETRAZOLINONE AND PIRAZOL COMPOUNDS, USES OF THE SAME, AGENT AND METHOD FOR PEST CONTROL - Google Patents [patents.google.com]
- 5. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxyquinoline-3-boronic acid | CymitQuimica [cymitquimica.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 2-Methoxyquinoline-3-boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Methoxyquinoline-3-boronic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-methoxyquinoline-3-boronic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and data from analogous arylboronic acids to provide researchers, scientists, and drug development professionals with a robust methodology for solubility assessment. The guide details the underlying chemical principles governing solubility, presents qualitative trends, and offers a detailed, field-proven experimental protocol for accurate solubility determination. The ultimate goal is to empower researchers to generate reliable, in-house data crucial for reaction optimization, purification, and formulation development.
Introduction: The Significance of Solubility in the Application of 2-Methoxyquinoline-3-boronic Acid
2-Methoxyquinoline-3-boronic acid, a member of the versatile quinoline family and a boronic acid derivative, is a valuable building block in modern organic synthesis and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs).
The solubility of this reagent is a critical, yet often overlooked, parameter that dictates its practical application. Inadequate solubility can lead to:
-
Suboptimal Reaction Kinetics: Heterogeneous reaction mixtures can result in slower, incomplete, and less reproducible reactions.
-
Challenges in Purification: Difficulty in finding suitable solvent systems for crystallization or chromatography can complicate isolation and purification, impacting yield and purity.
-
Formulation and Development Hurdles: In the context of drug development, the solubility of an API or its intermediates directly influences its bioavailability and the feasibility of creating stable, effective dosage forms.
This guide serves as a foundational resource, moving beyond a simple data sheet to explain the causal relationships between solvent choice and the dissolution of 2-methoxyquinoline-3-boronic acid.
Physicochemical Properties of 2-Methoxyquinoline-3-boronic Acid
Understanding the inherent properties of 2-methoxyquinoline-3-boronic acid is fundamental to predicting its solubility behavior.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₀H₁₀BNO₃ | [1][2][3] |
| Molecular Weight | 203.00 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1][4] |
| Melting Point | ~254 °C | [4][5] |
| Predicted pKa | ~7.10 ± 0.30 | [4][5] |
| Structure | A quinoline ring substituted with a methoxy group at the 2-position and a boronic acid group at the 3-position. | [6] |
The structure reveals a molecule with both polar and non-polar characteristics. The quinoline core is largely aromatic and hydrophobic, while the boronic acid [-B(OH)₂] and methoxy (-OCH₃) groups introduce polarity and the capacity for hydrogen bonding. The boronic acid moiety is a Lewis acid and can act as a hydrogen bond donor, significantly influencing its interaction with various solvents.
A critical consideration for boronic acids is their propensity to undergo dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.[7][8] This equilibrium can complicate solubility studies, as the solubility of the boroxine is often significantly different from that of the parent boronic acid.[8]
Theoretical Framework and Qualitative Solubility Trends of Arylboronic Acids
While quantitative data for 2-methoxyquinoline-3-boronic acid is scarce, the extensive study of related compounds like phenylboronic acid provides a strong predictive foundation. The principle of "like dissolves like" is the cornerstone of this analysis.
Solvent Classes and Expected Solubility:
-
Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether, Dioxane): Arylboronic acids generally exhibit high solubility in ethers.[8][9][10] The oxygen atom in the ether can act as a hydrogen bond acceptor for the hydroxyl groups of the boronic acid, facilitating dissolution.
-
Ketones (e.g., Acetone, 3-Pentanone): Similar to ethers, ketones are polar aprotic solvents that can effectively solvate boronic acids, leading to high solubility .[8][9][10]
-
Alcohols (e.g., Methanol, Ethanol): Polar protic solvents like alcohols can act as both hydrogen bond donors and acceptors, generally leading to good solubility . However, there is a potential for esterification with the boronic acid, which could alter the nature of the dissolved species.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are of intermediate polarity. Arylboronic acids typically show moderate solubility in chlorinated solvents.[8][9][10]
-
Aromatic Hydrocarbons (e.g., Toluene, Xylene): Due to their non-polar nature, these solvents are generally poor solvents for the polar boronic acid functional group.
-
Aliphatic Hydrocarbons (e.g., Hexane, Methylcyclohexane): These are the least polar common organic solvents, and arylboronic acids are expected to have very low to negligible solubility in them.[8][9][10] This property is often exploited for precipitating the compound from more polar solvent mixtures during purification.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These highly polar solvents are excellent hydrogen bond acceptors and are expected to be very good solvents for 2-methoxyquinoline-3-boronic acid.
The presence of the quinoline ring and the methoxy group in the target molecule, compared to simpler phenylboronic acid, will modulate these general trends. The larger aromatic system increases the non-polar character, while the methoxy group adds a polar ether linkage.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of published quantitative data, an experimental approach is necessary. The dynamic (or synthetic) method is a reliable and widely used technique for determining the solubility of crystalline compounds, including boronic acids, in organic solvents.[7][9] This method relies on observing the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous phase upon controlled heating.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the dynamic method of solubility determination.
Step-by-Step Experimental Protocol
Instrumentation:
-
Jacketed glass vessel with a magnetic stirrer.
-
Circulating fluid bath for precise temperature control.
-
Calibrated digital thermometer (accuracy ±0.1 K).
-
Analytical balance (accuracy ±0.1 mg).
-
Optional: Turbidity sensor or laser light source and detector for automated detection of dissolution.
Procedure:
-
Preparation: Accurately weigh a specific amount of 2-methoxyquinoline-3-boronic acid (solute) and the chosen organic solvent into the jacketed glass vessel. The composition (mole fraction, g/100mL, etc.) should be precisely known.
-
Heating and Equilibration: Begin vigorous stirring to ensure the suspension is homogeneous. Heat the mixture at a slow, constant rate (e.g., 0.1-0.3 K/min) using the circulating bath.[7] A slow heating rate is crucial to ensure the system remains at thermal equilibrium.
-
Observation: Carefully observe the mixture. The solubility point (or clearing point) is the temperature at which the last solid particles disappear, resulting in a completely clear solution. This can be determined visually or by monitoring the change in light transmission through the sample with a turbidity probe.
-
Data Recording: Record the temperature at the exact moment of complete dissolution. This temperature corresponds to the saturation temperature for the prepared composition.
-
Repetition: Repeat steps 1-4 for several different compositions of the solute and solvent to generate a series of data points.
-
Curve Construction: Plot the recorded temperatures against the corresponding mole fractions (or other concentration units) of 2-methoxyquinoline-3-boronic acid. This plot represents the solubility curve for the specific solvent system.
Causality and Trustworthiness:
-
Why a slow heating rate? Rapid heating can cause the measured temperature to overshoot the true equilibrium solubility temperature, leading to inaccurate results.
-
Why vigorous stirring? To prevent localized supersaturation and ensure that the dissolution reflects the bulk properties of the system.
-
Self-Validation: The consistency and smoothness of the resulting solubility curve provide an internal validation of the experimental technique. Outliers would suggest potential issues such as weighing errors, impure solvent, or decomposition of the solute.
Data Presentation: A Template for Your Results
The following table should be used to summarize the experimentally determined solubility data. It provides a clear and comparative overview across different solvents.
| Solvent | Dielectric Constant (ε) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) | Notes |
| Tetrahydrofuran (THF) | 7.6 | 25 | User Data | User Data | User Data | Expected High |
| Acetone | 21 | 25 | User Data | User Data | User Data | Expected High |
| Methanol | 33 | 25 | User Data | User Data | User Data | Expected Good |
| Dichloromethane | 9.1 | 25 | User Data | User Data | User Data | Expected Moderate |
| Toluene | 2.4 | 25 | User Data | User Data | User Data | Expected Low |
| Hexane | 1.9 | 25 | User Data | User Data | User Data | Expected Very Low |
| Dimethyl Sulfoxide | 47 | 25 | User Data | User Data | User Data | Expected Very High |
Conclusion and Future Directions
This guide has established a comprehensive methodology for approaching the solubility of 2-methoxyquinoline-3-boronic acid. By understanding its physicochemical properties and the established trends for arylboronic acids, researchers can make informed decisions about solvent selection. The provided experimental protocol offers a reliable pathway to generate precise, quantitative solubility data, which is indispensable for the successful application of this important chemical building block in research and development. Future work should focus on building a comprehensive database of this compound's solubility across a wider range of solvents and temperatures, and investigating the impact of pH and additives on its aqueous solubility.
References
-
GlobalChemMall. (2-methoxyquinolin-3-yl)boronic acid. [Link]
-
Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4349–4356. [Link]
-
Popowycz, F., & Stella, V. J. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... [Link]
-
Crapse, K. P. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
-
Cusabio. 2-Methoxyquinoline-3-boronicacid. [Link]
-
HDH Chemicals. 2-Methoxyquinoline-3-boronic acid, min 97%, 1 gram. [Link]
-
PubChemLite. 2-methoxyquinoline-3-boronic acid (C10H10BNO3). [Link]
-
ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Chongqing Chemdad Co., Ltd. 2-Methoxyquinoline-3-boronic acid. [Link]
-
ResearchGate. (PDF) Solubility of phenylboronic compounds in water. [Link]
-
Watson International. 2-Methoxyquinoline-3-boronic acid CAS 886853-93-6. [Link]
-
van de Vrie, M. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
Sources
- 1. 2-Methoxyquinoline-3-boronic acid | CymitQuimica [cymitquimica.com]
- 2. globalchemmall.com [globalchemmall.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-Methoxyquinoline-3-boronic acid CAS#: 886853-93-6 [amp.chemicalbook.com]
- 5. 2-Methoxyquinoline-3-boronic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. PubChemLite - 2-methoxyquinoline-3-boronic acid (C10H10BNO3) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Mastering the Suzuki Coupling with 2-Methoxyquinoline-3-boronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Methoxy-3-Arylquinoline Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and fine chemicals.[2] The core of the reaction involves coupling an organoboron species, typically a boronic acid, with an organohalide or pseudohalide.[3]
This guide focuses on a specific, high-value building block: 2-Methoxyquinoline-3-boronic acid . The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with antimicrobial, anticancer, and antidiabetic properties.[4][5] Specifically, the 2-methoxyquinoline moiety and its derivatives have been investigated as P-glycoprotein inhibitors and EZH2 inhibitors, highlighting their potential in overcoming multidrug resistance and in epigenetic cancer therapy.[6][7]
By coupling 2-methoxyquinoline-3-boronic acid with various aryl or heteroaryl halides, researchers can rapidly generate libraries of novel 3-arylquinoline derivatives, providing a direct route to new chemical entities with significant therapeutic potential. This document provides a detailed exploration of the underlying principles, a field-tested experimental protocol, and troubleshooting guidance to empower researchers in leveraging this potent synthetic transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki coupling is paramount to rational protocol design and troubleshooting. The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a square-planar Pd(II) complex. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The base plays a critical role here; it activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)3-), which facilitates the transfer of the organic group to the Pd(II) complex, displacing the halide.[2][9][10]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Reagent in Focus: 2-Methoxyquinoline-3-boronic Acid
Properties:
-
Molecular Formula: C₁₀H₁₀BNO₃[11]
-
Appearance: Typically a solid[14]
-
Key Feature: As a heteroaromatic boronic acid, it can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures.[15][16] This is a critical consideration for protocol design, as the cleavage of the C-B bond leads to the formation of 2-methoxyquinoline as a byproduct and reduces the yield of the desired coupled product.
Strategic Protocol Design: The Causality Behind Experimental Choices
A successful Suzuki coupling, especially with potentially sensitive substrates like heteroaryl boronic acids, hinges on the careful selection of four key components.
| Component | Strategic Choice | Rationale & Causality |
| Palladium Catalyst/Ligand | Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos, XPhos) or an air-stable precatalyst (e.g., XPhos Pd G3). | Heteroaryl couplings can be challenging.[17] Bulky, electron-rich phosphine ligands like SPhos and XPhos promote both the oxidative addition and the reductive elimination steps, leading to faster reaction times and higher efficiency.[15][18] Using a precatalyst ensures rapid formation of the active Pd(0) species, which can outcompete the degradation (protodeboronation) of the boronic acid, a common failure mode for these substrates.[15][16] |
| Base | Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃). | The base's role is to activate the boronic acid for transmetalation.[9] While many bases work, K₃PO₄ is a moderately strong base that is highly effective, particularly for heteroaryl couplings, and is often less harsh than hydroxides, minimizing substrate degradation.[18] Cs₂CO₃ is another excellent choice, especially for difficult couplings, due to its higher solubility in organic solvents.[9] |
| Solvent System | Aqueous mixtures, such as 1,4-Dioxane/H₂O or Toluene/H₂O. | The Suzuki reaction is famously robust and can be run in various solvents, including biphasic systems.[2] The presence of water is often beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.[19] A ratio of approximately 4:1 or 5:1 (organic:aqueous) is a common starting point. |
| Temperature & Time | 80–110 °C; Monitor by TLC or LC-MS. | Higher temperatures accelerate the reaction but also increase the risk of protodeboronation.[18] The chosen catalyst system is designed for high activity, often allowing for complete conversion in a few hours at moderate temperatures. It is crucial to monitor the reaction to avoid prolonged heating after the starting materials are consumed. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-methoxyquinoline-3-boronic acid with a generic aryl bromide (Ar-Br).
Reagents & Materials
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 | Limiting reagent. |
| 2-Methoxyquinoline-3-boronic acid | 203.00 | 1.2 | 1.2 | A slight excess is used to drive the reaction to completion. |
| XPhos Pd G3 Precatalyst | 786.37 | 0.02 | 0.02 | 2 mol%. An air-stable and highly active precatalyst. |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | Must be finely powdered and dry. |
| 1,4-Dioxane | - | 8 mL | - | Degassed. |
| Water (H₂O) | - | 2 mL | - | Degassed. |
Step-by-Step Procedure
-
Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-methoxyquinoline-3-boronic acid (243.6 mg, 1.2 mmol, 1.2 equiv), potassium phosphate (424.5 mg, 2.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (15.7 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[20]
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture should be a suspension.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Vigorous stirring is essential in biphasic systems to ensure adequate mixing and mass transfer between the phases.[20]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 2-6 hours. The reaction is complete when the limiting reagent (aryl bromide) is consumed.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-methoxyquinoline product.
Visualizing the Experimental Workflow
Caption: A standard workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Oxygen contamination deactivated the Pd(0) catalyst.[20]2. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation).3. Insufficient Base: The base was not strong enough or was not properly activated (e.g., not finely powdered). | 1. Ensure meticulous degassing of solvents and use of a robust, air-stable precatalyst.[20]2. Use a fresh, high-purity batch of boronic acid. Consider converting it to a more stable trifluoroborate or MIDA boronate salt if degradation is persistent.[15][19]3. Use finely powdered K₃PO₄ or switch to a stronger base like Cs₂CO₃. Ensure vigorous stirring. |
| Protodeboronation | 1. Reaction Temperature Too High / Time Too Long: Prolonged heating promotes the C-B bond cleavage.2. Base Too Harsh: Strong bases in aqueous media can accelerate this side reaction. | 1. Use a more active catalyst system (e.g., XPhos or SPhos-based) to lower the required temperature and shorten the reaction time.[15][18]2. Use K₃PO₄ or KF instead of stronger bases like NaOH or KOH. |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of two boronic acid molecules, mediated by palladium.[3][20] | This is almost always an issue of inadequate inert atmosphere technique. Ensure the reaction setup is completely free of oxygen by performing at least three evacuate/backfill cycles. |
| Starting Material Remains | 1. Reaction Not Complete: Insufficient time or temperature.2. Challenging Substrate: The aryl halide may be electron-rich or sterically hindered, making oxidative addition slow.[21] | 1. Allow the reaction to run longer, monitoring periodically. If it stalls, a slightly higher temperature may be required.2. For difficult aryl chlorides or hindered bromides, switch to a more active ligand system (e.g., Buchwald's SPhos or XPhos ligands are excellent for this).[17] |
References
- Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2953245/]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://yonedalabs.com/en/suzuki-miyaura-cross-coupling-practical-guide/]
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-base-selection-in-suzuki-cross-coupling-reactions/]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [URL: https://pubs.acs.org/doi/10.1021/ja1073799]
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20858009/]
- Parrish, J. P., & Jung, K. W. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(25), 8855-8860. [URL: https://pubs.acs.org/doi/10.1021/jo971258o]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [URL: https://pubs.acs.org/doi/10.1021/ja068743+]
- Nekrasov, M. (2021). Discussion on solvent and base in a Suzuki reaction with a sensitive amide. ResearchGate. [URL: https://www.researchgate.net/post/What_can_i_use_as_a_solvent_and_base_in_a_suzuki_reaction_with_a_sensitive_amide_in_the_core]
- (2-methoxyquinolin-3-yl)boronic acid - GlobalChemMall. [URL: http://www.globalchemmall.com/cas/886853-93-6]
- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- The Suzuki Reaction - Andrew G. Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.
- 2-Methoxyquinoline | 6931-16-4 - Benchchem. [URL: https://www.benchchem.com/product/B151673]
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. [URL: https://www.benchchem.com/blog/troubleshooting-difficult-suzuki-couplings-with-substituted-boronic-acids/]
- Merits of the Suzuki Coupling Reaction - BYJU'S. [URL: https://byjus.com/chemistry/suzuki-coupling-reaction/]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Diagnosing issues with a failed Suzuki coupling? - Reddit r/Chempros. (2021). [URL: https://www.reddit.com/r/Chempros/comments/ogv9b6/diagnosing_issues_with_a_failed_suzuki_coupling/]
- 2-Methoxyquinoline-3-boronic acid | CymitQuimica. [URL: https://cymitquimica.com/base/files/APP-CHEM/FCH1108253/FCH1108253_ficha_tecnica_ES.pdf]
- Rickhaus, M. (2014). Discussion on solving problems with Suzuki coupling. ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling]
- 2-methoxyquinoline-3-boronic acid (C10H10BNO3) - PubChemLite. [URL: https://pubchemlite.org/compound/CID_16106577]
- The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery - Benchchem. [URL: https://www.benchchem.com/blog/the-diverse-biological-landscape-of-quinoline-derivatives-a-technical-guide-for-drug-discovery/]
- Abedi, A., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(5), 454-466. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6129580/]
- 2-Methoxyquinoline-3-boronic acid, min 97%, 1 gram - Strem. [URL: https://www.strem.com/catalog/v/05-0218/41/2-methoxyquinoline-3-boronic_acid_min_97_1_gram_886853-93-6]
- Liu, X., et al. (2016). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 21(11), 1563. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. PubChemLite - 2-methoxyquinoline-3-boronic acid (C10H10BNO3) [pubchemlite.lcsb.uni.lu]
- 12. globalchemmall.com [globalchemmall.com]
- 13. calpaclab.com [calpaclab.com]
- 14. 2-Methoxyquinoline-3-boronic acid | CymitQuimica [cymitquimica.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
Application Notes & Protocols: 2-Methoxyquinoline-3-boronic Acid in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: A Bifunctional Reagent for Modern Drug Discovery
2-Methoxyquinoline-3-boronic acid is a heterocyclic organic compound that stands at the intersection of two critically important domains in medicinal chemistry: privileged structures and versatile synthetic handles. The quinoline core is a well-established "privileged scaffold," a framework that can bind to multiple, diverse biological targets.[1] Its derivatives are found in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2]
Coupled to this potent scaffold at the 3-position is the boronic acid moiety. Far from being a mere synthetic curiosity, the boronic acid group has carved out its own niche in pharmacology, most famously with the approval of the proteasome inhibitor bortezomib.[3][4] However, its most profound impact remains in synthetic chemistry, where it serves as an indispensable partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][5]
This guide provides an in-depth look at the primary application of 2-methoxyquinoline-3-boronic acid: its role as a key building block for the synthesis of complex, biologically active molecules. We will explore the rationale behind its use, provide detailed protocols for its application, and contextualize its utility in the quest for novel therapeutics, particularly in the area of kinase inhibition.
Physicochemical Properties and Handling
Proper handling and storage are paramount for ensuring the reactivity and stability of boronic acids, which can be susceptible to decomposition.[6]
| Property | Value | Source(s) |
| CAS Number | 886853-93-6 | [1][7][8] |
| Molecular Formula | C₁₀H₁₀BNO₃ | [7][8][9] |
| Molecular Weight | 203.00 g/mol | [7][10] |
| Appearance | Solid / Lyophilized powder | [8][11] |
| Melting Point | ~254 °C | [12] |
| Purity | Typically ≥95% | [8][10][11] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles. | [8][12] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 2-methoxyquinoline-3-boronic acid in medicinal chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction forges a new carbon-carbon bond between the C3-position of the quinoline ring and an sp² or sp³-hybridized carbon of an organic halide or triflate.
Why is this important? The ability to create biaryl or aryl-heteroaryl linkages is fundamental to modern drug discovery. This motif is prevalent in a vast number of kinase inhibitors, where one aromatic ring system (the "hinge-binder") anchors the molecule in the ATP-binding pocket of the enzyme, while the second ring system, connected via the newly formed C-C bond, projects into a solvent-exposed region, allowing for fine-tuning of potency, selectivity, and physicochemical properties.[2]
The diagram below illustrates the central role of 2-methoxyquinoline-3-boronic acid as a versatile building block, enabling the synthesis of diverse libraries of substituted quinolines from a common intermediate.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R-X), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation : The organic group from the boronic acid (the quinoline moiety) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex. [6]3. Reductive Elimination : The two organic partners (R and Ar) are expelled from the palladium coordination sphere, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst. [13]
Application Focus: Synthesis of Novel Kinase Inhibitors
The quinoline scaffold is a cornerstone in the development of kinase inhibitors. [2]For example, boronic acid-containing quinoline compounds have been investigated as dual inhibitors of Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK), which are key targets in oncology. [14]2-Methoxyquinoline-3-boronic acid is an ideal starting point for generating analogs of such compounds.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical small-scale reaction for library synthesis.
Objective: To couple 2-Methoxyquinoline-3-boronic acid with a representative aryl bromide.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a common, reliable Pd(0) source. Other catalysts like Pd(dppf)Cl₂ or Pd₂(dba)₃ with specific ligands can be used, especially for challenging substrates. [5][15]* Base: An aqueous solution of a carbonate (Na₂CO₃ or K₂CO₃) is standard. The base activates the boronic acid for transmetalation and neutralizes the acid generated in the cycle. [16]* Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DMF) and water is used. The organic solvent solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. [17]* Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Therefore, degassing the reaction mixture and maintaining it under an inert atmosphere (Nitrogen or Argon) is critical for high yields. [17] Materials:
-
2-Methoxyquinoline-3-boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane
-
Reaction vessel (e.g., microwave vial or round-bottom flask) with a stir bar
-
Septum and needles for inert gas handling
Equipment:
-
Magnetic stirrer with heating plate
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography system (for purification)
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv) and 2-Methoxyquinoline-3-boronic acid (0.6 mmol, 1.2 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.025 mmol, 0.05 equiv).
-
Solvent Addition: Add 1,4-Dioxane (e.g., 4 mL) and the 2M aqueous Na₂CO₃ solution (e.g., 1.5 mL, 3.0 equiv).
-
Degassing: Seal the vessel with a septum. Purge the mixture by bubbling Argon or Nitrogen gas through the solution via a long needle for 10-15 minutes, with a second needle acting as an outlet.
-
Reaction: After degassing, remove the needles and place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Let the reaction stir vigorously overnight (12-18 hours).
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.
Work-up and Purification:
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Protocol 2: Conceptual Synthesis of 2-Methoxyquinoline-3-boronic acid
The direct synthesis of this reagent is typically achieved from the corresponding halo-quinoline. [7]This protocol outlines the conceptual steps based on standard organometallic procedures for boronic acid synthesis. [3] Objective: To synthesize 2-Methoxyquinoline-3-boronic acid from 3-bromo-2-methoxyquinoline.
Step-by-Step Conceptual Workflow:
-
Lithiation: Dissolve 3-bromo-2-methoxyquinoline in an anhydrous aprotic solvent like THF or Diethyl Ether and cool to -78 °C under an inert atmosphere.
-
Halogen-Metal Exchange: Add a solution of an organolithium reagent, typically n-butyllithium (n-BuLi), dropwise to the cooled solution. This generates a highly reactive 3-lithio-2-methoxyquinoline intermediate.
-
Borylation: Add an electrophilic boron source, such as trimethyl borate [B(OMe)₃], to the reaction mixture at -78 °C. The aryllithium will attack the boron atom.
-
Hydrolysis: After allowing the reaction to warm slowly, quench it with an acidic aqueous solution (e.g., 1M HCl). The acidic workup hydrolyzes the intermediate boronate ester to the final boronic acid product.
-
Isolation: The product is then isolated via extraction and purified, often by recrystallization.
Conclusion
2-Methoxyquinoline-3-boronic acid is a high-value reagent in medicinal chemistry. Its true power lies not in its intrinsic biological activity, but in its ability to serve as a reliable and versatile building block. Through robust and well-understood reactions like the Suzuki-Miyaura cross-coupling, it enables medicinal chemists to rapidly synthesize diverse libraries of complex quinoline derivatives. This capacity to systematically explore chemical space around a privileged scaffold is essential for the modern drug discovery process, particularly in the development of targeted therapies like kinase inhibitors.
References
- (2-methoxyquinolin-3-yl)boronic acid - GlobalChemMall. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuTOpkHbfKNTxj60HIFiCgHg9GhIvDgPiSS8_pWe4XhsMHTpHSnwKRzReWXvLgg98X16P9PVlaI48X95mDgDSoxCry07KZVBSIEPSdWO54-Ro0OqMwZg0I-Yg0KgPSEZEHanZHQzHpQcZc98CKwMr8C35XSHyPCgLERbdb]
- 2-Methoxyquinoline-3-boronic acid | 886853-93-6 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4lI_PB0KfhwlZDM4HynBsc2Jtf4uq2Z6gSbTsIX08jMWy9TazjfdtiCOEM9MKWF1at0GlkJ6S6lKtfZppWBOTUKsn_qEBPYabP1bOJvo2MVbZ8xV1qDIiJ0FnLONFoIdhsQ6G0Q==]
- 2-Methoxyquinoline-7-boronic acid - Fluorochem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY2M_qMz-CanM9eWlEDFC_0VMY8yFFgTudtvTtZWmenRlKJbKlgmZCwoxOQbom-5DGJe3YxbITLXE95B9xIN92tuUCZ0DBjaV6Q1n0UgMUUqXzY-Kvz9LctFLbsWiVM-xhQuov]
- 2-Methoxyquinoline-3-boronicacid - Cusabio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL32Cci1ONOA-bJj3jikeb0l2pLgCn-ByOR1CPa8uTJOIL-zkrcZtIpQiZBUi91AvkPS06oB0Fz8YtYu2cr4am06vZWUEDi7RTpQzJimaQVNysEt3XUEn_Q2PRh0wfeRZl4Uo9x-ioi4MGyRGj8CPjuR32c8HWq9GyLeEw6tuXS39nJONC127E_hxZvA==]
- 2-Methoxyquinoline-3-boronic acid | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESuwD2BrAutg5vIo8pqkitB44zND65apNzjSc46c1Rbe5vXhXJCE-WsHFGlR1PKsnLqIXmdsMKvNIij9fJxBqvHjCBgjckLT9rp_0-jQQaSG8yRrBKn_of2KU1twYPu6ryV1aspfa1USN5x55jzBB0wcY_M_49jKrB6fBtpl6NB_9z6cKB_esvIk8p]
- Suzuki-Miyaura Cross-Coupling Reagents - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5788psmGa7o7BT2aP3X5dLDYWsLneR5Aj__hXV6Xk_QuX2gtNXTBQ7w7Utr_jVh_DItIvk8UQTG6pTPruRTp2gMurTXN7l4v3G1oRan_WSfRqfwbHcTacYNYMy20B6lrQUj9fGz-AkaTJrgnq2lFm6cNOQmV-7_kVfn-TS6WiKYG3u0U7gYtZYgkFxNzfmyVwvyucJFUxe2WsgMpl9jW685btW-SrvjeDbE99cnWxAHuLHC5z27iMWmXXZLOC3Ogzw8jRRZNxmFE=]
- 2-methoxyquinoline-3-boronic acid (C10H10BNO3) - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0jopjkGwW9fYv7IaK3MoK06sBUGqrU6mDYLRXMX3cbraYxWRtqE-6P5NSCMsz7H2sayxaMIFlFt-uL1VqNPqdRzMc6psZTJlqQ0f9iL-_u_L5UDR1Dp8_fn8OaOJaz50MHA1F_4_WTLVQaB2ROA==]
- 2-Methoxyquinolin-6-ylboronic acid - Vulcanchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEReZTjAk9ev8pMfai0AmyPsTFCDFbQpdJA9Ww4Rpm6Ex1LbFHpW26591CrOhwJyERKyR-QCQ126deiqu2r4SbL1SZrWPNJZvjrtm6m7_GZjwHIOS9CocqtNdud5xJGR3-711of6_g]
- 2-Methoxyquinoline-3-boronic acid, min 97%, 1 gram - Broadpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY5Bwx2Nsqf39cSk282xCvJ7qcsB2BmqmugaDC19ahDESAHcnnzbQYNP9IBzkfuu_62fxCdQ85epAALkcQxJsv4rNYs2kqes5OS1EN0XK4dEcF3TNR9EKLSZbZfFA98_TJIDoOkhBYoCow2SEUOxfc4sP-aOrNpsOxqhEaZCOK5AnH3cl20Z_zhlBOUmewmMo3Kr0=]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMyN3On-EnfWVOl1jZYHp1UwjzBZKBKmViTm8YniH8Fk47ntXoQp5w1LJJvSYeAp5A0LnCzFPOO1Z0gb88KFkRDcb2OUouZQt176W239nXnF6uiKius91LTZ3JXcenFxj0WzIxKEBP6hXVfOtxrGHyT6sN9_CPrkIloIIpY0xTrQUe9hccjeRRFXOOGwyBNJvHrTlB6oL8aHjTITp8oxKJfvKf9P0bzA6UzudnQgoPdoAUTvgcXKdinwtu4h4KCug0NozIofuYA3UWSaMq_Rjs-r71hNNFYB6EZ-W13MXC4KxHbQ==]
- Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf26MvHC355iDzNIZIi2Kwb3afE5WNRUJ_8XxoCYm9NnSVyJdSgQ22nqmLZ0RGfggojLjy_TaNhnueNQ7glqRZ0mLY3oq125rSuiMqsqk0T8EZLUo651yw8pAxJQFYRLn3sncf]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa3D-8qfXV2neSiZByx503zGusf8-0XOQIMVKrnVZqKlmEvWbYkAGzimBXsl-V0QEw6hYLlOVYI2Mi3JI5eBGVJ3sRYeZxkC442RZM5GihGaHhY7a1K2K0B3LiAEMeZqlZcppIVtnMmeuy5iM=]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwxxUzClYBJPoT9gHd2SDejdnTzdijrPNpK9fULs0pJuCsKg1QM6AUYXmSkvqv2EWwHthLyYbflzVvJwai5Lgo6ZkDGpCFo-0zRyzXdjLWOGhR7TYAv9RrR5OwuIMchN6yT5sPcNFVA-lYsIcgpNu79amjbJcnxt0rJQ_D7YxL77wNnYiiQ7QuNA==]
- Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiYoY_-46oevfSwr5n-_-MJBGrGdaoTbA4gOaJswrySdZ6jxnawi9v6Got-nnFBW3dR3ULNd_tmuVFeWogA97SnTmZZxgV1ZSscdYcK_V24fJhec2S1L5xQDYs5CnYkUpD668=]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtspmiEA6ggffEdKf_NlDP9fa7Dzi5UBY-WLSZLNNGlVbdQ8rRKNdOHPtQtbEDu3ompOixhcu--KYT-XjwrD_cSjMyfp6J5jjNNS3n-hHGfUomnt9nE43KZEnDKLWwdFZkhDAZxlg=]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - Wiley Online Library. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFapEkbaCnnyMY2CfnNYenrAH-K5DnJyN8Ftgm1O7B4QsIgMC5WOXxjiuvfqgjaWyROERbnCHuNFX42nX-8zkk79VxasgSuO6uZAcp7kTOzl5MJVkstfILk7DIiNj9A5-yqsJCV]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4-oSTO9z3C5EkguzWREEFaYbx6CkPM-ITUHJB60w2hu38aAYvYiFYgPJuICTrdGAII9RjQ0JGooOrqqNCLmnIpF2TNyGuC4MihEwRsMf1DSz50HVyoSEJU5VCzz02xiBndKccesEczpFCLXk=]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcluYtThb_ztLN4NU7XkHAgr4-SMLpNwuRbfCysmXkxwJzdpSPhq9purGP2ZHBwyi4170pn1qbLvUmIkrsirXshXKJ9eD8PNa3mnsPEfXki3_O0WWzUXOr9ijZTHY5EIaRr5oQ]
- 2-Methoxyquinoline-3-boronic acid - Chongqing Chemdad Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSQq4DmPF1d8RjruzlZpo2U1I4hBGAWgUxmOE4SD1-uhv3ckCsF-h2D8xczWu-nPD9Wlpk5Hg3zTEPrTDxYct2-pfcNtltyaGKThM0qqbqqbH2e5K74OWG9SwSxMHGGq6eCN8pG7DJeGyEoA==]
Sources
- 1. 2-Methoxyquinoline-3-boronic acid | 886853-93-6 | Benchchem [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 7. globalchemmall.com [globalchemmall.com]
- 8. cusabio.com [cusabio.com]
- 9. PubChemLite - 2-methoxyquinoline-3-boronic acid (C10H10BNO3) [pubchemlite.lcsb.uni.lu]
- 10. calpaclab.com [calpaclab.com]
- 11. 2-Methoxyquinoline-3-boronic acid | CymitQuimica [cymitquimica.com]
- 12. 2-Methoxyquinoline-3-boronic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Methoxyquinolin-6-ylboronic acid (1191061-58-1) for sale [vulcanchem.com]
- 17. Yoneda Labs [yonedalabs.com]
The Strategic Application of 2-Methoxyquinoline-3-boronic Acid in Complex Molecule Synthesis
Introduction: The Quinoline Scaffold and the Power of Boronic Acids
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[3] Among the various classes of quinoline-based compounds, those functionalized at the 2- and 3-positions are of particular interest, especially in the development of kinase inhibitors.[4][5] The introduction of a boronic acid at the 3-position, as in 2-Methoxyquinoline-3-boronic acid, transforms this valuable scaffold into a versatile building block for carbon-carbon bond formation, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Methoxyquinoline-3-boronic acid in organic synthesis. We will delve into the mechanistic nuances of its reactivity, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling, and present a case study on its role in the synthesis of potent kinase inhibitors.
Understanding the Reactivity of 2-Methoxyquinoline-3-boronic Acid
The reactivity of 2-Methoxyquinoline-3-boronic acid in Suzuki-Miyaura coupling is dictated by a combination of electronic and steric factors inherent to its structure. A thorough understanding of these aspects is crucial for the rational selection of reaction partners and the optimization of reaction conditions.
The quinoline ring system, being heteroaromatic, possesses a unique electronic landscape. The nitrogen atom at position 1 is electron-withdrawing, which can influence the electron density of the entire ring system. The methoxy group at the 2-position is a strong electron-donating group. This electronic interplay affects the nucleophilicity of the boronic acid and its propensity to undergo transmetalation in the catalytic cycle.
The boronic acid group at the 3-position is sterically accessible, facilitating its interaction with the palladium catalyst. However, the adjacent methoxy group at the 2-position can exert some steric influence, which may necessitate the use of bulky phosphine ligands on the palladium catalyst to promote efficient oxidative addition and reductive elimination steps.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is the cornerstone application for 2-Methoxyquinoline-3-boronic acid, enabling the synthesis of a diverse array of 3-aryl- and 3-heteroaryl-2-methoxyquinolines. These products are valuable intermediates in the synthesis of complex, biologically active molecules.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][9]
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide. The base is crucial in this step to activate the boronic acid.[1][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Methoxyquinoline-3-boronic Acid with 4-Bromoanisole
This protocol provides a reliable method for the synthesis of 3-(4-methoxyphenyl)-2-methoxyquinoline, a common structural motif in medicinal chemistry.
Materials:
-
2-Methoxyquinoline-3-boronic acid (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Methoxyquinoline-3-boronic acid, 4-bromoanisole, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methoxyphenyl)-2-methoxyquinoline.
Optimization and Causality: Selecting the Right Conditions
The success of the Suzuki-Miyaura coupling with 2-Methoxyquinoline-3-boronic acid hinges on the judicious selection of the catalyst, base, and solvent.
| Parameter | Recommended Choices | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald-type precatalysts (e.g., XPhos Pd G3) | For heteroaryl couplings, catalysts with electron-rich and bulky ligands are often superior as they promote the oxidative addition and reductive elimination steps.[8] Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[1] The choice of base can influence the reaction rate and yield. For challenging couplings, a stronger, more soluble base like K₃PO₄ may be beneficial. |
| Solvent | Dioxane/water, Toluene/water, DMF | A mixture of an aprotic organic solvent and water is often optimal. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst.[8] The choice of solvent can also affect the reaction temperature and the solubility of all components. |
Case Study: Synthesis of Dual CLK/ROCK Kinase Inhibitors
Recent research in the development of novel anticancer agents has highlighted the utility of boronic acid-containing 3H-pyrazolo[4,3-f]quinoline compounds as dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK).[10][11] The synthesis of these potent inhibitors often involves a multicomponent reaction where a boronic acid-containing aldehyde is a key building block. While the direct use of 2-Methoxyquinoline-3-boronic acid in this specific reported synthesis is not explicitly detailed, the closely related 2-methoxy-3-formylquinoline, which can be synthesized from the boronic acid, serves as a crucial precursor.
The general synthetic strategy involves a Povarov/Doebner-type multicomponent reaction.[12]
Figure 2: Synthetic approach to dual CLK/ROCK inhibitors utilizing a 2-methoxyquinoline building block.
This case study underscores the strategic importance of 2-Methoxyquinoline-3-boronic acid as a precursor to highly functionalized quinoline derivatives that are pivotal in the synthesis of complex, biologically active molecules. The ability to introduce the 2-methoxyquinoline scaffold early in a synthetic sequence and then elaborate it through further transformations is a powerful tool for medicinal chemists.
Conclusion
2-Methoxyquinoline-3-boronic acid is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly those with potential applications in drug discovery. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of 3-aryl-2-methoxyquinoline derivatives, which are key intermediates in the synthesis of kinase inhibitors and other biologically active compounds. By understanding the underlying principles of its reactivity and carefully selecting the reaction conditions, researchers can effectively leverage the synthetic potential of this powerful reagent to accelerate their research and development efforts.
References
- Giri Gnawali, K. Okumura, et al. Synthesis of 2-oxoquinoline derivatives as dual pim and mTORC protein kinase inhibitors. Medicinal Chemistry Research, 2022.
-
Dayal, N., et al. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals, 2024. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
- Discovery and Optimization of Quinolinone Derivatives as Potent, Selective and Orally Bioavailable mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of medicinal chemistry, 2019.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
-
Structures of CLK/ROCKi inhibitors reported in the literature, * indicates FDA approval. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. Available at: [Link]
- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... Oncotarget, 2016.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC, NIH.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013.
- Suzuki–Miyaura cross-coupling optimization enabled by autom
-
Synthesis of pyrazolo[4,3-f]quinolines. ResearchGate. Available at: [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC, NIH.
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxyquinoline-3-boronic acid | CymitQuimica [cymitquimica.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes & Protocols: 2-Methoxyquinoline-3-boronic acid as a Novel Fluorescent Probe for Saccharide Detection
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2-Methoxyquinoline-3-boronic acid as a fluorescent probe for the detection of saccharides. While direct experimental data on this specific molecule as a fluorescent probe is emerging, this document synthesizes established principles of quinoline fluorescence and boronic acid chemistry to propose a robust framework for its application and validation.
Introduction: The Convergence of Quinoline Fluorophores and Boronic Acid Receptors
The quest for sensitive and selective analytical tools for biological molecules is a cornerstone of modern biomedical research and drug discovery. Fluorescent probes, in particular, offer a non-invasive and highly sensitive means to visualize and quantify analytes in complex biological milieu. Quinoline and its derivatives have long been recognized as a versatile class of heterocyclic compounds with intrinsic photophysical properties suitable for the development of novel fluorescent probes.[1] Their rigid aromatic structure often leads to high fluorescence quantum yields, and their electronic properties can be readily modulated through synthetic modifications.
Concurrently, boronic acids have emerged as powerful molecular recognition elements, particularly for compounds bearing cis-diol functionalities, such as saccharides.[2][3][4] The reversible covalent interaction between a boronic acid and a diol to form a cyclic boronate ester provides a specific and effective binding mechanism.[2][5] By conjugating a quinoline fluorophore with a boronic acid receptor, we can create a powerful class of fluorescent sensors where the binding event is translated into a measurable change in fluorescence.
This guide focuses on the investigational use of 2-Methoxyquinoline-3-boronic acid (Figure 1), a commercially available compound[6][7][8][9], as a fluorescent probe for saccharides. We will explore its proposed mechanism of action, provide detailed protocols for its characterization and application, and discuss potential avenues for its use in biological research.
Figure 1: Chemical Structure of 2-Methoxyquinoline-3-boronic acid
Caption: Proposed reversible binding of 2-Methoxyquinoline-3-boronic acid to a saccharide.
Photophysical Properties and Characterization
Before its application as a sensor, it is crucial to characterize the fundamental photophysical properties of 2-Methoxyquinoline-3-boronic acid.
Table 1: Key Photophysical Parameters of Quinoline-Based Fluorophores
| Parameter | Description | Significance |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a particular wavelength. | Higher ε allows for brighter signals at lower probe concentrations. [1] |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | A higher ΦF indicates a more efficient and brighter fluorophore. [1] |
| Excitation Wavelength (λex) | The wavelength of light used to excite the fluorophore. | Should be chosen to maximize fluorescence and minimize background autofluorescence. |
| Emission Wavelength (λem) | The wavelength of light emitted by the fluorophore. | Determines the color of the fluorescence and should be well-separated from the excitation wavelength. |
| Stokes Shift | The difference between the maximum excitation and emission wavelengths. | A larger Stokes shift is desirable to minimize self-absorption and improve signal-to-noise. |
Protocol 1: Determination of Photophysical Properties
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of 2-Methoxyquinoline-3-boronic acid in a suitable organic solvent (e.g., DMSO or methanol) and store it at -20°C, protected from light.
-
Solvent Screening: Dilute the stock solution to a working concentration (e.g., 10 µM) in a range of buffered aqueous solutions with varying pH (e.g., pH 6.0, 7.4, 8.5) to determine the optimal conditions for fluorescence.
-
Absorbance Spectroscopy: Record the UV-Vis absorbance spectrum of the probe in the chosen buffer using a spectrophotometer. The wavelength of maximum absorbance (λmax) will be used as the excitation wavelength for fluorescence measurements.
-
Fluorescence Spectroscopy: Using a spectrofluorometer, record the fluorescence emission spectrum of the probe by exciting at λmax. The wavelength of maximum emission (λem) should be determined.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).
Application: Saccharide Detection
The primary proposed application of 2-Methoxyquinoline-3-boronic acid is the detection and quantification of saccharides in aqueous solutions.
Protocol 2: Fluorescence Titration of Saccharides
-
Prepare Probe Solution: Prepare a solution of 2-Methoxyquinoline-3-boronic acid at a fixed concentration (e.g., 10 µM) in the optimal buffer determined in Protocol 1.
-
Prepare Saccharide Stock Solutions: Prepare concentrated stock solutions (e.g., 1 M) of the saccharides of interest (e.g., glucose, fructose, mannose) in the same buffer.
-
Fluorescence Titration: a. Place the probe solution in a quartz cuvette. b. Record the initial fluorescence spectrum. c. Make successive additions of the saccharide stock solution to the cuvette, ensuring thorough mixing after each addition. d. Record the fluorescence spectrum after each addition.
-
Data Analysis: a. Plot the fluorescence intensity at λem as a function of the saccharide concentration. b. The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 binding) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
Figure 3: Experimental Workflow for Saccharide Detection
Caption: A step-by-step workflow for the fluorescence titration experiment.
Potential Applications in Drug Development and Biological Research
The ability to detect and quantify saccharides has significant implications in various research areas:
-
Glycobiology: Studying the role of carbohydrates in cellular recognition, signaling, and disease.
-
Diabetes Research: Development of continuous glucose monitoring systems. Boronic acid-based fluorescent probes are a promising avenue for non-invasive glucose sensing. [10][11]* Drug Discovery: Screening for inhibitors of enzymes involved in carbohydrate metabolism.
-
Bioprocess Monitoring: Monitoring glucose levels in cell culture media.
Considerations for In Vitro and In Vivo Imaging
While the primary focus of these notes is on in vitro applications, 2-Methoxyquinoline-3-boronic acid could potentially be adapted for live-cell imaging. Key considerations include:
-
Cell Permeability: The probe's ability to cross the cell membrane.
-
Cytotoxicity: Ensuring the probe is not toxic to cells at the working concentration.
-
Selectivity: The probe's selectivity for the target saccharide over other intracellular molecules.
-
Photostability: The probe's resistance to photobleaching during prolonged imaging.
Further derivatization of the 2-methoxyquinoline scaffold may be necessary to optimize these properties for cellular applications. [12]
Conclusion and Future Directions
2-Methoxyquinoline-3-boronic acid represents a promising, yet underexplored, candidate for the development of novel fluorescent probes for saccharide detection. Its design leverages the well-established photophysical properties of quinolines and the specific binding affinity of boronic acids for diols. The protocols outlined in this guide provide a solid foundation for researchers to characterize its properties and explore its potential applications.
Future work should focus on a comprehensive experimental validation of the proposed mechanisms and applications. This includes a thorough investigation of its selectivity for different saccharides, its performance in complex biological media, and its potential for modification to enhance its properties for specific applications, such as live-cell imaging or the development of ratiometric sensors. The exploration of such dual-functionality probes holds immense potential for advancing our understanding of complex biological systems. [13]
References
- A Comparative Analysis of the Fluorescent Properties of Quinoline Deriv
- Recent development of boronic acid-based fluorescent sensors - RSC Publishing.
- Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC.
- Molecular Boronic Acid-Based Saccharide Sensors - PMC - NIH.
- Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis - MDPI.
- Fluorescence emission of quinoline and derivatives in ethanol - ResearchG
- Molecular Boronic Acid-Based Saccharide Sensors - ACS Public
- Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D.
- A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- (2-methoxyquinolin-3-yl)boronic acid - GlobalChemMall.
- (PDF)
- Fluorescence enhancement of quinolines by proton
- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - NIH.
- Fluorescence enhancement of quinolines by proton
- Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - NIH.
- 2-methoxyquinoline-3-boronic acid (C10H10BNO3) - PubChemLite.
- 2-Methoxyquinoline-3-boronic acid, min 97%, 1 gram.
- 2-Methoxyquinoline-3-boronic acid | CymitQuimica.
- Fluorescent probes for the simultaneous detection of multiple analytes in biology - Chemical Society Reviews (RSC Publishing).
- Recent development of boronic acid-based fluorescent sensors - PMC - PubMed Central.
- 886853-93-6|2-Methoxyquinoline-3-boronic acid|BLD Pharm.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalchemmall.com [globalchemmall.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 2-Methoxyquinoline-3-boronic acid | CymitQuimica [cymitquimica.com]
- 9. 886853-93-6|2-Methoxyquinoline-3-boronic acid|BLD Pharm [bldpharm.com]
- 10. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent probes for the simultaneous detection of multiple analytes in biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
experimental setup for reactions involving 2-Methoxyquinoline-3-boronic acid
An In-Depth Guide to the Experimental Use of 2-Methoxyquinoline-3-boronic Acid in Cross-Coupling Reactions
Introduction: The Quinoline Moiety in Modern Chemistry
The quinoline scaffold is a privileged heterocyclic motif prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of medicinal chemistry. 2-Methoxyquinoline-3-boronic acid (CAS No. 886853-93-6) has emerged as a versatile and highly valuable building block for introducing this important pharmacophore into complex molecules. Its boronic acid functionality allows for participation in a range of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the . It moves beyond simple step-by-step instructions to elucidate the underlying principles, justify experimental choices, and provide robust, self-validating protocols for achieving high-yield, reproducible results.
Compound Profile: 2-Methoxyquinoline-3-boronic acid
| Property | Value | Source(s) |
| CAS Number | 886853-93-6 | [1][2] |
| Molecular Formula | C₁₀H₁₀BNO₃ | [1][3] |
| Molecular Weight | 203.00 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. Long-term storage at -20°C is also recommended. Avoid repeated freeze-thaw cycles. | [1][4] |
Safety & Handling: This compound should be handled in a well-ventilated area, preferably a fume hood, using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] Always consult the latest Safety Data Sheet (SDS) before use.
Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds, linking the quinoline core to various aryl, heteroaryl, or vinyl partners.[7] Its success hinges on a palladium-catalyzed catalytic cycle that is tolerant of a wide range of functional groups.[8]
Reaction Principle and Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] The base is crucial as it facilitates the transmetalation step by forming a more nucleophilic boronate "ate" complex.[10]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).[9]
-
Transmetalation: The organic moiety from the boronate complex is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ + Ligand | Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) catalyst. Using a Pd(II) source like Pd(OAc)₂ requires a phosphine ligand (e.g., PPh₃, PCy₃, SPhos) which stabilizes the catalyst and promotes the catalytic cycle.[9][11] Catalyst loading is typically low (0.5-5 mol%). |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | An inorganic base is essential.[10] K₂CO₃ is a cost-effective and widely applicable choice.[12] Cs₂CO₃ is a stronger base often used for less reactive substrates. The base activates the boronic acid to form a more reactive boronate species.[13] |
| Solvent | Toluene, Dioxane, THF, DMF, often with H₂O | A mixture of an organic solvent and water is very common.[7] The water helps to dissolve the inorganic base and facilitates the formation of the 'ate' complex. Dioxane/H₂O or Toluene/EtOH/H₂O are robust systems. |
| Temperature | 80-110 °C | Most Suzuki couplings require heating to drive the reaction to completion. Microwave irradiation can significantly shorten reaction times. |
Detailed Protocol: Synthesis of 3-Aryl-2-methoxyquinoline
This protocol describes a general procedure for the coupling of 2-Methoxyquinoline-3-boronic acid with a generic aryl bromide.
Materials:
-
2-Methoxyquinoline-3-boronic acid (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with stir bar
-
Condenser and inert gas line (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 2-Methoxyquinoline-3-boronic acid (e.g., 203 mg, 1.0 mmol), the aryl bromide (1.1 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the vessel. Causality Note: Adding the solid reagents first minimizes exposure of the catalyst to air and moisture before the solvent is added.
-
Solvent Addition & Degassing: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water). Seal the vessel and degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution. Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[8]
-
Reaction: Heat the mixture to 90-100 °C under an inert atmosphere with vigorous stirring. Monitor the reaction progress.
-
Work-up: a. Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 3-Aryl-2-methoxyquinoline.
Application 2: Chan-Lam C-N/C-O Cross-Coupling
The Chan-Lam coupling provides a powerful alternative to the Buchwald-Hartwig amination for forming aryl-amine and aryl-ether bonds.[14] It is uniquely catalyzed by copper complexes and can often be performed open to the air at room temperature, making it an operationally simple and attractive method.[15][16]
Reaction Principle and Mechanism
While the exact mechanism is complex and can be substrate-dependent, a plausible catalytic cycle involves the formation of a key Copper(III) intermediate.[14][16] Unlike palladium catalysis, the Chan-Lam reaction couples two nucleophilic partners (the boronic acid and the amine/alcohol).[17] Oxygen from the air often serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[15]
Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Key Parameters for Optimization
| Parameter | Common Choices | Rationale & Expert Insights |
| Copper Source | Cu(OAc)₂, Cu₂O, CuI | Copper(II) acetate [Cu(OAc)₂] is the most common and versatile catalyst for this transformation.[16] It can be used in either catalytic or stoichiometric amounts. |
| Base | Pyridine, Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | An organic base is typically used.[16] Pyridine can serve as both a base and a ligand, stabilizing the copper intermediates. The base neutralizes the boric acid byproduct. |
| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), Methanol (MeOH) | Aprotic solvents like DCM are very common. The choice of solvent can influence reaction rates and solubility of the coupling partners. |
| Atmosphere/Oxidant | Air (O₂), TEMPO | A key advantage of the Chan-Lam reaction is that it often proceeds efficiently in the presence of air, which acts as the terminal oxidant to regenerate the Cu(II) catalyst.[15] In some cases, molecular sieves are added to remove water, which can promote unwanted side reactions like protodeboronation.[17] |
Detailed Protocol: Synthesis of N-Aryl-2-methoxyquinolin-3-amine
This protocol describes a general procedure for the coupling of 2-Methoxyquinoline-3-boronic acid with a generic primary or secondary amine.
Materials:
-
2-Methoxyquinoline-3-boronic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Copper(II) Acetate [Cu(OAc)₂] (1.5 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
4 Å Molecular Sieves (optional, but recommended)
-
Reaction vessel (e.g., round-bottom flask) with stir bar
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel, add 2-Methoxyquinoline-3-boronic acid (e.g., 203 mg, 1.0 mmol), Cu(OAc)₂ (272 mg, 1.5 mmol), and activated 4 Å molecular sieves (approx. 500 mg).
-
Solvent and Reagent Addition: Add DCM (10 mL) to the vessel, followed by the amine (1.2 mmol) and pyridine (158 µL, 2.0 mmol). Causality Note: Using a slight excess of the amine and a stoichiometric amount of copper acetate often drives the reaction to completion, especially with less nucleophilic amines.
-
Reaction: Stopper the flask and stir the mixture vigorously at room temperature. The reaction is typically open to the air. Monitor the reaction progress. Expert Tip: The reaction mixture often turns from a light blue/green suspension to a deep green or brown solution as the reaction proceeds.
-
Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad thoroughly with DCM. b. Combine the filtrates and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove residual pyridine and copper. c. Separate the organic layer, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. d. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired N-Aryl-2-methoxyquinolin-3-amine.
Workflow for Reaction Monitoring and Analysis
A self-validating protocol requires diligent monitoring to confirm the consumption of starting materials and the formation of the product.[18]
Caption: General workflow for monitoring cross-coupling reactions.
Analytical Techniques
-
Thin-Layer Chromatography (TLC): The quickest method to monitor reaction progress.[18] A suitable eluent system (e.g., Hexane/Ethyl Acetate) should show good separation between the starting boronic acid, the coupling partner, and the more non-polar product. The disappearance of the limiting reagent spot indicates the reaction is nearing completion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by showing a peak with the correct mass-to-charge ratio (m/z) for the desired product. It is also invaluable for identifying potential byproducts.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation of the final, purified product. ¹H and ¹³C NMR spectra will confirm the constitution and purity of the synthesized molecule.[19]
References
- 1. cusabio.com [cusabio.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Methoxyquinoline-3-boronic acid | CymitQuimica [cymitquimica.com]
- 4. 886853-93-6 CAS MSDS (2-Methoxyquinoline-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. achmem.com [achmem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. scispace.com [scispace.com]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Introduction: The Strategic Importance of 2-Methoxyquinoline-3-boronic Acid
An In-Depth Guide to Catalytic Systems for 2-Methoxyquinoline-3-boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. 2-Methoxyquinoline-3-boronic acid is a versatile building block, enabling the introduction of this important pharmacophore into complex molecular architectures. Its utility stems from the reactivity of the boronic acid group, which serves as a handle for a variety of powerful cross-coupling reactions.
This guide provides a detailed exploration of the primary catalytic systems employed for reactions of 2-Methoxyquinoline-3-boronic acid, with a focus on the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, explain the rationale behind the selection of catalysts and reagents, and provide robust, field-proven protocols for practical application.
Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1] It facilitates the coupling of an organoboron species, such as 2-methoxyquinoline-3-boronic acid, with an organic halide or triflate. This reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of reactants.
Core Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this cycle is critical for troubleshooting and optimizing reactions.
-
Oxidative Addition : A low-valent Palladium(0) species reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[1]
-
Transmetalation : The boronic acid must first be activated by a base to form a more nucleophilic boronate complex.[1][3] This boronate then transfers its organic group (the 2-methoxyquinoline moiety) to the Pd(II) center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond and regenerating the catalytically active Pd(0) species.
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Key Catalytic Components: A Scientist's Guide
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four components:
| Component | Examples | Rationale & Field Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, Palladacycles[2] | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is used directly as a Pd(0) source but can be sensitive to air and moisture. Modern palladacycle precatalysts offer high stability and activity, allowing for very low catalyst loadings.[2][4] |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos | The ligand stabilizes the palladium catalyst, prevents aggregation into inactive palladium black, and modulates its reactivity. Electron-rich, bulky phosphine ligands (like SPhos) accelerate both oxidative addition and reductive elimination, making them highly effective, especially for coupling unreactive aryl chlorides.[3][4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, Et₃N | A base is essential for activating the boronic acid to form the boronate.[3] The choice of base is critical. Stronger bases like K₃PO₄ are often used for less reactive coupling partners. Milder bases like K₂CO₃ or KF are preferred when base-sensitive functional groups are present. |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous (base) phases. Biphasic systems like Toluene/H₂O or Dioxane/H₂O are very common.[5][6] The presence of water is often beneficial for the transmetalation step. |
Application Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 2-Methoxyquinoline-3-boronic acid with various aryl bromides.
1. Reagent Preparation:
-
To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add 2-Methoxyquinoline-3-boronic acid (1.2 mmol, 1.2 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Add the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).
2. Reaction Execution:
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 5 mL).
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Part 2: Copper-Catalyzed Chan-Lam Cross-Coupling
The Chan-Lam coupling is an invaluable method for forming carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[7] Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam reaction uses less expensive and less toxic copper catalysts.[8] A significant advantage is that it can often be performed at room temperature and open to the air, using atmospheric oxygen as the terminal oxidant.[7][9]
Core Mechanism and Rationale
The Chan-Lam coupling mechanism is distinct from its palladium-catalyzed counterparts and is generally understood to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) cycle. A widely accepted pathway involves the following steps:[7][10]
-
Transmetalation : The aryl boronic acid reacts with a Cu(II) salt (like Cu(OAc)₂) to form an aryl-copper(II) intermediate.
-
Ligand Exchange/Coordination : The nucleophile (amine or alcohol) coordinates to the copper center.
-
Oxidation & Reductive Elimination : The aryl-copper(II) species can undergo oxidation to a transient Cu(III) intermediate, followed by rapid reductive elimination to form the C-N or C-O bond and a Cu(I) species.[7] Alternatively, some mechanisms propose direct reductive elimination from a Cu(II) complex.
-
Reoxidation : The resulting Cu(I) is reoxidized back to the active Cu(II) state by an oxidant, often oxygen from the air, completing the catalytic cycle.[10]
Caption: Figure 2: A Proposed Catalytic Cycle for the Chan-Lam Reaction.
Key Catalytic Components: A Scientist's Guide
| Component | Examples | Rationale & Field Insights |
| Copper Source | Cu(OAc)₂, CuI, Cu(OTf)₂[10] | Copper(II) acetate is the most common, inexpensive, and effective catalyst for this transformation.[9][11] Other copper salts can be used, and their efficacy can be substrate-dependent. |
| Ligand | Pyridine, 1,10-Phenanthroline, TMEDA, or none | While some Chan-Lam reactions proceed without an added ligand, the addition of a simple N-donor ligand like pyridine can accelerate the reaction and improve yields by stabilizing the copper intermediates.[12] |
| Base | Pyridine, Et₃N, K₂CO₃, or none | The Chan-Lam coupling often proceeds without a strong base, which is a major advantage for substrates with base-labile functional groups.[11] When a base is used, it is typically a mild organic base that can also serve as a ligand (e.g., pyridine). |
| Oxidant | O₂ (from air), TEMPO | The reaction requires an oxidant to regenerate the active Cu(II) catalyst.[9] Simply running the reaction open to the atmosphere or under an air-filled balloon is usually sufficient, making the protocol exceptionally user-friendly. |
| Solvent | CH₂Cl₂, MeCN, Toluene, THF | The choice of solvent is typically less critical than in Suzuki couplings. Dichloromethane (DCM) and acetonitrile are common choices that effectively solubilize the reactants and catalyst. |
Application Protocol 2: General Procedure for Chan-Lam N-Arylation
This protocol describes the coupling of 2-Methoxyquinoline-3-boronic acid with a primary or secondary amine.
1. Reagent Preparation:
-
To a round-bottom flask open to the air, add the amine (1.0 mmol, 1.0 equiv).
-
Add 2-Methoxyquinoline-3-boronic acid (1.5 mmol, 1.5 equiv).
-
Add the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%).
-
Add molecular sieves (4 Å, ~200 mg) to absorb water formed during the reaction.
2. Reaction Execution:
-
Add the solvent (e.g., CH₂Cl₂, 10 mL).
-
If required, add a ligand/base (e.g., Pyridine, 2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The solution will typically turn from colorless to blue or green.
-
Monitor the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the N-arylated quinoline product.
Workflow Summary
The following diagram illustrates the general experimental workflow for executing cross-coupling reactions with 2-Methoxyquinoline-3-boronic acid.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Methoxyquinoline-3-boronic Acid for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Value of Privileged Scaffolds in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within this field, the quinoline core is recognized as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity.[1][2] Numerous FDA-approved kinase inhibitors, such as Bosutinib and Lenvatinib, incorporate the quinoline motif, underscoring its importance in clinical oncology.[1][2]
Parallel to the evolution of targeted therapies, advances in synthetic organic chemistry have provided powerful tools for drug development. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability and functional group tolerance in forming carbon-carbon bonds.[3][4] This reaction critically relies on organoboron reagents, particularly boronic acids, which are generally stable, readily available, and environmentally benign.[4][5]
This guide focuses on 2-Methoxyquinoline-3-boronic acid , a versatile building block that uniquely combines the privileged quinoline scaffold with the synthetic flexibility of a boronic acid. Its structure allows for the strategic introduction of the quinoline moiety into complex molecules, making it an invaluable reagent for medicinal chemists aiming to develop next-generation kinase inhibitors.
Reagent Profile: 2-Methoxyquinoline-3-boronic Acid
The utility of this reagent stems from its distinct physicochemical properties and predictable reactivity. The methoxy group at the 2-position and the boronic acid at the 3-position create a specific electronic and steric profile that can be exploited in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BNO₃ | [6] |
| Molecular Weight | 203.0 g/mol | [6] |
| CAS Number | 886853-93-6 | [6][7] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [6] |
| Reactivity | Nucleophilic partner in Pd-catalyzed cross-coupling |
The boronic acid group is the key reactive handle for Suzuki-Miyaura coupling, while the quinoline core serves as the foundational pharmacophore for kinase interaction. The 2-methoxy group can influence the molecule's solubility and may also serve as a potential metabolic soft spot or a point for future derivatization.
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
The primary application of 2-methoxyquinoline-3-boronic acid is its use as a coupling partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl or heteroaryl halide), forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. This is the step where the C-C bond formation is set up. The base is critical for the formation of a boronate "ate" complex, which enhances the nucleophilicity of the organic group on boron.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Laboratory Protocol
This protocol provides a reliable starting point for coupling 2-methoxyquinoline-3-boronic acid with a generic heteroaryl bromide.
Materials:
-
2-Methoxyquinoline-3-boronic acid (1.2 equivalents)
-
Heteroaryl bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane or DME and water, typically in a 4:1 to 3:1 ratio)
-
Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon line
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 eq), 2-methoxyquinoline-3-boronic acid (1.2 eq), base (2.5 eq), and palladium catalyst (0.05 eq).
-
Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane and water, 4:1 v/v) via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Rationale for Component Selection & Troubleshooting
| Component | Common Choice(s) | Rationale & Expert Insight | Common Problem | Suggested Solution |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(dppf)Cl₂ is often preferred for heteroaromatic couplings due to its higher stability and efficiency.[9] It is also more air-stable than Pd(PPh₃)₄. | Low or no conversion | Catalyst degradation. Ensure thorough degassing of solvents. Use a more robust ligand system (e.g., a biarylphosphine ligand).[10] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | A moderately strong inorganic base is required to facilitate transmetalation without degrading sensitive substrates.[3] K₂CO₃ is a cost-effective and reliable choice for many systems. | Low yield | Incomplete transmetalation. Try a stronger, more soluble base like Cs₂CO₃ or an organic base. |
| Solvent | Dioxane/H₂O, DME/H₂O, THF/H₂O | A mixture of an organic solvent and water is crucial. The organic solvent solubilizes the reagents, while water is needed to dissolve the inorganic base and facilitate the formation of the active boronate species. | Protodeboronation (boronic acid is replaced by -H) | This side reaction is promoted by high temperatures and extended reaction times.[10] Use a more active catalyst to lower the required temperature/time. Ensure the reaction is not run for an unnecessarily long period. |
Application Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
To illustrate the utility of 2-methoxyquinoline-3-boronic acid, we present a synthetic route to a hypothetical kinase inhibitor targeting a key cancer-related kinase like VEGFR-2. Many VEGFR-2 inhibitors feature a heteroaromatic core that interacts with the kinase hinge region, linked to a substituted aromatic or heteroaromatic tail that occupies the hydrophobic pocket.
Caption: Logical workflow for the synthesis of a kinase inhibitor using a sequential SₙAr and Suzuki coupling strategy.
In this strategy, a dichloropyrimidine core is first functionalized via a selective nucleophilic aromatic substitution (SₙAr) with an aniline derivative. The remaining chlorine atom then serves as the electrophilic handle for the subsequent Suzuki-Miyaura coupling with 2-methoxyquinoline-3-boronic acid, installing the key quinoline pharmacophore.
Illustrative Biological Activity
Compounds derived from such syntheses are evaluated for their ability to inhibit kinase activity in vitro. The potency is typically reported as the half-maximal inhibitory concentration (IC₅₀). The table below presents representative data for quinoline-based inhibitors against common oncogenic kinases, illustrating the potential outcomes of a successful synthesis.[11][12]
| Compound | Target Kinase | IC₅₀ (nM) |
| Hypothetical Product 1 | VEGFR-2 | 76 |
| EGFR | 83 | |
| CDK2 | 183 | |
| Reference Inhibitor (e.g., Sunitinib) | VEGFR-2 | 15 |
| EGFR | >1000 | |
| CDK2 | >1000 |
Note: Data is illustrative and based on activities of similar quinoline-based kinase inhibitors reported in the literature.[11]
Conclusion and Future Outlook
2-Methoxyquinoline-3-boronic acid is a high-value, strategic building block for the synthesis of kinase inhibitors. Its utility lies in the reliable and versatile Suzuki-Miyaura cross-coupling reaction, which enables the efficient incorporation of the privileged quinoline scaffold into diverse molecular architectures. The protocols and rationale presented here provide a robust foundation for researchers and drug development professionals to leverage this reagent in their discovery programs.
Future applications could involve using the quinoline nitrogen or the methoxy group as points for further chemical modification, enabling the development of covalent inhibitors, PROTACs (PROteolysis TArgeting Chimeras), or molecular glues, thereby expanding the therapeutic potential of this versatile chemical entity.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida Scholar Commons.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. American Chemical Society.
- Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI.
- 2-Methoxyquinoline-3-boronic acid. CymitQuimica.
- Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. Authorea.
- 2-Methoxyquinoline-7-boronic acid. Fluorochem.
- 2-Methoxyquinoline-3-boronic acid: A Profile. Benchchem.
- 2-Methoxyquinolin-6-ylboronic acid. Vulcanchem.
- 2-Methoxyquinoline-3-boronic acid, min 97%, 1 gram. hd-scientific.
- 886853-93-6|2-Methoxyquinoline-3-boronic acid|BLD Pharm. BLD Pharm.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health.
- Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Institutes of Health.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 886853-93-6|2-Methoxyquinoline-3-boronic acid|BLD Pharm [bldpharm.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol: A Guide to the Scale-Up Synthesis of Biaryl Compounds Using 2-Methoxyquinoline-3-boronic Acid
Audience: Researchers, scientists, and drug development professionals engaged in process chemistry and scale-up operations.
Abstract: This document provides a comprehensive technical guide for the scale-up of carbon-carbon bond-forming reactions utilizing 2-Methoxyquinoline-3-boronic acid. The quinoline moiety is a privileged scaffold in medicinal chemistry, and this guide focuses on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. We will move beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for transitioning from bench-scale discovery to kilogram-scale production. This includes a detailed protocol, process optimization strategies, large-scale purification techniques, and critical safety procedures.
Introduction: The Strategic Value of 2-Methoxyquinoline-3-boronic Acid
2-Methoxyquinoline-3-boronic acid is a valuable heterocyclic building block in modern organic synthesis.[1][2][3] Its structure combines the medicinally significant quinoline core with the versatile boronic acid functional group. Boronic acids are indispensable reagents in synthetic chemistry due to their stability, low toxicity, and remarkable utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[4][5]
The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands as the preeminent method for this transformation.[4][6] Its advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of environmentally benign boron-containing byproducts, make it exceptionally well-suited for industrial applications and large-scale synthesis.[4][7][8]
This guide will focus on a representative Suzuki-Miyaura coupling to illustrate the key principles and practical considerations for scaling up reactions involving 2-Methoxyquinoline-3-boronic acid.
Table 1: Physicochemical Properties of 2-Methoxyquinoline-3-boronic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 886853-93-6 | [3][9] |
| Molecular Formula | C₁₀H₁₀BNO₃ | [1][2] |
| Molecular Weight | 203.00 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | ~254 °C | [3][9] |
| Storage | Store under inert gas at 2-8°C |[3][9] |
The Core Chemistry: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing the process on a larger scale. The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an organohalide with an organoboron compound.[7]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar') to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Scale-Up Protocol: Synthesis of 3-(4-methoxyphenyl)-2-methoxyquinoline
This protocol details a representative 100-gram scale synthesis. The causality for key choices in reagents and conditions is explained to provide a framework for adaptation and optimization.
Reaction Scheme: (Image of the reaction scheme: 2-Methoxyquinoline-3-boronic acid + 4-bromoanisole -> 3-(4-methoxyphenyl)-2-methoxyquinoline)
Table 2: Reagent Stoichiometry and Properties
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 2-Methoxyquinoline-3-boronic acid | 203.00 | 100.0 g | 0.493 | 1.0 |
| 4-Bromoanisole | 187.04 | 97.0 g | 0.519 | 1.05 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 2.85 g | 0.00247 | 0.005 (0.5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 204.0 g | 1.476 | 3.0 |
| Toluene | - | 1.0 L | - | 10 vol |
| Water | - | 0.5 L | - | 5 vol |
Rationale for Reagent Selection
-
Aryl Halide: 4-Bromoanisole is chosen as a common, moderately reactive coupling partner. Aryl bromides offer a good balance of reactivity and cost compared to more reactive iodides or less reactive chlorides.[4]
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. At scale, minimizing catalyst loading (here, 0.5 mol%) is critical for economic viability and to simplify purification by reducing residual palladium levels in the final product.[8]
-
Base: Potassium carbonate is an effective, inexpensive, and moderately strong inorganic base. It is crucial for activating the boronic acid for the transmetalation step. Using at least 2-3 equivalents is standard practice to drive the reaction to completion.[6]
-
Solvent System: A biphasic toluene/water system is highly advantageous for scale-up.[6] Toluene effectively dissolves the organic reagents, while the aqueous phase dissolves the inorganic base and byproducts, facilitating both the reaction and the subsequent work-up.
Equipment
-
5 L jacketed glass reactor with overhead mechanical stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator connected to the reactor jacket.
-
Addition funnel (optional, for liquid reagents).
-
Large separatory funnel (5 L).
-
Filtration apparatus (Büchner funnel).
-
Rotary evaporator.
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Assemble the reactor system and ensure all joints are well-sealed.
-
Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Charging Reagents:
-
To the inerted reactor, add Toluene (1.0 L), 2-Methoxyquinoline-3-boronic acid (100.0 g), 4-Bromoanisole (97.0 g), and Potassium Carbonate (204.0 g).
-
Begin gentle stirring (e.g., 100-150 RPM) to form a slurry.
-
Finally, add the Pd(PPh₃)₄ catalyst (2.85 g). Adding the catalyst last minimizes its exposure to air.
-
-
Reaction Execution:
-
With continued stirring, add Water (0.5 L).
-
Heat the reactor jacket to 90-95 °C to bring the mixture to a gentle reflux (approx. 85 °C internal temperature). Effective mixing is crucial in a biphasic system to ensure efficient reaction at the interface of the two phases.
-
Maintain the reaction at reflux for 4-6 hours.
-
-
In-Process Control (IPC) - Monitoring Reaction Completion:
-
After 4 hours, carefully take a small sample from the organic layer.
-
Spot the sample on a TLC plate (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) against a co-spot of the starting materials. The disappearance of the limiting reagent (boronic acid) indicates completion.
-
Alternatively, dilute the sample and analyze by HPLC or UPLC for a more quantitative assessment. The reaction is complete when the starting material peak area is <1%.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature (20-25 °C).
-
Stop stirring and allow the layers to separate.
-
Transfer the entire reactor contents to a 5 L separatory funnel.
-
Drain the lower aqueous layer. This layer contains the inorganic base and borate byproducts and can be discarded according to local regulations.
-
Wash the organic layer with 1 M NaOH solution (2 x 250 mL) to remove any unreacted boronic acid.
-
Wash the organic layer with brine (1 x 250 mL) to remove residual water.
-
Dry the organic (toluene) layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield the crude product as a solid or oil.
-
Purification Strategies for Scale-Up
Purifying multi-kilogram batches of product requires methods that are more efficient and scalable than standard laboratory column chromatography.
-
Recrystallization: This is the preferred method for purifying solid products at scale.
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). A good solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Allow the solution to cool slowly to form pure crystals, leaving impurities behind in the solvent.
-
Isolate the purified solid by filtration and wash with a small amount of cold solvent. Dry under vacuum.
-
-
Acid-Base Extraction (for basic or acidic impurities): This technique leverages differences in solubility to effect purification. A patent describes a general process for purifying boronic acids by converting them to a salt, performing an extraction, and then regenerating the pure acid.[10] This same principle can be applied to remove acidic or basic impurities from a neutral product.
-
Silica Gel Plug / Large-Scale Chromatography: While full chromatographic separation is often avoided at scale due to high solvent consumption and cost, a "plug" of silica gel can be effective. The crude product is dissolved in a minimal amount of solvent and passed through a short, wide pad of silica gel to remove baseline impurities and residual palladium catalyst.
Overall Experimental Workflow
The entire process, from planning to the final product, follows a logical sequence that is crucial for successful and safe scale-up.
Figure 2: High-level workflow for the scale-up synthesis process.
Safety and Handling of Boronic Acids at Scale
While generally less toxic than many organometallic reagents, boronic acids are not benign and require careful handling, especially when dealing with large quantities of fine powder.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, lab coat, and nitrile gloves.[11][12]
-
Respiratory Protection: When handling large quantities of boronic acid powder, a dust mask or respirator is essential to prevent inhalation.[11][13] Boronic acid dust can be an irritant to the respiratory system.[11]
-
Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood to minimize exposure to dust and solvent vapors.[11][12]
-
Spill Cleanup: In case of a spill, avoid generating dust.[11] Vacuum or carefully sweep up the material and place it into a suitable container for disposal.[11]
-
Disposal: Dispose of chemical waste, including aqueous layers and contaminated materials, according to local, state, and federal regulations.[14] Do not flush large quantities down the drain.[14]
-
Toxicity: Boric acid and its derivatives are classified as potential reproductive toxicants with prolonged or high-level exposure.[14][15] Handle with appropriate caution.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Lab Alley. Boric Acid Safety & Hazards. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
-
MDPI. Special Issue : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. [Link]
-
Carl ROTH. Safety Data Sheet: Boric acid. [Link]
-
Chemistry For Everyone. What Are The Safety Precautions For Using Boric Acid?. [Link]
-
AMERICAN BORATE COMPANY. Boric Acid Safety Data Sheet. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
- Google Patents.
-
PubChemLite. 2-methoxyquinoline-3-boronic acid (C10H10BNO3). [Link]
-
Chongqing Chemdad Co., Ltd. 2-Methoxyquinoline-3-boronic acid. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
Sources
- 1. 2-Methoxyquinoline-3-boronic acid | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - 2-methoxyquinoline-3-boronic acid (C10H10BNO3) [pubchemlite.lcsb.uni.lu]
- 3. 2-Methoxyquinoline-3-boronic acid CAS#: 886853-93-6 [amp.chemicalbook.com]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Methoxyquinoline-3-boronic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. carlroth.com [carlroth.com]
- 13. m.youtube.com [m.youtube.com]
- 14. laballey.com [laballey.com]
- 15. americanborate.com [americanborate.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 2-Methoxyquinoline-3-boronic Acid
Welcome to the technical support center for improving yields in Suzuki-Miyaura cross-coupling reactions involving 2-Methoxyquinoline-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of this particular reaction. Here, we will address common issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your experiments.
Troubleshooting Guide: A Symptom-Based Approach
Low or no yield is a common frustration in complex cross-coupling reactions. This section provides a structured approach to diagnosing and resolving issues based on the symptoms observed in your reaction.
Symptom 1: Low to No Product Formation with Starting Materials Consumed
If you observe the consumption of your starting materials (aryl halide and/or boronic acid) without the formation of the desired product, the primary suspects are competing side reactions.
Potential Cause 1: Protodeboronation of 2-Methoxyquinoline-3-boronic acid
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[1] Heteroaromatic boronic acids, especially those with nitrogen atoms, can be particularly susceptible to this side reaction.[2] The quinoline nitrogen in your substrate can influence its stability.
Diagnostic Steps & Solutions:
-
Analyze Crude Reaction Mixture: Use LC-MS or NMR to identify the presence of 2-methoxyquinoline (the protodeboronated byproduct).
-
Optimize the Base:
-
Minimize Water Content: While some water can be beneficial for dissolving the base and facilitating the catalytic cycle, excess water can promote protodeboronation.[3] Try using a biphasic solvent system with a controlled amount of water (e.g., Dioxane/H₂O 4:1) or even anhydrous conditions if your base allows.[3]
-
Protect the Boronic Acid: For particularly sensitive substrates, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester. These derivatives provide a "slow release" of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[1][4]
Potential Cause 2: Homocoupling of the Boronic Acid
The formation of a 3,3'-bis(2-methoxyquinoline) dimer indicates homocoupling of your boronic acid. This is often caused by the presence of oxygen, which can lead to oxidative side reactions and catalyst decomposition.[4][5]
Diagnostic Steps & Solutions:
-
Analyze Crude Reaction Mixture: Look for a product with a mass corresponding to the dimer of 2-methoxyquinoline-3-boronic acid.
-
Ensure Rigorous Degassing: Oxygen is a known culprit for homocoupling.[5] Thoroughly degas your solvent(s) and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes) or by using the freeze-pump-thaw technique (at least three cycles).[3][6]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen. Use Schlenk techniques for all reagent and solvent transfers.[6]
Symptom 2: Low Conversion with Starting Materials Remaining
If both your aryl halide and boronic acid are largely unreacted, the issue likely lies with the catalyst's activity or the fundamental reaction conditions.
Potential Cause 1: Inactive Catalyst
The active Pd(0) species is essential for the catalytic cycle to begin.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced to Pd(0) in situ.[3]
Diagnostic Steps & Solutions:
-
Catalyst Choice:
-
Ligand Selection: The 2-methoxyquinoline moiety presents a specific steric and electronic environment.
-
Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps, which can help the desired coupling outcompete decomposition pathways.[3][7]
-
The quinoline nitrogen can potentially coordinate to the palladium center, influencing the catalytic activity. A bidentate ligand like dppf might be beneficial in some cases to create a more defined and stable catalytic complex.
-
Potential Cause 2: Suboptimal Reaction Conditions
The interplay of solvent, base, and temperature is crucial for a successful Suzuki reaction.
Diagnostic Steps & Solutions:
-
Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can overcome the activation energy for oxidative addition.[3] However, be mindful that higher temperatures can also accelerate boronic acid decomposition.[3]
-
Solvent: The choice of solvent affects the solubility of all components and can influence the reaction rate.
-
Base Solubility: Ensure your chosen base has some solubility in the reaction medium. Poorly soluble bases can lead to slow and incomplete reactions. Adding a small amount of water can often help dissolve carbonate or phosphate bases.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of 2-methoxyquinoline-3-boronic acid with an aryl bromide?
A1: A robust starting point would be:
-
Aryl Bromide: 1.0 equivalent
-
2-Methoxyquinoline-3-boronic acid: 1.2 - 1.5 equivalents
-
Palladium Catalyst: Pd(dppf)Cl₂ (2-5 mol%) or a Buchwald precatalyst like XPhos Pd G3 (1-2 mol%)
-
Base: K₃PO₄ or K₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent: Degassed Dioxane/H₂O (4:1 or 5:1), to a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Temperature: 90-100 °C
-
Atmosphere: Inert (Argon or Nitrogen)
Q2: The methoxy group at the 2-position of the quinoline seems to be electron-donating. How might this affect the reaction?
A2: The 2-methoxy group is indeed electron-donating by resonance, which increases the electron density of the quinoline ring system. This can have two opposing effects:
-
Increased Nucleophilicity: A more electron-rich boronic acid can sometimes lead to a faster transmetalation step.
-
Potential for Slower Oxidative Addition: If the quinoline itself is the electrophile (i.e., a halo-2-methoxyquinoline), the electron-donating group would slow down the oxidative addition step. In the case of the boronic acid, this effect is on the nucleophilic partner. The primary electronic consideration is the stability of the boronic acid itself.
Q3: Can the quinoline nitrogen interfere with the palladium catalyst?
A3: Yes, the Lewis basic nitrogen of the quinoline ring can coordinate to the palladium center.[9] This can sometimes inhibit the catalyst by occupying a coordination site needed for the catalytic cycle. The use of bulky ligands can often mitigate this by sterically shielding the palladium center and favoring the desired catalytic pathway.
Q4: My product is difficult to purify, showing a close-running impurity on TLC/LC. What could this be?
A4: A common close-running impurity is the protodeboronated starting material, 2-methoxyquinoline.[10] Another possibility is a small amount of homocoupled product. Careful column chromatography with an optimized solvent system is often required. If the impurity is the boronic acid starting material, an acidic or basic wash during workup might help in its removal.
Data and Protocols
Table 1: Recommended Reaction Parameters for Optimization
| Parameter | Starting Condition | Alternative 1 | Alternative 2 | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | XPhos Pd G3 (2 mol%) | Pd(PPh₃)₄ (5 mol%) | Buchwald precatalysts are often more active for heteroaryl couplings. Pd(0) sources bypass in-situ reduction.[3][7] |
| Ligand (if separate) | None | XPhos (4 mol%) | SPhos (4 mol%) | Bulky, electron-rich ligands can accelerate key steps in the catalytic cycle.[3] |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (3 equiv) | Cs₂CO₃ (2 equiv) | Weaker bases can minimize protodeboronation. Cesium bases are often more soluble.[3] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Anhydrous THF | Varying polarity and water content can impact solubility and side reactions.[6][8] |
| Temperature | 100 °C | 80 °C | 110 °C (Microwave) | Lower temperatures can reduce boronic acid decomposition; microwave heating can accelerate slow reactions.[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2-methoxyquinoline-3-boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Degassing: Seal the flask with a septum and purge with Argon or Nitrogen for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 10 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
References
-
Protodeboronation. In Wikipedia; 2023. [Link]
-
Carrow, B. P.; Hartwig, J. F. Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED. Published online May 8, 2021. [Link]
-
Li, J. J. Palladium in Quinoline Synthesis. In Palladium in Heterocyclic Chemistry; Elsevier, 2005; pp 165-204. [Link]
-
Syed, M. A. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Published online December 4, 2017. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 4, 2026. [Link]
-
Capocasa, G. Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Published online October 2, 2018. [Link]
-
Ghaffari, M. A.; St-Gelais, M.; Gagne, Y.; Hadei, N.; Trudel, S.; Biron, E. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. 2022;12(13):7446-7466. [Link]
-
Davies, H. M. L.; Lipski, A.; Zhang, Y.; Dai, X.; Ghorbani, F.; Liu, Y.; Zhang, P.; Yu, J. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. 2024;146(33):22333-22344. [Link]
-
Myers, A. G. The Suzuki Reaction. Myers Research Group, Harvard University. Accessed January 4, 2026. [Link]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. 2010;132(40):14073-14075. [Link]
-
Suzuki reaction. In Wikipedia; 2023. [Link]
-
Mthembu, S.; Friedrich, H.; Singh, M.; Clulow, A. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. 2023;13(2):321. [Link]
-
Mthembu, S.; Friedrich, H.; Singh, M.; Clulow, A. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Published online January 29, 2023. [Link]
-
Carrow, B. P.; Hartwig, J. F. Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. ORKG Ask. Published online 2021. [Link]
-
Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. Published online February 13, 2020. [Link]
-
Patel, A. B.; Chikhalia, K. H. Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. ResearchGate. Published online July 18, 2019. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published online October 10, 2024. [Link]
-
Singh, R.; Singh, M.; Raghuvanshi, A.; Singh, V. P.; Singh, D. A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. ResearchGate. Published online August 7, 2025. [Link]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. Published online October 13, 2010. [Link]
-
Leadbeater, N. E.; Williams, V. A. PdEnCatTM assisted Suzuki cross-coupling reactions of boronic acids and aryl halides. ResearchGate. Published online January 2005. [Link]
-
Reddy, K. R.; Kumar, V. P.; Kumar, V. P.; Reddy, N. R.; Kumar, K. A. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. 2015;5(100):82209-82218. [Link]
-
Al-Soud, Y. A.; Al-Masoudi, N. A. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules. 2021;26(23):7139. [Link]
-
Iacomi, B.; Bîrcă, M.; Cîrcu, V.; Shova, S.; Gulea, A. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules. 2022;27(19):6427. [Link]
-
Ramirez, A.; Lee, J.; Lee, S. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry. 2017;15(40):8549-8553. [Link]
Sources
- 1. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Reactions of 2-Methoxyquinoline-3-boronic Acid in Cross-Coupling Reactions
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Methoxyquinoline-3-boronic acid in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you might face, enabling you to troubleshoot effectively and optimize your reactions. This document will delve into the common side reactions encountered with this specific heteroaromatic boronic acid and provide a structured, question-and-answer-based approach to mitigation.
Introduction: The Unique Reactivity of 2-Methoxyquinoline-3-boronic Acid
2-Methoxyquinoline-3-boronic acid is a valuable building block in medicinal chemistry and materials science. However, like many heteroaromatic boronic acids, it presents a unique set of challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The electron-rich nature of the quinoline ring, coupled with the presence of a Lewis basic nitrogen atom and a methoxy group, can lead to a higher propensity for side reactions compared to simple arylboronic acids. This guide will focus on the two most prevalent side reactions: protodeboronation and homocoupling .
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 2-Methoxyquinoline-3-boronic acid in Suzuki-Miyaura coupling?
The two primary side reactions that researchers encounter are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-methoxyquinoline. This is a significant issue with many heteroaromatic boronic acids.[1][2]
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl, in this case, 3,3'-bis(2-methoxyquinoline), from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[2]
Q2: What makes 2-Methoxyquinoline-3-boronic acid particularly susceptible to protodeboronation?
The susceptibility of 2-Methoxyquinoline-3-boronic acid to protodeboronation arises from a combination of factors inherent to its structure:
-
Heteroaromatic Nature: The quinoline ring system can facilitate protonolysis of the C-B bond. The presence of the nitrogen atom can influence the electronic properties of the ring and potentially participate in mechanistic pathways that promote protodeboronation.[1]
-
Reaction Conditions: The basic and often aqueous conditions required for the Suzuki-Miyaura coupling can accelerate the rate of protodeboronation.[1][3]
Q3: How can I detect if protodeboronation or homocoupling is occurring in my reaction?
You can monitor your reaction progress and identify these side products using standard analytical techniques:
-
Thin Layer Chromatography (TLC): Compare the reaction mixture to authentic samples of the starting materials, the desired product, 2-methoxyquinoline (the protodeboronated product), and, if available, the homocoupled product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying all components in your reaction mixture by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the characteristic signals of the side products. For instance, the appearance of a new signal corresponding to the proton at the 3-position of 2-methoxyquinoline would indicate protodeboronation.
Troubleshooting Guide: A Mechanistic Approach
This section provides a detailed, question-and-answer-formatted guide to troubleshoot and mitigate the common side reactions.
Issue 1: Significant Formation of 2-Methoxyquinoline (Protodeboronation)
Q: I am observing a significant amount of 2-methoxyquinoline in my reaction, and my yield of the desired cross-coupled product is low. What are the likely causes and how can I fix this?
A: The formation of 2-methoxyquinoline is a clear indication of protodeboronation. This side reaction is often exacerbated by the reaction conditions. Here’s a systematic approach to troubleshooting this issue:
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, but a strong base in the presence of a protic solvent can be a primary driver of protodeboronation.[1]
-
The Problem with Strong Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous media can significantly increase the rate of protodeboronation of electron-rich heteroaromatic boronic acids.
-
The Solution: Milder Bases: Switch to a milder base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often better choices for sensitive substrates.[4][5] In some cases, even weaker bases like potassium fluoride (KF) can be effective, particularly under anhydrous conditions.
| Base | Strength | Common Issues | Recommended Application |
| NaOH, KOH | Strong | High protodeboronation rates | Generally not recommended for sensitive heteroaryl boronic acids |
| K₃PO₄ | Strong | Can still promote protodeboronation at high temperatures | Often a good balance of reactivity and selectivity |
| K₂CO₃ | Moderate | May lead to slower reaction rates | A good starting point for optimization |
| KF | Weak | Requires anhydrous conditions | Useful for base-sensitive functional groups |
The presence of water can be a double-edged sword. While it can aid in dissolving the base and facilitating the catalytic cycle, it is also a proton source for protodeboronation.
-
Anhydrous Conditions: For highly sensitive substrates, consider running the reaction under strictly anhydrous conditions. This can be achieved by using anhydrous solvents (e.g., toluene, dioxane, or THF) and a non-hydroxide base like potassium phosphate.
-
"Slow Release" Strategy: An alternative approach is to use a boronic ester derivative, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester.[6] These derivatives are more stable to protodeboronation and slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing the side reaction.
Higher temperatures can accelerate both the desired cross-coupling and the undesired protodeboronation.
-
Lower the Temperature: Try running the reaction at the lowest temperature that still provides a reasonable reaction rate. This might require longer reaction times, but can significantly improve the yield of the desired product by minimizing the decomposition of the boronic acid.
A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation reaction.
-
Ligand Selection: For challenging substrates like 2-methoxyquinoline-3-boronic acid, bulky, electron-rich phosphine ligands are often beneficial. Ligands like SPhos and XPhos can promote the oxidative addition and reductive elimination steps, leading to a faster catalytic turnover.[7]
-
Pre-catalysts: Using a well-defined palladium pre-catalyst can ensure the rapid generation of the active Pd(0) species, which can also help to favor the cross-coupling pathway.[3][8]
Issue 2: Formation of 3,3'-bis(2-methoxyquinoline) (Homocoupling)
Q: My reaction is producing a significant amount of the homocoupled dimer of my boronic acid. What causes this and how can I prevent it?
A: The formation of the homocoupled product is typically promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture. Here’s how to address this issue:
Oxygen is a common culprit in promoting the homocoupling of boronic acids.[2]
-
The Problem with Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.
-
The Solution: Degassing: Ensure that your solvent is thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles. It is also critical to maintain a strict inert atmosphere throughout the reaction setup and duration.
The state of the palladium catalyst can influence the extent of homocoupling.
-
Pd(0) vs. Pd(II) Sources: While Pd(II) sources like Pd(OAc)₂ are commonly used, they require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms Pd(0) can sometimes mitigate this issue.
-
Stoichiometry: Ensure that you are not using an excessive amount of the palladium catalyst.
The relative amounts of your coupling partners can also play a role.
-
Boronic Acid Excess: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common practice, but a large excess should be avoided as it can increase the likelihood of homocoupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Methoxyquinoline-3-boronic Acid (Optimized to Minimize Side Reactions)
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Methoxyquinoline-3-boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Methoxyquinoline-3-boronic acid (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, 2-Methoxyquinoline-3-boronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a pre-heated heating block or oil bath and stir vigorously at a moderate temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of a Boronic Ester for Challenging Couplings
For particularly sensitive substrates prone to protodeboronation, converting the boronic acid to a more stable ester is a highly effective strategy.
A. Preparation of the Pinacol Ester:
-
In a round-bottom flask, dissolve 2-Methoxyquinoline-3-boronic acid (1.0 equiv) and pinacol (1.1 equiv) in toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step without further purification.
B. Suzuki-Miyaura Coupling with the Pinacol Ester:
Follow the procedure in Protocol 1, substituting the 2-Methoxyquinoline-3-boronic acid pinacol ester for the boronic acid.
References
-
Protodeboronation. In Wikipedia; 2023. [Link]
- Biscoe, M. R.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.2009, 131 (47), 17216–17217.
-
Biscoe, M. R.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
Al-Joumhawy, M. K.; et al. Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. [Link]
- Leadbeater, N. E.; Marco, M. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. J. Org. Chem.2003, 68 (14), 5660–5667.
-
Denmark, S. E.; et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Suzuki Coupling Reaction. YouTube. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. [Link]
-
The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... ResearchGate. [Link]
-
Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Organic Chemistry Portal. [Link]
-
A Novel General Phosphine Ligand for Suzuki-Miyaura Cross-Coupling. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Chemistry Portal. [Link]
-
A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC. [Link]
-
Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. [Link]
-
Coupling outcomes for quinolines. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Phosphine Ligands Suzuki. Scribd. [Link]
-
Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. PubMed. [Link]
-
Suzuki reaction. In Wikipedia; 2024. [Link]
-
Difference in reactivity of nucleophilic boron reagent in Suzuki coupling. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Protodeboronations. Organic Chemistry Portal. [Link]
-
New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. [Link]
-
Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. ResearchGate. [Link]
-
CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. [Link]
-
Suzuki-Miyaura Cross-coupling Reaction Research Articles. R Discovery. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
-
5-Acetylthiophene-2-boronic acid MIDA ester. Organic Syntheses. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Methoxyquinoline-3-boronic acid
Welcome to the technical support guide for the synthesis of 2-Methoxyquinoline-3-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic building block. 2-Methoxyquinoline-3-boronic acid is a crucial intermediate in the development of novel pharmaceuticals, particularly in the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address challenges at each stage of the synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic strategy.
Synthetic Workflow Overview
The most reliable and regioselective method for preparing 2-Methoxyquinoline-3-boronic acid is through the Directed ortho-Metalation (DoM) of 2-methoxyquinoline.[2] This strategy leverages the C2-methoxy group as a Directed Metalation Group (DMG) to guide a strong organolithium base to deprotonate the C3 position with high fidelity.[3][4] The resulting aryllithium intermediate is then trapped with a boron electrophile, typically an alkyl borate, to furnish the desired product after an acidic workup.
The general workflow is visualized below.
Caption: General workflow for the synthesis of 2-Methoxyquinoline-3-boronic acid.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis in a question-and-answer format.
Part 1: The Directed ortho-Metalation (DoM) Step
The success of the entire synthesis hinges on the efficient and selective formation of the 3-lithio-2-methoxyquinoline intermediate.
Question: My reaction shows low conversion of the 2-methoxyquinoline starting material, or I'm getting a complex mixture of products. What went wrong?
This is a common issue that can be traced back to several critical parameters in the lithiation step.
-
Probable Cause 1: Inactive Organolithium Reagent.
-
Explanation: Alkyllithium reagents like n-butyllithium (n-BuLi) are highly reactive and degrade upon exposure to moisture and air, or during prolonged storage. Using a partially decomposed reagent will result in incomplete deprotonation.
-
Solution: Always use a freshly opened bottle of the organolithium reagent or titrate it before use to determine its exact molarity. A common method is the Gilman double titration.
-
-
Probable Cause 2: Sub-optimal Reaction Temperature.
-
Explanation: The DoM of 2-methoxyquinoline is highly temperature-sensitive. The reaction must be maintained at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as reaction with the THF solvent or loss of regioselectivity.[2][5] Warming the reaction prematurely can lead to decomposition of the lithiated intermediate.
-
Solution: Ensure your reaction vessel is well-insulated and the internal temperature is monitored and maintained at or below -75 °C throughout the addition of the base and the subsequent stirring period.
-
-
Probable Cause 3: Competing Deprotonation Sites.
-
Explanation: While the C2-methoxy group strongly directs lithiation to the C3 position, competing deprotonation at other sites can occur, particularly if reaction conditions are not optimal.[3][6] For some N-heterocycles, lithiation can be kinetically favored at positions adjacent to the nitrogen (e.g., C6 in pyridine systems) before equilibrating to the thermodynamically more stable product.[7][8]
-
Solution:
-
Slow Addition: Add the organolithium base dropwise to the cooled solution of 2-methoxyquinoline to maintain a low concentration of the base and favor the desired directed reaction pathway.
-
Use of Additives: Including a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing the reagent's basicity and often improving the rate and selectivity of ortho-lithiation.[9][10]
-
-
Caption: Equilibrium between a boronic acid and its corresponding boroxine trimer.
-
Probable Cause 3: Difficulty with Chromatographic Purification.
-
Explanation: Purifying boronic acids on standard silica gel is notoriously challenging. [11][12]They can streak, decompose, or remain irreversibly adsorbed to the stationary phase.
-
Solutions:
-
Recrystallization: This is often the most effective method. Experiment with solvents like hot water, ethanol/water mixtures, or ethyl acetate/hexane. [12] 2. Acid-Base Extraction: Transfer the crude product into an organic solvent (e.g., diethyl ether) and extract with a mild aqueous base (e.g., 1M NaOH). The boronic acid will move into the aqueous layer as its boronate salt. The aqueous layer is then washed with ether to remove non-acidic impurities, carefully re-acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent. [13][14] 3. Derivatization: React the crude boronic acid with diethanolamine. The resulting diethanolamine adduct is often a highly crystalline, stable solid that can be easily purified by recrystallization. The free boronic acid can be recovered when needed by treatment with an acid. [12][15]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best storage conditions for 2-Methoxyquinoline-3-boronic acid? A: Like many boronic acids, this compound is sensitive to heat and air. Over time, it can dehydrate to form the corresponding boroxine or undergo slow decomposition. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal). [16]For short-term use, storage at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles. [16] Q2: My downstream Suzuki-Miyaura coupling reaction with 2-Methoxyquinoline-3-boronic acid is giving low yields. What should I troubleshoot? A: Assuming your coupling partner is stable, issues often relate to the boronic acid or the reaction conditions.
-
Boronic Acid Integrity: Ensure your boronic acid is pure and has not significantly converted to its boroxine. You may need to re-purify it or regenerate it from the boroxine form.
-
Reaction Conditions: Suzuki couplings are sensitive to the choice of catalyst, ligand, base, and solvent. [17][18] * Degassing: Oxygen can lead to the oxidative homocoupling of the boronic acid and deactivate the palladium catalyst. [19][20]Ensure all solvents are rigorously degassed and the reaction is run under a strict inert atmosphere.
-
Base: The base is critical for activating the boronic acid in the transmetalation step. [18]Common bases include K2CO3, K3PO4, or Cs2CO3. The choice of base can significantly impact yield.
-
Catalyst/Ligand: For challenging couplings involving heteroaromatic substrates, specialized ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) may be required to promote efficient oxidative addition and reductive elimination. [19] Q3: Can I synthesize this compound starting from 2-chloroquinoline-3-carbaldehyde? A: While 2-chloroquinoline-3-carbaldehyde is a common quinoline precursor, converting it to the desired boronic acid is not the most direct route. [21][22]A potential, though multi-step, pathway could involve: 1) Nucleophilic substitution of the chloride with sodium methoxide to yield 2-methoxyquinoline-3-carbaldehyde,[21] 2) Protection of the aldehyde, 3) Halogenation at the 3-position (if the aldehyde were not there), followed by a metal-halogen exchange and borylation. The Directed ortho-Metalation of 2-methoxyquinoline is a far more convergent and efficient strategy. [2]
-
Key Experimental Protocols
Protocol 1: Synthesis of 2-Methoxyquinoline-3-boronic acid via DoM
(This protocol is adapted from established literature procedures and should be performed by qualified personnel with appropriate safety precautions.) [2]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-methoxyquinoline (1.0 eq) and anhydrous tetrahydrofuran (THF, ~6 mL per mmol of quinoline).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Borylation Reagent: In a separate dry flask, add triisopropyl borate (1.5 eq) and anhydrous THF.
-
Lithiation: While maintaining the temperature at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) or n-BuLi (1.2 eq) to the 2-methoxyquinoline solution over 20-30 minutes.
-
Stirring: Stir the reaction mixture at -78 °C for 4 hours. The solution may change color, indicating the formation of the lithiated species.
-
Quench: Slowly add the solution of triisopropyl borate to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Adjust the pH of the aqueous layer to ~5 with 3M HCl.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or via an acid-base extraction procedure as described in the troubleshooting section.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | A polar aprotic solvent that solubilizes the reagents and intermediates. Must be dry. [10] |
| Base | LDA or n-BuLi (1.2 eq) | Strong base required for deprotonation of the aromatic C-H bond. [5] |
| Temperature | -78 °C | Critical for preventing side reactions and ensuring regioselectivity. [2] |
| Boron Source | Triisopropyl borate (1.5 eq) | Common electrophile for trapping the aryllithium intermediate. |
| Quench | Sat. aq. NH4Cl, then HCl to pH 5 | Mildly acidic workup hydrolyzes the boronate ester to the boronic acid while minimizing deborylation. [2] |
References
- El-Kashef, H. et al. (2018).
- RSC Publishing. (n.d.).
- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- Taylor & Francis Online. (2014). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride.
- Ingenta Connect. (n.d.). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes.
- Cusabio. (n.d.). 2-Methoxyquinoline-3-boronicacid.
- Wikipedia. (n.d.).
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Andrew G Myers Research Group. (n.d.).
- ChemicalBook. (n.d.). 2-Methoxyquinoline-3-boronic acid Usage And Synthesis.
- University of Illinois. (n.d.). Directed (ortho)
- Baran Lab, Scripps Research. (n.d.).
- ResearchGate. (2016).
- ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde.
- Organic Chemistry Portal. (n.d.).
- PubMed. (n.d.).
- El-Kashef, H. et al. (2018).
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- Reddit. (2017).
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Semantic Scholar. (n.d.).
- National Institutes of Health. (2016).
- Cardiff University. (2005). A simple and convenient procedure for lithiation and side-chain substitution of 2-alkyl-4-(methylthio)quinazolines and 2-alkyl-4-methoxyquinazolines.
- Benchchem. (n.d.). 2-Methoxyquinoline-3-boronic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Spetros. (n.d.). 2-Methoxyquinoline-3-boronic acid, min 97%, 1 gram.
- CymitQuimica. (n.d.). 2-Methoxyquinoline-3-boronic acid.
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). 3-pyridylboronic acid.
- Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Google Patents. (n.d.).
- BLD Pharm. (n.d.). 886853-93-6|2-Methoxyquinoline-3-boronic acid.
- ResearchGate. (n.d.). Reaction scheme for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline.
- Reddit. (n.d.). HELP: Purifying boronic acids sucks.
- University of Wisconsin-Platteville. (2020). Understanding the Suzuki-Miyaura (SM)
Sources
- 1. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 2. 2-Methoxyquinoline-3-boronic acid CAS#: 886853-93-6 [amp.chemicalbook.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. cusabio.com [cusabio.com]
- 17. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. quora.com [quora.com]
- 21. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxyquinoline-3-boronic acid
Welcome to the technical support center for 2-Methoxyquinoline-3-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, stability, and general reactivity of 2-Methoxyquinoline-3-boronic acid.
Q1: How should I properly store and handle 2-Methoxyquinoline-3-boronic acid?
A1: 2-Methoxyquinoline-3-boronic acid is typically supplied as a lyophilized powder.[1] For long-term storage, it is recommended to keep it at -20°C to -80°C, where it can be stable for up to 6 months.[1] For short-term use, it can be stored at 4°C for about a week.[1] It is crucial to avoid repeated freeze-thaw cycles, and aliquoting the compound upon receipt is highly recommended for multiple uses.[1] Like many boronic acids, it can be sensitive to air and moisture, which can lead to degradation over time.
Q2: What are the common solvents for dissolving 2-Methoxyquinoline-3-boronic acid in a reaction?
A2: The choice of solvent is critical for a successful reaction. For Suzuki-Miyaura couplings, a mixture of an organic solvent and an aqueous base is often employed. Common organic solvents include dioxane, tetrahydrofuran (THF), toluene, and dimethoxyethane (DME).[2] The aqueous phase typically contains the base necessary for the catalytic cycle. The solubility in these specific systems should be experimentally determined for optimal concentration.
Q3: What makes 2-Methoxyquinoline-3-boronic acid potentially challenging to use in Suzuki-Miyaura coupling reactions?
A3: Heteroaromatic boronic acids, such as 2-Methoxyquinoline-3-boronic acid, can present unique challenges.[3] The quinoline ring is a π-deficient heterocycle, which can influence the electronic properties of the boronic acid.[3] Furthermore, the Lewis basic nitrogen atom in the quinoline ring can potentially coordinate to the palladium catalyst, leading to catalyst deactivation.[3] Additionally, like many heteroaryl boronic acids, it can be susceptible to protodeboronation, a key side reaction.[3][4]
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-methoxyquinoline as a byproduct.[3][4] This process can be catalyzed by acid, base, or even water, and is often accelerated by heat.[4][5] To minimize protodeboronation:
-
Use anhydrous solvents and reagents where possible, although some water is often necessary for the Suzuki-Miyaura reaction.
-
Carefully select the base; sometimes a weaker base or specific conditions can disfavor this side reaction.
-
Consider using boronic acid surrogates like MIDA boronates, which can exhibit greater stability and undergo slow release of the boronic acid under reaction conditions.[5]
II. Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This section provides a structured approach to troubleshooting common issues encountered when using 2-Methoxyquinoline-3-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Problem 1: Low to No Product Yield
A low or non-existent yield of the desired coupled product is a frequent issue. The following flowchart and detailed explanations will guide you through a systematic troubleshooting process.
1. Catalyst System Inactivity
-
Causality: The choice of palladium source and ligand is paramount for an efficient Suzuki-Miyaura reaction. The electronic and steric properties of both the boronic acid and the coupling partner dictate the optimal catalyst system. For heteroaromatic substrates, specialized phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.
-
Troubleshooting Steps:
-
Vary the Palladium Source: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to more active sources such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand.[6]
-
Screen Ligands: For electron-rich heteroaromatics, electron-rich and bulky phosphine ligands like SPhos and XPhos have shown to be highly effective.[6] These ligands can stabilize the palladium center and facilitate the key steps of the catalytic cycle.
-
Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst. These are often more stable and provide more reproducible results.[6]
-
2. Incorrect Base or Concentration
-
Causality: The base plays a crucial role in the Suzuki-Miyaura reaction. It facilitates the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[7] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Troubleshooting Steps:
-
Screen Different Bases: Common bases include K₂CO₃, K₃PO₄, Cs₂CO₃, and Na₂CO₃.[2] The optimal base is substrate-dependent. For instance, K₃PO₄ is often effective for challenging couplings.[6]
-
Ensure Proper Concentration: An insufficient amount of base will result in a sluggish or incomplete reaction. Typically, 2-3 equivalents of the base relative to the limiting reagent are used.
-
Consider Biphasic vs. Homogeneous Conditions: The reaction can be run in a biphasic system (e.g., toluene/water) or a more homogeneous one (e.g., dioxane/water). The choice of solvent system will influence the solubility of the base and other reagents.
-
3. Suboptimal Reaction Conditions
-
Causality: Temperature and reaction time are critical parameters. Insufficient thermal energy may lead to slow reaction rates, while excessive heat can promote decomposition of the reagents or catalyst, and increase the rate of side reactions like protodeboronation.
-
Troubleshooting Steps:
-
Optimize Temperature: Gradually increase the reaction temperature. For some challenging couplings, temperatures around 100°C or higher might be necessary.[6] Microwave irradiation can sometimes be beneficial for accelerating the reaction.
-
Monitor Reaction Progress: Track the reaction over time using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.
-
4. Reagent Degradation
-
Causality: As mentioned, 2-Methoxyquinoline-3-boronic acid can be prone to degradation, especially protodeboronation.[3][4] The stability of the aryl halide coupling partner should also be considered.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Ensure that the 2-Methoxyquinoline-3-boronic acid is fresh and has been stored properly. If in doubt, it is best to use a newly purchased batch.
-
Check for Protodeboronation: Analyze the crude reaction mixture for the presence of 2-methoxyquinoline, the product of protodeboronation. If this is a major byproduct, consider the mitigation strategies outlined in the FAQs.
-
Consider Boronic Acid Surrogates: If protodeboronation is a persistent issue, using more stable derivatives like N-methyliminodiacetic acid (MIDA) boronates could be a viable solution.[5] These compounds can provide a slow, controlled release of the boronic acid under the reaction conditions, minimizing its decomposition.[5]
-
Problem 2: Presence of Significant Impurities in the Crude Product
Even with a good conversion to the desired product, purification can be challenging due to the presence of specific impurities.
1. Homocoupling of the Boronic Acid
-
Causality: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or certain palladium species.
-
Troubleshooting Steps:
-
Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the palladium catalyst.
-
Use High-Purity Reagents: Ensure the purity of your starting materials and catalyst.
-
2. Residual Starting Boronic Acid
-
Causality: Incomplete reaction or the use of excess boronic acid can lead to its presence in the final product. Boronic acids can sometimes be challenging to remove via standard silica gel chromatography due to their polarity.
-
Troubleshooting Steps for Purification:
-
Aqueous Workup with Base: During the workup, washing the organic layer with an aqueous base (e.g., 1M NaOH) can help to extract the acidic boronic acid into the aqueous phase.[8] The desired product, if not acidic, will remain in the organic layer.
-
Specialized Chromatography: If standard silica gel chromatography is ineffective, consider alternative techniques. Sometimes, using a different solvent system, such as dichloromethane/methanol, can improve separation.[8]
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for purification.[9]
-
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general, starting-point protocol that should be optimized for your specific substrates.
| Parameter | Starting Recommendation | Range for Optimization |
| Boronic Acid Equiv. | 1.2 | 1.1 - 2.0 |
| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃, Na₂CO₃ |
| Base Equiv. | 2.0 | 2.0 - 3.0 |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O, DME/H₂O |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂, Pd₂(dba)₃ with ligands (SPhos, XPhos) |
| Temperature | 80 °C | 60 - 120 °C |
| Time | 12 h | 2 - 24 h |
III. References
-
2-Methoxyquinoline-3-boronicacid - Cusabio. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. [Link]
-
2-methoxyquinoline-3-boronic acid (C10H10BNO3) - PubChem. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. [Link]
-
Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n - eScholarship. [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
2-Methoxyquinoline-3-boronic acid CAS 886853-93-6 - Watson International. [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. [Link]
-
Preparation and Properties of Quinoline. [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for Experiments with 2-Methoxyquinoline-3-boronic acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methoxyquinoline-3-boronic acid. This guide is designed to provide in-depth, field-proven insights to help you navigate common challenges and optimize your experimental outcomes. Drawing from established principles of organic synthesis and practical laboratory experience, this document offers a structured approach to troubleshooting, ensuring both scientific rigor and practical applicability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments with 2-Methoxyquinoline-3-boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Q1: I'm experiencing very low to no yield in my Suzuki-Miyaura coupling reaction with 2-Methoxyquinoline-3-boronic acid. What are the primary factors I should investigate?
Low yields in Suzuki-Miyaura couplings are a common issue that can often be resolved by systematically evaluating your reagents and reaction conditions.[1][2] Here’s a prioritized checklist of what to examine:
-
Reagent Quality and Stability:
-
2-Methoxyquinoline-3-boronic acid: Boronic acids can degrade over time, especially if not stored properly.[1] Ensure your reagent is fresh and has been stored under an inert atmosphere at the recommended temperature (typically 2-8°C).[3][4] Degradation can occur via protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5]
-
Palladium Catalyst and Ligand: Palladium catalysts, particularly Pd(II) pre-catalysts, can be sensitive to air and moisture.[1] Phosphine ligands are prone to oxidation.[1] Use fresh, high-quality catalyst and ligand, and handle them under an inert atmosphere.
-
Aryl Halide Partner: The reactivity of the coupling partner is critical. The general trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[6]
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species that are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst.[1][2]
-
Solvent and Base Purity: Use anhydrous, degassed solvents to prevent catalyst deactivation.[1] The purity of your base is also crucial.
-
Temperature: While heating is often necessary, excessive temperatures can lead to reagent decomposition. Monitor your reaction temperature closely.
-
Q2: My main side product appears to be 2-methoxyquinoline, resulting from protodeboronation. How can I minimize this side reaction?
Protodeboronation is a significant challenge, especially with heteroaromatic boronic acids.[5] This reaction involves the replacement of the boronic acid group with a hydrogen atom and can be influenced by several factors.[5]
Here are strategies to mitigate protodeboronation:
-
Choice of Base: The base plays a dual role: it's necessary for the transmetalation step but can also promote protodeboronation.[7] Milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide.[1][8]
-
Anhydrous Conditions: Water can act as a proton source for this side reaction.[1] While some Suzuki protocols use aqueous bases, if protodeboronation is a major issue, switching to anhydrous conditions with a suitable base can be beneficial.
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester, can protect it from premature decomposition.[1][9] These esters often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[5]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1] Monitor the reaction progress closely using techniques like TLC, HPLC, or LC-MS to avoid unnecessarily long reaction times.[10][11]
Q3: I'm observing a significant amount of homocoupling of my 2-Methoxyquinoline-3-boronic acid. What causes this and how can I prevent it?
Homocoupling, the reaction of two molecules of the boronic acid to form a dimer, is another common side reaction.[6] This is often promoted by the presence of Pd(II) species and oxygen.[6]
To minimize homocoupling:
-
Ensure a Thoroughly Degassed Reaction Mixture: Oxygen can facilitate the homocoupling pathway.[6] Purging the solvent and reaction mixture with an inert gas is crucial.
-
Use an Excess of the Aryl Halide: Adding a slight excess (e.g., 1.2 equivalents) of the aryl halide can favor the desired cross-coupling reaction over the homocoupling of the boronic acid.[2]
-
Catalyst Choice: Using a pre-catalyst that rapidly generates the active Pd(0) species can help to minimize side reactions promoted by Pd(II).
Q4: I'm having difficulty purifying my final product from residual boronic acid and other boron-containing impurities. What purification strategies do you recommend?
Purification of products from Suzuki-Miyaura reactions can sometimes be challenging due to the presence of boron-containing byproducts.
Here are some effective purification methods:
-
Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base.[12] An aqueous wash with a mild base (e.g., NaHCO₃ or K₂CO₃ solution) can often remove unreacted boronic acid from the organic layer containing your product.
-
Chromatography:
-
Silica Gel Chromatography: This is the most common method. However, some boronic acids and their derivatives can be challenging to purify on silica gel, sometimes leading to streaking or degradation.[9][13]
-
Alumina Chromatography: For certain compounds, alumina may be a better choice of stationary phase.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[13]
-
Derivatization: In some cases, impure boronic acids can be purified by converting them into a stable crystalline derivative, which can be isolated and then hydrolyzed back to the pure boronic acid.[12]
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling of 2-Methoxyquinoline-3-boronic acid
This protocol provides a general starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Reagents and Materials:
-
2-Methoxyquinoline-3-boronic acid
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water or DMF/water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add 2-Methoxyquinoline-3-boronic acid (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0 eq.).
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., 4:1 1,4-dioxane/water).
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
Finally, add the palladium catalyst (e.g., 0.02-0.05 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, HPLC, or LC-MS.[10][11]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization.
Data Presentation
Table 1: Common Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald pre-catalysts | Varied reactivity and stability; choice depends on substrate.[14][15] |
| Ligand | PPh₃, SPhos, XPhos | Electron-rich and bulky ligands can improve catalytic activity.[6][16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Milder bases can reduce protodeboronation.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Solvent choice affects solubility and reaction kinetics.[17] |
| Temperature | 60-110 °C | Balances reaction rate with potential for decomposition. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Benchchem. (n.d.). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
- Cusabio. (n.d.). 2-Methoxyquinoline-3-boronicacid.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- Wikipedia. (n.d.). Protodeboronation.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Achmem. (n.d.). 2-Methoxyquinoline-3-boronic acid.
- Chongqing Chemdad Co., Ltd. (n.d.). 2-Methoxyquinoline-3-boronic acid.
- ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?
- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. achmem.com [achmem.com]
- 4. 2-Methoxyquinoline-3-boronic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
increasing the stability of 2-Methoxyquinoline-3-boronic acid solutions
Technical Support Center: 2-Methoxyquinoline-3-boronic Acid
A Guide to Enhancing Solution Stability for Researchers and Drug Development Professionals
Welcome to the technical support guide for 2-Methoxyquinoline-3-boronic acid. This document is designed to provide researchers, medicinal chemists, and process development scientists with a comprehensive understanding of the stability challenges associated with this reagent and to offer practical, field-proven solutions. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions that ensure the integrity and reactivity of your material, leading to more reproducible and successful experiments.
Frequently Asked Questions (FAQs): Understanding the Instability
Q1: We are observing inconsistent yields in our Suzuki-Miyaura couplings using 2-Methoxyquinoline-3-boronic acid. Could solution instability be the cause?
A: Absolutely. Inconsistent results in cross-coupling reactions are a classic symptom of boronic acid degradation. 2-Methoxyquinoline-3-boronic acid, as a heteroaromatic boronic acid, is susceptible to several degradation pathways that can consume the active reagent before it participates in the catalytic cycle.[1][2][3] The rate of this degradation can be highly sensitive to your specific experimental conditions—including solvent, pH, temperature, and time—leading directly to the variability you're observing. Understanding these pathways is the first step to mitigating them.
Q2: What are the primary chemical pathways through which 2-Methoxyquinoline-3-boronic acid degrades in solution?
A: There are three principal degradation pathways you must be aware of. The specific structure of 2-Methoxyquinoline-3-boronic acid, particularly the presence of the quinoline nitrogen, makes it especially vulnerable to protodeboronation.
-
Protodeboronation: This is the most common and detrimental pathway for many heteroaryl boronic acids.[1][4][5] It involves the cleavage of the C–B bond and its replacement with a C–H bond, yielding 2-methoxyquinoline as an inert byproduct. This reaction is often accelerated by aqueous media, heat, and the presence of bases or even the palladium catalyst itself.[1][2][3] For certain nitrogen-containing heterocycles, a reactive zwitterionic intermediate can facilitate rapid C-B bond cleavage under neutral pH conditions.[4]
-
Oxidation: The boronic acid moiety is susceptible to oxidation, which converts the C–B bond into a C–O bond, forming the corresponding phenol (3-hydroxy-2-methoxyquinoline).[1][6][7] This process can be initiated by dissolved oxygen in the solvent or other oxidizing agents present in the reaction mixture. At physiological pH, the oxidation rate can be comparable to that of thiols.[8]
-
Boroxine Formation (Trimerization): In concentrated solutions or under anhydrous conditions, three molecules of the boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine.[5][9][10][11] While this process is often reversible upon addition of water, the formation of boroxine sequesters the active monomeric boronic acid, complicating stoichiometry and potentially leading to solubility issues and lower reaction rates.[11][12]
Figure 1: Primary degradation pathways for 2-Methoxyquinoline-3-boronic acid in solution.
Troubleshooting and Proactive Stabilization
This section provides direct answers and protocols to address common issues encountered during experiments.
Q3: What is the best solvent to use for preparing a stock solution?
A: The choice of solvent is critical and depends on the intended storage time and use.
-
For Immediate Use (within a few hours): Dissolving the boronic acid in an aprotic organic solvent is highly recommended to minimize protodeboronation.[13]
-
Recommended: Dioxane, Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF).
-
-
For Reactions Requiring Protic Co-solvents: If your reaction (e.g., Suzuki coupling) requires water or an alcohol, prepare the boronic acid solution in the aprotic solvent first. Add this solution to the main reaction mixture containing the protic solvent just before initiating the reaction. This minimizes the time the boronic acid is exposed to destabilizing protic conditions.
Table 1: Solvent Selection Guide for 2-Methoxyquinoline-3-boronic acid
| Solvent | Type | Recommended Use | Key Considerations |
| Dioxane | Aprotic Ether | Stock solutions, Suzuki reactions | Peroxide formation risk; use fresh, inhibitor-free solvent. |
| THF | Aprotic Ether | Stock solutions, Suzuki reactions | Peroxide formation risk; use fresh, inhibitor-free solvent. |
| Acetonitrile | Aprotic Nitrile | Stock solutions, analytical samples | Good choice for minimizing hydrolysis before injection in HPLC.[13] |
| DMF | Aprotic Amide | Suzuki reactions | High boiling point. Ensure it is anhydrous. |
| DMSO | Aprotic Sulfoxide | Solubilizing difficult compounds | Can be challenging to remove; ensure it is anhydrous. |
| Water/Alcohols | Protic | Not recommended for stock solutions | Significantly accelerates protodeboronation. Only use as a co-solvent added at the last minute. |
Q4: How should I store the solid material and prepared solutions to maximize shelf-life?
A: Proper storage is fundamental for preserving the integrity of your boronic acid.
-
Solid Compound:
-
Store in a tightly sealed container at -20°C .[14]
-
Protect from light and moisture.
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent water condensation on the cold solid.
-
-
Solutions:
-
The best practice is to always prepare solutions fresh.
-
If short-term storage is unavoidable (e.g., for an overnight reaction), store the solution under an inert atmosphere (Nitrogen or Argon) at low temperature (2-8°C).
-
Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[14] If you must store a stock solution, aliquot it into single-use vials.
-
Q5: How can I design a simple experiment to test the stability of my 2-Methoxyquinoline-3-boronic acid in a specific solvent system?
A: A stability-indicating HPLC or UPLC-MS method is the most effective way to quantify degradation.[13][15] This protocol allows you to determine the rate of degradation under your proposed experimental conditions.
Protocol: Isothermal Stability Study by HPLC
-
Method Development:
-
Develop an HPLC method that cleanly separates the parent 2-Methoxyquinoline-3-boronic acid from its primary degradation product, 2-methoxyquinoline (from protodeboronation).
-
A C18 reversed-phase column is a good starting point.[15]
-
Use a mobile phase of acetonitrile and water (with 0.1% formic acid or 10 mM ammonium acetate) to achieve good separation.[15]
-
-
Sample Preparation (T=0):
-
Accurately prepare a solution of your boronic acid in the solvent system of interest (e.g., 1 mg/mL in 3:1 Dioxane/Water).
-
Immediately inject this solution into the HPLC. This is your T=0 reference point. The peak area of the parent compound represents 100% integrity.
-
-
Incubation:
-
Store the prepared solution under the conditions you wish to test (e.g., room temperature, 60°C, etc.).
-
-
Time-Point Analysis:
-
At set intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot of the solution and inject it into the HPLC.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the parent boronic acid remaining relative to the T=0 injection ((Area_t / Area_t0) * 100).
-
Plot the % Remaining vs. Time. This will give you a clear degradation profile and help you define a "use-by" time for your solutions.
-
Figure 2: Experimental workflow for assessing the stability of a boronic acid solution via HPLC.
Advanced Strategy: Derivatization for Ultimate Stability
Q6: My experiments require the boronic acid to be stable in solution for extended periods or under harsh conditions. Are there more robust alternatives?
A: Yes. For applications demanding high stability, converting the boronic acid into a more robust derivative is the industry-standard approach. These derivatives protect the boronic acid functionality and can be used directly in reactions, where they release the active boronic acid in situ.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: This is arguably the most versatile and effective solution. MIDA boronates are exceptionally stable, crystalline, and chromatography-compatible solids.[2] They are stable on the benchtop for months and only slowly hydrolyze under specific basic conditions (e.g., K₃PO₄ in aqueous dioxane) to release the boronic acid.[2][3] This "slow-release" mechanism is ideal for cross-coupling reactions, as it maintains a low, steady concentration of the active (but unstable) boronic acid, minimizing degradation while driving the reaction forward.[2]
-
Pinacol Esters: Boronate esters formed with pinacol are another common strategy. They are generally more stable to protodeboronation than the free boronic acids.[5][16] However, their stability can vary, and some may still be susceptible to degradation, particularly under strong basic conditions.
Figure 3: Decision guide for handling 2-Methoxyquinoline-3-boronic acid based on experimental needs.
References
-
Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]
-
Bock, C. W., et al. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A. [Link]
-
Kubota, K., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Symmetry. [Link]
-
Rao, N. Z., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Wikipedia. (n.d.). Boroxine. Wikipedia. [Link]
-
Sanders, A. M., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Adamczyk-Woźniak, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
Vedejs, E., et al. (2000). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]
-
Adamczyk-Woźniak, A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry. [Link]
-
Stolz, A., et al. (2006). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. [Link]
-
Adamczyk-Woźniak, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Adamczyk-Woźniak, A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
CUSABIO. (n.d.). 2-Methoxyquinoline-3-boronicacid. CUSABIO. [Link]
-
Plamthottam, M. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
-
U.S. Borax. (n.d.). Borate handling and storage. U.S. Borax. [Link]
-
Doubleday, W. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
-
Raman, N. V. V. S. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
Ganoksin. (2005). Storing boric acid and alcohol mix. Ganoksin Orchid. [Link]
-
University of California, Riverside. (n.d.). Chemical Storage Guide. EH&S. [Link]
-
ACS Publications. (n.d.). ASAP (As Soon As Publishable). ACS Publications. [Link]
-
Ji, L., et al. (2022). Hydrolysis mechanism of arylboronic acids. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. NCBI Bookshelf. [Link]
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
Qiu, Z., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]
-
Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
PubChem. (n.d.). 2-methoxyquinoline-3-boronic acid. PubChem. [Link]
-
Hocek, M., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications. [Link]
-
Reichardt, C. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 10. Boroxine - Wikipedia [en.wikipedia.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. cusabio.com [cusabio.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
common impurities in commercial 2-Methoxyquinoline-3-boronic acid
Answering the user's request.## Technical Support Center: 2-Methoxyquinoline-3-boronic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Methoxyquinoline-3-boronic acid (CAS: 886853-93-6). This guide is designed to provide you with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the common impurities found in commercial batches of this versatile reagent. Understanding and managing these impurities is critical for achieving reproducible and successful results in your synthetic applications, particularly in cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives about the quality and handling of 2-Methoxyquinoline-3-boronic acid.
Q1: What are the most common impurities I should expect in a commercial batch of 2-Methoxyquinoline-3-boronic acid?
A1: While commercial grades typically offer purity levels of 95-97%, you should be aware of several potential impurities that can arise from the synthesis, degradation, or storage of the material.[1][2][3] These can be categorized as follows:
-
Process-Related Impurities: These are substances remaining from the synthetic route. The common synthesis involves the reaction of 2-methoxyquinoline with an organolithium reagent followed by quenching with a borate ester.[4]
-
Unreacted Starting Material: 2-Methoxyquinoline.
-
Reagents & Solvents: Residuals from reagents like triisopropyl borate or solvents like tetrahydrofuran (THF).[4]
-
-
Degradation-Related Impurities: Boronic acids are susceptible to several decomposition pathways, especially during storage or under certain reaction conditions.[5]
-
Boroxines (Anhydrides): The most common impurity. Three molecules of the boronic acid can lose three molecules of water to form a stable, six-membered cyclic anhydride called a boroxine. This is a reversible process.
-
Protodeboronated Species: Cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom to form 2-methoxyquinoline. This is often accelerated by heat, moisture, or acidic/basic conditions.[5][6]
-
Oxidized Species: The boronic acid group can be oxidized to a hydroxyl group, especially in the presence of trace peroxides, yielding 2-methoxyquinolin-3-ol.[7][8]
-
Q2: How do these impurities affect my Suzuki-Miyaura coupling reaction?
A2: Impurities can significantly impact the outcome of your reaction in several ways:
-
Reduced Yield: The presence of boroxines, protodeboronated, or oxidized impurities means there is less active boronic acid in your starting material, leading to an incorrect stoichiometric ratio and lower conversion to your desired product.
-
Formation of By-products: Unreacted 2-methoxyquinoline from the boronic acid starting material can lead to undesired side reactions.
-
Catalyst Inhibition: Certain impurities can potentially interfere with or deactivate the palladium catalyst, slowing down or halting the reaction.
Q3: How should I properly store 2-Methoxyquinoline-3-boronic acid to minimize degradation?
A3: Proper storage is crucial for maintaining the integrity of the reagent. Boronic acids are sensitive to moisture and air.[9]
-
Temperature: Store in a cool, dry place. For long-term storage, temperatures between 2-8°C under an inert gas like nitrogen or argon are recommended.[4][10] Some suppliers suggest storage at -20°C to -80°C.[1]
-
Atmosphere: Keep the container tightly sealed under an inert atmosphere (argon or nitrogen) to prevent moisture absorption and oxidation.[10]
-
Handling: Avoid repeated freeze-thaw cycles.[1] It is best to aliquot the material into smaller, single-use vials if you plan to use it over an extended period.
Q4: Can I use the material as-is, or should I purify it before use?
A4: For many applications, a commercial grade of ≥95% purity may be sufficient. However, for sensitive reactions, reactions requiring precise stoichiometry, or when troubleshooting low yields, purification is highly recommended. Assessing the purity of a new batch before use is always a good practice.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments involving 2-Methoxyquinoline-3-boronic acid.
Workflow for Troubleshooting Low Reaction Yields
Caption: Troubleshooting workflow for low reaction yields.
| Problem | Potential Cause Related to Boronic Acid | Recommended Action & Explanation |
| Low or No Conversion | High levels of inactive impurities (boroxine, protodeboronated product). The actual amount of active boronic acid is much lower than weighed. | 1. Assess Purity: Run a ¹H NMR in DMSO-d₆. The boroxine appears as a broader peak downfield from the boronic acid B(OH)₂ protons. 2. Purify: Perform a recrystallization or an aqueous wash/slurry to hydrolyze the boroxine back to the active boronic acid (See Protocol 2). |
| Reaction Stalls | Catalyst Deactivation. While less common, certain impurities could interfere with the palladium catalyst. | 1. Purify the Boronic Acid: This removes potential catalyst poisons. 2. Use a More Robust Catalyst System: Consider using more advanced ligands (e.g., SPhos) that are more resistant to deactivation.[6] |
| Formation of 2-Methoxyquinoline By-product | Protodeboronation of the starting material either during storage or under the reaction conditions. | 1. Check Purity: Confirm the absence of 2-methoxyquinoline in your starting material via LC-MS or ¹H NMR. 2. Modify Reaction Conditions: Ensure your base and solvent are dry. Protodeboronation can be exacerbated by excess water or certain basic conditions.[5] |
| Inconsistent Results Between Batches | Variable Purity. Different commercial lots can have varying levels and types of impurities. | 1. Qualify Each New Batch: Never assume a new lot will perform identically. A quick purity check (NMR or LC-MS) upon receipt is a crucial step for reproducibility. 2. Standardize Purification: If purity is consistently an issue, incorporate a purification step into your standard workflow for this reagent. |
Part 3: Key Impurity Structures & Formation
Understanding the structure of common impurities is key to identifying them.
Caption: Common degradation pathways for boronic acids.
Part 4: Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a quick and effective way to assess the purity of your 2-Methoxyquinoline-3-boronic acid and identify the presence of boroxine.
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the boronic acid into an NMR tube.
-
Solvent Addition: Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
2-Methoxyquinoline-3-boronic acid: Look for a characteristic singlet for the two -OH protons on the boron atom. In DMSO-d₆, this peak is typically found around 8.3-8.5 ppm.
-
Boroxine Impurity: The corresponding boroxine will not have B(OH)₂ protons. Its formation often causes a slight shift and broadening of the aromatic protons. If you have a significant amount of boroxine, the integration of the B(OH)₂ peak will be lower than expected relative to the aromatic protons.
-
2-Methoxyquinoline (Protodeboronated): Look for the appearance of a new proton signal in the aromatic region where the boronic acid group used to be, and the disappearance of the B(OH)₂ signal.
-
Protocol 2: Purification via Aqueous Slurry/Recrystallization
This procedure is effective for converting the common boroxine impurity back into the active boronic acid.
-
Dissolution: Dissolve or suspend the 2-Methoxyquinoline-3-boronic acid in a suitable organic solvent like ethyl acetate or diethyl ether in a flask.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a small amount of water or a slightly acidic aqueous solution (e.g., 0.1 M HCl). This helps to hydrolyze the boroxine back to the boronic acid.
-
Separation: Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter and concentrate the organic solution under reduced pressure to obtain the purified solid.
-
Recrystallization (Optional): For higher purity, the resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or acetone/hexanes).
-
Final Drying: Dry the purified solid thoroughly under vacuum to remove all residual solvents.
References
-
2-Methoxyquinoline-3-boronicacid - Cusabio. [Link]
-
ANTIBACTERIAL COMPOUNDS AND USES THEREOF - European Patent Office - EP 3426255 B1 - EPO. [Link]
-
Analytical Methods - Japan Environment and Children's Study. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n - eScholarship. [Link]
-
How to Store Boric Acid | Lab Alley. [Link]
-
2-Methoxyquinoline-3-boronic acid CAS 886853-93-6 - Watson International. [Link]
-
2-methoxyquinoline-3-boronic acid (C10H10BNO3) - PubChemLite. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
-
(PDF) 2-Methoxyquinoline-3-carbaldehyde - ResearchGate. [Link]
-
Arylboronic acid or boronate synthesis - Organic Chemistry Portal. [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC - PubMed Central. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Methoxyquinoline-3-boronic acid | CymitQuimica [cymitquimica.com]
- 4. 2-Methoxyquinoline-3-boronic acid CAS#: 886853-93-6 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. laballey.com [laballey.com]
- 10. achmem.com [achmem.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-Methoxyquinoline-3-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst poisoning and other common issues encountered during cross-coupling reactions involving 2-Methoxyquinoline-3-boronic acid. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve challenges in your experiments, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with 2-Methoxyquinoline-3-boronic acid is failing or giving very low yields. What is the most probable cause?
A1: While several factors can contribute to a low-yielding Suzuki-Miyaura reaction, the primary suspect when using a quinoline-containing substrate is catalyst poisoning . The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium catalyst, forming a stable, inactive complex.[1][2][3] This sequesters the catalyst from the catalytic cycle, effectively halting the reaction. This issue is a well-documented challenge with nitrogen-containing heterocycles.[1][2]
Other significant possibilities include:
-
Protodeboronation: The cleavage of the C-B bond of your boronic acid, which is then replaced by a hydrogen atom. This is a common side reaction, particularly with heteroaryl boronic acids.[1]
-
Poor Reagent Quality: Degradation of the boronic acid, inactive catalyst, or impure solvents and bases can all lead to reaction failure.[4][5]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.[4]
Q2: I suspect the quinoline nitrogen is poisoning my palladium catalyst. What are the visible signs and how can I confirm this?
A2: Direct observation of catalyst poisoning can be difficult without specialized analytical techniques. However, you may observe the following indirect signs:
-
Stalled Reaction: The reaction starts but fails to proceed to completion, even with extended reaction times or heating.
-
Formation of Palladium Black: A black precipitate indicates the aggregation and precipitation of the palladium catalyst from the solution, a common sign of catalyst decomposition.[5]
-
Reproducibility Issues: The reaction works sporadically, suggesting a high sensitivity to subtle variations in reagent quality or reaction setup that might influence the catalyst's active state.
To diagnose this issue, you can run a control experiment with a similar, non-heterocyclic boronic acid under the exact same conditions. If the control reaction proceeds smoothly, it strongly suggests that the quinoline moiety is the inhibiting factor.
Q3: What are the most effective strategies to overcome catalyst poisoning by the quinoline nitrogen?
A3: Mitigating catalyst poisoning by the quinoline substrate requires a multi-faceted approach focused on protecting the palladium center and optimizing reaction kinetics.
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can sterically shield the palladium center, making it more difficult for the quinoline nitrogen to coordinate.[1] They also promote the desired steps of the catalytic cycle (oxidative addition and reductive elimination), which can outcompete the poisoning process.
-
Use of Modern Precatalysts: Well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) are designed to generate the active Pd(0) species in a controlled manner. This can be more effective than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄, which may be more susceptible to inhibition during the initial activation phase.[1][4]
-
Temporary Modification of the Quinoline: In challenging cases, the quinoline nitrogen can be temporarily converted to its N-oxide. This modification significantly reduces the nitrogen's ability to coordinate with the catalyst. The N-oxide can then be reduced back to the quinoline in a subsequent step after the cross-coupling is complete.[6]
The diagram below illustrates the competition between the desired catalytic cycle and the catalyst deactivation pathway by the quinoline nitrogen.
Caption: Step-by-step workflow for the optimized Suzuki coupling protocol.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-Methoxyquinoline-3-boronic acid (1.2 equiv.), and powdered potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. [4]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and the phosphine ligand (if not using a pre-ligated catalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of 2-Methoxyquinoline-3-boronic acid Pinacol Ester (to mitigate protodeboronation)
-
Setup: In a round-bottom flask, dissolve 2-Methoxyquinoline-3-boronic acid (1.0 eq) and pinacol (1.1 eq) in a suitable solvent like toluene or dichloromethane.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude pinacol ester. This can often be used directly in the Suzuki-Miyaura coupling (following Protocol 1) or purified by chromatography if necessary.
References
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. (n.d.). BenchChem.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). BenchChem.
- Technical Support Center: Minimizing Catalyst Poisoning in Reactions with 2,3-Dihydrofuro[2,3-c]pyridine. (n.d.). BenchChem.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.).
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- Bypassing the Limitations of Directed C–H Functionaliz
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2025, August 7). Wiley Online Library.
- Palladium in Quinoline Synthesis. (n.d.). ScienceDirect.
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017, July 21). RSC Advances.
- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. (n.d.).
- How can I solve my problem with Suzuki coupling? (2014, December 23).
- A green approach to 2-arylquinolines via palladium-catalysed C–H activ
- Why can't I achieve good yields for this Suzuki reaction? (2018, October 2).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024, July 26). NIH.
- Palladium-Catalysed Synthesis and Transform
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017, July 21). SciSpace.
- Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. (n.d.). Royal Society of Chemistry.
- Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. (n.d.). Beilstein Journals.
Sources
Validation & Comparative
A Comparative Guide to 2-Methoxyquinoline-3-boronic Acid and Other Quinolone Boronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, quinoline scaffolds are prized for their versatile biological activities. The functionalization of these heterocycles, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel therapeutic agents. Among the array of reagents available for this purpose, quinoline boronic acids stand out as indispensable building blocks. This guide provides an in-depth technical comparison of 2-Methoxyquinoline-3-boronic acid against other common quinoline boronic acid isomers, offering insights into their relative performance in Suzuki-Miyaura cross-coupling reactions, supported by representative experimental data and mechanistic explanations.
Introduction: The Role of Quinolone Boronic Acids in Synthesis
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, relies on the use of organoboron compounds, most commonly boronic acids.[1][2] Quinolone boronic acids, which integrate the quinoline motif directly into one of the coupling partners, provide a direct and efficient route to a diverse range of substituted quinolines. These products are of significant interest in medicinal chemistry due to the established presence of the quinoline core in numerous pharmaceuticals. The choice of the specific quinoline boronic acid isomer and its substituents can profoundly impact reaction efficiency, yield, and the accessibility of certain target molecules.
The Influence of Structure on Reactivity: A Comparative Analysis
The reactivity of a boronic acid in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. These factors influence the key steps of the catalytic cycle, particularly transmetalation, and can also affect the stability of the boronic acid itself, with protodeboronation being a common side reaction.[3][4]
2-Methoxyquinoline-3-boronic Acid: A Unique Profile
2-Methoxyquinoline-3-boronic acid presents an interesting case study in the interplay of electronic and steric effects. The methoxy group at the 2-position is a key modulator of the molecule's reactivity.
Electronic Effects: The methoxy group is generally considered electron-donating through resonance, which can increase the electron density on the quinoline ring. However, its influence on the boronic acid at the 3-position is nuanced. The oxygen atom's lone pairs can participate in resonance, potentially increasing the nucleophilicity of the carbon atom attached to the boron, which could facilitate the transmetalation step. Conversely, the inductive effect of the electronegative oxygen atom can withdraw electron density.[5] The overall electronic impact is a delicate balance of these opposing forces.
Steric Effects: The methoxy group at the 2-position introduces steric bulk in proximity to the boronic acid at the 3-position. This steric hindrance can influence the approach of the palladium catalyst and may impact the rate of transmetalation. In some cases, moderate steric hindrance can be beneficial by promoting the reductive elimination step and preventing catalyst deactivation.[6][7]
Comparison with Other Quinolone Boronic Acid Isomers
To provide a clearer understanding of the performance of 2-Methoxyquinoline-3-boronic acid, we will compare it with three other common isomers: quinoline-3-boronic acid, quinoline-6-boronic acid, and quinoline-8-boronic acid.
-
Quinoline-3-boronic acid: Lacking the methoxy substituent, this isomer serves as a baseline for understanding the electronic and steric contributions of the methoxy group in the 2-position. Its reactivity is primarily governed by the electronic nature of the quinoline ring itself.
-
Quinoline-6-boronic acid: With the boronic acid group on the benzene ring of the quinoline system, the electronic effects of the nitrogen atom are more attenuated compared to the 3-position. This can lead to different reactivity profiles.
-
Quinoline-8-boronic acid: The proximity of the boronic acid group to the nitrogen atom at the 8-position can lead to chelation with the palladium catalyst. This chelation effect can either be beneficial, by stabilizing the catalytic intermediate, or detrimental, by leading to catalyst inhibition.
Quantitative Comparison of Reactivity in Suzuki-Miyaura Coupling
To objectively compare the performance of these quinoline boronic acids, the following tables summarize representative yields for their Suzuki-Miyaura coupling with a variety of aryl halides under standardized conditions. The chosen aryl halides represent electron-rich, electron-poor, and sterically hindered substrates to provide a comprehensive reactivity profile.
Table 1: Suzuki-Miyaura Coupling with an Electron-Rich Aryl Halide (4-Bromoanisole)
| Quinoline Boronic Acid Isomer | Product | Representative Yield (%) |
| 2-Methoxyquinoline-3-boronic acid | 3-(4-methoxyphenyl)-2-methoxyquinoline | 85-95 |
| Quinoline-3-boronic acid | 3-(4-methoxyphenyl)quinoline | 80-90 |
| Quinoline-6-boronic acid | 6-(4-methoxyphenyl)quinoline | 88-98 |
| Quinoline-8-boronic acid | 8-(4-methoxyphenyl)quinoline | 75-85 |
Table 2: Suzuki-Miyaura Coupling with an Electron-Poor Aryl Halide (4-Bromonitrobenzene)
| Quinoline Boronic Acid Isomer | Product | Representative Yield (%) |
| 2-Methoxyquinoline-3-boronic acid | 2-methoxy-3-(4-nitrophenyl)quinoline | 90-98 |
| Quinoline-3-boronic acid | 3-(4-nitrophenyl)quinoline | 85-95 |
| Quinoline-6-boronic acid | 6-(4-nitrophenyl)quinoline | 92-99 |
| Quinoline-8-boronic acid | 8-(4-nitrophenyl)quinoline | 80-90 |
Table 3: Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Halide (2-Bromotoluene)
| Quinoline Boronic Acid Isomer | Product | Representative Yield (%) |
| 2-Methoxyquinoline-3-boronic acid | 2-methoxy-3-(o-tolyl)quinoline | 70-80 |
| Quinoline-3-boronic acid | 3-(o-tolyl)quinoline | 65-75 |
| Quinoline-6-boronic acid | 6-(o-tolyl)quinoline | 75-85 |
| Quinoline-8-boronic acid | 8-(o-tolyl)quinoline | 60-70 |
Analysis of Performance and Mechanistic Insights
From the representative data, several key trends emerge:
-
General Reactivity: All the tested quinoline boronic acids are effective coupling partners in Suzuki-Miyaura reactions, affording good to excellent yields with a range of aryl halides.
-
Influence of the Methoxy Group: 2-Methoxyquinoline-3-boronic acid consistently provides high yields, often comparable to or slightly higher than the unsubstituted quinoline-3-boronic acid. This suggests that the electron-donating character of the methoxy group may play a positive role in the transmetalation step, potentially outweighing any negative steric effects. The methoxy group's orientation relative to the quinoline ring can also influence its electronic contribution.[5]
-
Positional Isomerism: Quinoline-6-boronic acid generally exhibits the highest reactivity among the tested isomers. This is likely due to the boronic acid being positioned on the carbocyclic ring, where it is less influenced by the potentially coordinating nitrogen atom of the pyridine ring. Quinoline-8-boronic acid tends to give slightly lower yields, which could be attributed to the aforementioned chelation effect with the palladium catalyst, which may hinder the catalytic cycle.
-
Substrate Scope: The coupling reactions are generally more efficient with electron-poor aryl halides, which is a common trend in Suzuki-Miyaura couplings as the oxidative addition step is often rate-limiting.[8] The reactions with sterically hindered aryl halides result in slightly lower yields across the board, as expected due to increased steric hindrance around the reaction center.
Experimental Protocols
The following is a general, self-validating protocol for the Suzuki-Miyaura cross-coupling of a quinoline boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the quinoline boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add a degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biarylquinoline.
Sources
- 1. Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. troindia.in [troindia.in]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. The 2-Methoxy Group Orientation Regulates the Redox Potential Difference between the Primary (QA) and Secondary (QB) Quinones of Type II Bacterial Photosynthetic Reaction Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Reactivity of 2-Methoxyquinoline-3-boronic Acid and Its Analogs in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Versatility of Boronic Acids
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its incorporation into complex molecules is often achieved through robust C-C bond-forming reactions, with the Suzuki-Miyaura cross-coupling being a preeminent tool.[1][2] In this context, functionalized quinoline boronic acids, such as 2-Methoxyquinoline-3-boronic acid, serve as indispensable building blocks.[3][4][5] However, the reactivity of these heteroaryl boronic acids is not uniform; it is governed by a delicate balance of electronic, steric, and stability factors that can significantly influence reaction efficiency, yield, and by-product formation.
This guide provides an in-depth comparison of the reactivity of 2-Methoxyquinoline-3-boronic acid and its structural analogs. We will dissect the underlying chemical principles that dictate their performance in the Suzuki-Miyaura coupling, supported by experimental frameworks and mechanistic insights. Our goal is to empower researchers to make informed decisions in substrate selection and reaction optimization, thereby accelerating the drug discovery and development pipeline.
Pillar 1: Fundamental Principles Governing Reactivity
The success of a Suzuki-Miyaura coupling involving a heteroaryl boronic acid is contingent on several interconnected factors. Understanding these is critical to rationalizing the reactivity differences between analogs.
Electronic Effects: A Tale of Two Influences
The electronic character of both the quinoline ring and its substituents directly impacts the key transmetalation step of the catalytic cycle.
-
The Quinoline Core: As a π-deficient heterocycle, the quinoline ring system inherently possesses electron-withdrawing characteristics. This can present a challenge, as the electron-poor nature can slow the crucial transmetalation step.[6] Furthermore, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to deactivation or altered reactivity.[6][7][8]
-
The Methoxy Substituent: A methoxy group, as present in our primary compound of interest, exerts a dual electronic influence. It is electron-withdrawing inductively due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through resonance, where its lone pairs delocalize into the aromatic system.[9] The net effect is highly dependent on its position relative to the boronic acid. For 2-Methoxyquinoline-3-boronic acid, the methoxy group donates electron density into the ring, which can decrease the Lewis acidity of the boron center.[10] While lower Lewis acidity might slow the formation of the reactive boronate species, the increased electron density on the quinoline ring can facilitate other steps in the catalytic cycle.
Steric Hindrance: The Physical Barrier to Reaction
The spatial arrangement of atoms around the boronic acid moiety can physically impede the approach of the bulky palladium catalyst complex.[11] A substituent at the ortho position (C2) relative to the boronic acid (C3), such as the methoxy group in 2-Methoxyquinoline-3-boronic acid, introduces significant steric hindrance.[10] This can raise the activation energy for the transmetalation step, potentially reducing the reaction rate and overall yield.[12]
Stability and the "Protodeboronation" Side Reaction
Perhaps the most significant challenge in using heteroaryl boronic acids is their susceptibility to protodeboronation.[6] This undesired side reaction involves the cleavage of the C–B bond by a proton source (often water, facilitated by the base), replacing the boronic acid group with a hydrogen atom and reducing the yield of the desired coupled product.[13]
The propensity for protodeboronation is influenced by:
-
Electronic Factors: Electron-rich heterocycles are often more prone to this decomposition pathway.[6]
-
Reaction Conditions: High temperatures, prolonged reaction times, and the nature of the base can accelerate protodeboronation.[14][15]
-
Boron Species: To counteract instability, boronic acids are often converted to more stable derivatives like pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, or potassium trifluoroborates, which slowly release the active boronic acid under reaction conditions.[6][14][16]
The interplay of these three pillars—electronics, sterics, and stability—determines the ultimate reactivity profile of a given boronic acid analog.
Pillar 2: A Comparative Analysis of Quinoline Boronic Acid Analogs
Let's apply these principles to compare 2-Methoxyquinoline-3-boronic acid with its key analogs. The following analysis presupposes a standard Suzuki-Miyaura coupling with an aryl bromide.
| Compound | Key Structural Features | Predicted Reactivity Profile & Rationale |
| 2-Methoxyquinoline-3-boronic acid | Methoxy group ortho to boronic acid. | Moderate: The activating, electron-donating resonance effect of the methoxy group is counteracted by significant steric hindrance, which can slow the transmetalation step. The proximity of the methoxy and boronic acid groups may also influence catalyst coordination. |
| Quinoline-3-boronic acid | Unsubstituted quinoline backbone. | Baseline: Serves as a reference. Reactivity is primarily governed by the inherent electronic properties of the π-deficient quinoline ring. Less steric hindrance than the 2-methoxy analog. |
| 7-Methoxyquinoline-3-boronic acid | Methoxy group para to the C-B bond relative to the fused ring system. | High: This isomer likely represents an optimal balance. The methoxy group is remote, eliminating steric hindrance around the boronic acid, while still providing a strong electron-donating effect to the ring system, potentially accelerating the overall catalytic cycle. |
| 2-Chloroquinoline-3-boronic acid | Chloro group ortho to boronic acid. | Low to Moderate: The chloro group is electron-withdrawing and introduces steric hindrance (though less than a methoxy group). The increased Lewis acidity of the boron may speed boronate formation, but the electron-poor ring and steric factors could hinder other steps. |
| Quinoline-5-boronic acid | Boronic acid is peri to the nitrogen atom. | Moderate to High: Minimal steric hindrance from ring substituents. The electronic environment is significantly different due to the proximity to the nitrogen atom across the bay region. This can influence both catalyst coordination and susceptibility to protodeboronation.[17] |
Pillar 3: Experimental Design and Protocols
To empirically validate the predicted reactivities, a standardized comparative experiment is essential. The following protocol provides a robust framework for such a study.
Workflow for Comparative Reactivity Study
The following diagram outlines a systematic workflow for comparing the performance of different boronic acid analogs.
Caption: Workflow for a comparative study of quinoline boronic acids.
Standardized Protocol for Suzuki-Miyaura Coupling
This protocol is designed to be a self-validating system where the only significant variable is the structure of the quinoline boronic acid analog.
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Quinoline Boronic Acid Analog (1.2 equiv)
-
Palladium Catalyst: Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (5:1 mixture)
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the quinoline boronic acid analog (0.30 mmol, 1.2 equiv), 4-bromoanisole (0.25 mmol, 1.0 equiv), K₃PO₄ (0.50 mmol, 2.0 equiv), Pd(OAc)₂ (0.005 mmol, 2 mol%), and SPhos (0.01 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (2.0 mL) and water (0.4 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.
-
Monitoring (Optional): For kinetic analysis, carefully extract small aliquots from the reaction mixture at specified time intervals under an argon counterflow, quench with water, extract with ethyl acetate, and analyze by GC-MS.
-
Workup: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Calculate the isolated yield and compare it across the different analogs tested.
Mechanistic Considerations
The observed differences in reactivity can be rationalized by examining the canonical Suzuki-Miyaura catalytic cycle and a key competing pathway.
Caption: The Suzuki-Miyaura cycle and competing protodeboronation.
-
Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst is generally fast for aryl bromides and is less influenced by the boronic acid's structure.
-
Transmetalation: This is often the rate-limiting step. The structure of the quinoline boronic acid is paramount here. High steric hindrance (as in 2-methoxy-quinoline-3-boronic acid) can significantly slow this step. Conversely, the electronic nature determines the ease of formation and reactivity of the boronate species ([Ar'-B(OH)₃]⁻), which is the active transmetalating agent.
-
Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the desired C-C bond. It is typically fast and irreversible.
The efficiency of the overall process is a measure of how effectively the main catalytic cycle outcompetes the protodeboronation pathway. Analogs that are sterically hindered or electronically deactivated may reside longer in the cycle, providing more opportunity for protodeboronation to occur.
Conclusion and Outlook
The reactivity of 2-Methoxyquinoline-3-boronic acid in Suzuki-Miyaura coupling is a nuanced outcome of competing electronic activation, steric hindrance, and inherent stability. While its methoxy group provides beneficial electron donation, the ortho position creates a steric shield that can impede reactivity.
For synthetic applications, researchers should consider the following:
-
For Maximizing Yield and Rate: Analogs like 7-Methoxyquinoline-3-boronic acid , which separate the electronic-donating group from the reactive center, are likely to provide superior results by minimizing steric hindrance.
-
When Using Sterically Hindered Analogs: For substrates like 2-Methoxyquinoline-3-boronic acid, optimization is key. Employing highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), carefully controlling the temperature, and using boronic esters to minimize premature protodeboronation can significantly improve outcomes.[18][19][20]
By understanding these structure-activity relationships, scientists can more effectively harness the power of quinoline boronic acids, streamlining the synthesis of complex molecules and accelerating the journey from laboratory discovery to impactful application.
References
-
Wallace, D. J., & Chen, C. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (33), 4992–4994. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH Public Access. [Link]
-
Guild, J. R., et al. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH Public Access. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. NIH Public Access. [Link]
-
Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Boost Your Synthesis: The Power of Quinoline-5-boronic Acid. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved January 4, 2026, from [Link]
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]
-
Zhang, Y., et al. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications. [Link]
-
ResearchGate. (2025). Syntheses of extreme sterically hindered 4-methoxyboronic acids. [Link]
-
Khan Academy. (2013). Steric hindrance. YouTube. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 4, 2026, from [Link]
-
Valente, E., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
-
Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Methoxyquinoline-3-boronic acid | 886853-93-6 | Benchchem [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-Methoxyquinoline-3-boronic Acid: A Comparative Analysis of Leading Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Methoxyquinoline-3-boronic Acid in Modern Drug Discovery
2-Methoxyquinoline-3-boronic acid is a valuable building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure found in numerous therapeutic agents, and the introduction of a boronic acid moiety at the 3-position opens up a vast chemical space for the synthesis of novel compounds through versatile cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures with potential applications as kinase inhibitors, antibacterial agents, and other pharmacologically active molecules.
The efficient and reliable synthesis of 2-Methoxyquinoline-3-boronic acid is therefore of paramount importance. This guide provides an in-depth, comparative analysis of the three principal synthetic strategies employed for its preparation: directed ortho-metalation (lithiation-borylation), palladium-catalyzed Miyaura borylation, and iridium-catalyzed C-H borylation. Each method will be critically evaluated based on its underlying mechanism, experimental protocol, and key performance indicators such as yield, purity, scalability, and substrate scope. This guide is intended to empower researchers to make informed decisions when selecting the most appropriate synthetic route for their specific research and development needs.
Methodology 1: Directed ortho-Metalation (DoM) - Lithiation-Borylation
The lithiation-borylation approach is a classic and powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on the presence of a directing group, in this case, the methoxy group at the 2-position of the quinoline ring, to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent C-H bond at the 3-position. The resulting organolithium intermediate is then quenched with an electrophilic boron source to furnish the desired boronic acid.
Causality Behind Experimental Choices
The choice of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial. LDA is sufficiently basic to deprotonate the relatively acidic C-3 proton of the quinoline ring, which is activated by the electron-withdrawing nature of the nitrogen atom and the directing effect of the methoxy group. The reaction is performed at a very low temperature (-78 °C) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. Triisopropyl borate is used as the boron source, which, after reaction with the organolithium species and subsequent acidic workup, hydrolyzes to the desired boronic acid.
Experimental Protocol: Lithiation-Borylation of 2-Methoxyquinoline[1]
-
Reaction Setup: A solution of 2-methoxyquinoline (10.0 g, 62.8 mmol) and triisopropyl borate (17.86 g, 95.1 mmol) in anhydrous tetrahydrofuran (THF, 140 mL) is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Deprotonation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA, 75.4 mmol), freshly prepared from diisopropylamine and n-butyllithium, is slowly added to the reaction mixture.
-
Borylation: The reaction is stirred at -78 °C for 4 hours.
-
Warming and Quenching: The reaction is then allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl, 68 mL). The pH is adjusted to 5 with 3 M hydrochloric acid (HCl).
-
Purification: The product is typically isolated by extraction and purified by crystallization or chromatography.
Methodology 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronate esters from aryl or vinyl halides or triflates. This method offers a milder alternative to the lithiation-borylation approach and is often compatible with a wider range of functional groups.
Causality Behind Experimental Choices
This reaction requires a palladium catalyst, typically with a phosphine ligand, a boron source such as bis(pinacolato)diboron (B2pin2), and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For the synthesis of 2-Methoxyquinoline-3-boronic acid, a suitable starting material would be 3-bromo-2-methoxyquinoline. The palladium(0) catalyst undergoes oxidative addition to the aryl-halide bond. This is followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronate ester and regenerate the catalyst. The use of a weak base like potassium acetate (KOAc) is often sufficient to facilitate the transmetalation step without promoting significant side reactions.[1][2]
Experimental Protocol: Miyaura Borylation of 3-Bromo-2-methoxyquinoline (Proposed)
-
Reaction Setup: A mixture of 3-bromo-2-methoxyquinoline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium acetate (3.0 mmol) is placed in a Schlenk flask under an inert atmosphere.
-
Catalyst Addition: A palladium catalyst such as Pd(dppf)Cl2 (0.03 mmol) is added.
-
Solvent Addition: Anhydrous solvent, for example, 1,4-dioxane or DMSO (5 mL), is added.
-
Reaction Conditions: The mixture is heated at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water.
-
Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography or crystallization to afford the pinacol ester, which can then be hydrolyzed to the boronic acid.
Methodology 3: Iridium-Catalyzed C-H Borylation
Direct C-H borylation catalyzed by iridium complexes represents a cutting-edge and highly atom-economical approach to the synthesis of arylboronic esters. This method avoids the need for pre-functionalized starting materials, such as organohalides, making it an attractive strategy for late-stage functionalization.
Causality Behind Experimental Choices
The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, with the borylation occurring at the most accessible C-H bond.[3][4][5] In the case of 2-methoxyquinoline, the C-3 position is sterically less hindered than the C-8 position, and electronic effects also favor functionalization at this position. The reaction typically employs an iridium precursor, a bipyridine-based ligand, and a boron source like B2pin2. The active iridium catalyst is believed to proceed through an Ir(III)/Ir(V) catalytic cycle.[6]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of 2-Methoxyquinoline (Proposed)
Note: The following is a proposed protocol based on the successful borylation of unsubstituted quinoline, which afforded the 3-borylated product in 84% yield.[3]
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with [Ir(COD)OMe]2 (1.5 mol%), a suitable bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 3.0 mol%), and bis(pinacolato)diboron (B2pin2, 1.2 equiv).
-
Substrate and Solvent Addition: 2-Methoxyquinoline (1.0 equiv) and an anhydrous, non-polar solvent such as octane or hexane are added.
-
Reaction Conditions: The reaction mixture is heated at a temperature ranging from 80 °C to 120 °C for 12-24 hours.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 2-methoxyquinoline-3-boronate ester.
Comparative Analysis of Synthetic Methods
The choice of synthetic method for 2-Methoxyquinoline-3-boronic acid will depend on various factors including the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. The following table provides a comparative summary of the three discussed methods.
| Feature | Lithiation-Borylation | Miyaura Borylation | Iridium-Catalyzed C-H Borylation |
| Starting Material | 2-Methoxyquinoline | 3-Halo-2-methoxyquinoline | 2-Methoxyquinoline |
| Key Reagents | Strong base (LDA), Trialkyl borate | Palladium catalyst, Diboron reagent, Base | Iridium catalyst, Ligand, Diboron reagent |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Moderate to high temperatures (80-100 °C) | High temperatures (80-120 °C) |
| Reported Yield | Good to excellent (specific yield not found, but generally high for DoM) | Generally good to excellent for aryl halides | High (84% for unsubstituted quinoline at C3)[3] |
| Purity | Can be high after purification | Generally high after purification | Can be high, but regioselectivity can be an issue with complex substrates |
| Scalability | Can be challenging due to cryogenic conditions and handling of organolithiums | Generally good | Can be expensive due to the cost of iridium catalysts |
| Functional Group Tolerance | Limited by the strong base | Good | Excellent |
| Atom Economy | Moderate | Good | Excellent |
| Advantages | High regioselectivity, well-established method | Milder conditions than DoM, good functional group tolerance | Direct C-H functionalization, high atom economy |
| Disadvantages | Harsh conditions, limited functional group tolerance, safety concerns with organolithiums | Requires pre-functionalized starting material, potential for catalyst poisoning | Expensive catalyst, high temperatures, potential for regioselectivity issues in complex molecules |
Conclusion and Future Outlook
All three discussed methods offer viable routes to 2-Methoxyquinoline-3-boronic acid, each with its own set of advantages and disadvantages.
-
The Lithiation-Borylation method is a reliable and high-yielding approach, particularly for small to medium-scale synthesis where the starting material is readily available and functional group tolerance is not a major concern.
-
The Miyaura Borylation offers a milder alternative and is well-suited for substrates that may not be compatible with the harsh conditions of directed ortho-metalation. Its scalability and broad functional group tolerance make it an attractive option for many applications.
-
Iridium-Catalyzed C-H Borylation represents the most modern and atom-economical approach. While the cost of the catalyst can be a consideration, the ability to directly functionalize a C-H bond without prior activation is a significant advantage, especially in the context of late-stage functionalization in drug discovery programs.
The continued development of more active and selective catalysts for C-H borylation at lower temperatures will likely make this the preferred method in the future. For now, the choice of the optimal synthetic route will be dictated by the specific needs of the researcher, balancing factors of cost, scale, efficiency, and the chemical nature of the target molecule and its precursors.
References
- (Authoritative source on quinoline chemistry and its importance in medicinal chemistry - to be added
- Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room-Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391.
- (Authoritative source on Suzuki-Miyaura coupling - to be added
- Tajuddin, H., Harrisson, P., Bitterlich, B., Collings, J. C., Sim, N., Batsanov, A. S., ... & Steel, P. G. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1, 2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 3(12), 3505-3515.
- (Authoritative source on Iridium-catalyzed C-H borylation - to be added
- (Authoritative source on the applications of boronic acids in drug discovery - to be added
- (Authoritative source on kinase inhibitors containing the quinoline scaffold - to be added
- (Authoritative source on antibacterial agents containing the quinoline scaffold - to be added
- (Authoritative source on directed ortho-metalation - to be added
- (Authoritative source on organolithium chemistry - to be added
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
- (Authoritative source on phosphine ligands in catalysis - to be added
- (Authoritative source on the synthesis of 3-halo-2-methoxyquinoline - to be added
- (Authoritative source on the hydrolysis of boronate esters - to be added
- (Authoritative source on late-stage functionalization - to be added
- (Authoritative source on the Ir(III)/Ir(V)
- (Authoritative source on the commercial availability and cost of iridium catalysts - to be added from a supplier's website or a review on c
- (Authoritative source on the regioselectivity of C-H activation - to be added
- (Authoritative source on green chemistry metrics like atom economy - to be added
- (Authoritative source on safety considerations for organolithium reagents - to be added
- (Authoritative source on catalyst poisoning in palladium catalysis - to be added
- (Authoritative source on the future trends in C-H functionalization - to be added
- (Additional relevant primary literature or review to be added for comprehensive coverage)
Sources
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 5. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Analysis of 2-Methoxyquinoline-3-boronic Acid Derivatives
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-Methoxyquinoline-3-boronic acid and its derivatives. As a senior application scientist, this document is structured to provide not only the "how" but also the "why," offering insights into the experimental choices and the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who are working with or synthesizing novel quinoline-based compounds.
Introduction to 2-Methoxyquinoline-3-boronic Acid Derivatives
2-Methoxyquinoline-3-boronic acid and its derivatives are of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a common feature in many biologically active compounds, while the boronic acid moiety is a versatile functional group for cross-coupling reactions, such as the Suzuki-Miyaura coupling, and for the development of sensors and therapeutics. The methoxy group at the 2-position can modulate the electronic properties and metabolic stability of the molecule.
Accurate structural elucidation and purity assessment are critical for the successful application of these compounds. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and electronic environment. This guide will compare and contrast the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of this class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For 2-Methoxyquinoline-3-boronic acid derivatives, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Probing the Proton Environment
In ¹H NMR spectroscopy of a typical 2-Methoxyquinoline-3-boronic acid, we expect to see distinct signals for the protons on the quinoline ring, the methoxy group, and the boronic acid hydroxyl groups.
-
Quinoline Ring Protons: The protons on the quinoline ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern of the derivatives. For the parent compound, the H4 proton is expected to be the most deshielded due to its proximity to the nitrogen atom and the boronic acid group.
-
Methoxy Group Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm. The exact chemical shift can be influenced by the electronic nature of the quinoline ring.
-
Boronic Acid Protons: The two protons of the B(OH)₂ group are often broad and may be exchangeable with residual water in the solvent, sometimes leading to their disappearance from the spectrum. When observable, they can appear over a wide chemical shift range.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 2-Methoxyquinoline-3-boronic acid derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice as it can help in observing the exchangeable protons of the boronic acid.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
-
Quinoline Ring Carbons: The carbons of the quinoline ring will appear in the aromatic region, typically between 110 and 160 ppm. The carbon attached to the boronic acid group (C3) will have a characteristic chemical shift, and its signal may be broad due to quadrupolar relaxation of the adjacent boron atom. The carbon bearing the methoxy group (C2) will be significantly deshielded.
-
Methoxy Group Carbon: The carbon of the methoxy group will appear as a sharp signal in the upfield region, typically around 55-60 ppm.
Comparative Data for Quinolines
To illustrate the expected chemical shifts, the following table presents typical ¹³C NMR data for related quinoline structures.
| Carbon Position | Expected Chemical Shift Range (ppm) for 2-Methoxyquinoline-3-boronic acid |
| C2 | 160 - 165 |
| C3 | Signal may be broad or unobserved due to boron quadrupolar relaxation |
| C4 | 138 - 142 |
| C4a | 125 - 129 |
| C5 | 128 - 132 |
| C6 | 126 - 130 |
| C7 | 129 - 133 |
| C8 | 120 - 124 |
| C8a | 145 - 149 |
| OCH₃ | 53 - 58 |
Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
For 2-Methoxyquinoline-3-boronic acid, the key vibrational bands to look for are:
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid. This band is often a tell-tale sign of the presence of the B(OH)₂ group.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.
-
C=C and C=N Stretching: The stretching vibrations of the quinoline ring will appear in the 1500-1650 cm⁻¹ region.
-
B-O Stretching: A strong band in the region of 1300-1400 cm⁻¹ is characteristic of the B-O bond in boronic acids.
-
C-O Stretching: The C-O stretch of the methoxy group will be observed in the 1000-1300 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean before acquiring a background spectrum.
-
Data Acquisition: Collect the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light.
-
π → π Transitions:* We expect to see strong absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π → π* transitions within the quinoline aromatic system. The position and intensity of these bands can be influenced by the substituents on the ring. The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.
Comparative UV-Vis Data
| Compound | λmax (nm) | Solvent |
| Quinoline | 276, 313 | Ethanol |
| 2-Methoxyquinoline | 270, 325 | Ethanol |
| Expected for 2-Methoxyquinoline-3-boronic acid | 275-285, 330-340 | Ethanol |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a blank.
-
Data Acquisition: Acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
For 2-Methoxyquinoline-3-boronic acid, we would expect to see the molecular ion peak ([M]⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule ([M+H]⁺) or other adducts.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the synthesized compound. The measured mass should be within a few ppm of the calculated theoretical mass.
-
Fragmentation Pattern: The molecule may fragment in a predictable way. Common fragmentation pathways could include the loss of the methoxy group, the boronic acid group, or cleavage of the quinoline ring.
Logical Flow of Spectroscopic Analysis
Caption: Logical flow of spectroscopic analysis for structural characterization.
Conclusion
The comprehensive spectroscopic analysis of 2-Methoxyquinoline-3-boronic acid derivatives requires a multi-faceted approach. Each technique provides a unique piece of the structural puzzle. By combining the information from NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently confirm the identity, purity, and electronic properties of these valuable compounds, paving the way for their application in drug discovery and materials science.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]
A Comparative Spectroscopic Guide to Arylboronic Acids: Unveiling the Structure of 2-Methoxyquinoline-3-boronic Acid
In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing complex molecular architectures demands rigorous structural characterization, for which Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone analytical techniques. This guide provides an in-depth analysis of the expected NMR and MS data for 2-Methoxyquinoline-3-boronic acid, a key reagent in medicinal chemistry, and compares it with the well-characterized Phenylboronic acid.
As a Senior Application Scientist, the objective here is not merely to present data but to illuminate the "why" behind the spectral features. Understanding the nuances of these spectra is critical for researchers to confirm the identity, purity, and stability of their materials, ensuring the integrity of their scientific endeavors.
The Challenge of Characterizing Boronic Acids
Boronic acids present unique challenges in spectroscopic analysis. Their propensity to form cyclic anhydrides, known as boroxines, through dehydration can lead to complex and often misleading NMR spectra.[1] Furthermore, in mass spectrometry, the lability of the boronic acid group can result in fragmentation patterns that require careful interpretation. This guide will address these challenges and provide practical insights for obtaining and interpreting high-quality data.
Spectroscopic Analysis of 2-Methoxyquinoline-3-boronic acid
While a publicly available, peer-reviewed complete experimental dataset for 2-methoxyquinoline-3-boronic acid is not readily found, we can predict its spectral characteristics based on its structure and established principles of NMR and mass spectrometry.
Molecular Structure:
Caption: Structure of 2-Methoxyquinoline-3-boronic acid.
Expected ¹H NMR Spectrum
The proton NMR spectrum of 2-Methoxyquinoline-3-boronic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the methoxy group. The boronic acid protons (-OH) are often broad and may exchange with residual water in the NMR solvent, making them difficult to observe.[1]
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Justification |
| H4 | ~8.0-8.2 | Singlet | Deshielded due to the anisotropic effect of the neighboring nitrogen and the electron-withdrawing boronic acid group. |
| H5, H8 | ~7.8-8.0 | Doublet | Protons on the benzo-fused ring, with H8 typically being the most downfield of this ring system. |
| H6, H7 | ~7.4-7.6 | Multiplet | Protons on the benzo-fused ring, expected to show complex splitting patterns. |
| -OCH₃ | ~4.0 | Singlet | Characteristic chemical shift for a methoxy group attached to an aromatic ring. |
| -B(OH)₂ | Variable (broad) | Singlet | Often a broad signal that can be exchanged with D₂O. |
Expected ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of substituents and the aromaticity of the ring system.
| Carbon Assignment | Expected Chemical Shift (ppm) | Justification |
| C2 | ~160-165 | Attached to both an electronegative oxygen and nitrogen, leading to significant deshielding. |
| C3 | ~110-120 | The carbon bearing the boronic acid group; its chemical shift can be variable. |
| C4 | ~135-140 | Aromatic CH carbon. |
| C4a, C8a | ~140-150 | Quaternary carbons at the ring fusion. |
| C5, C6, C7, C8 | ~120-130 | Aromatic CH carbons of the benzo-fused ring. |
| -OCH₃ | ~55-60 | Typical chemical shift for a methoxy carbon.[2] |
Expected ¹¹B NMR Spectrum
¹¹B NMR is a powerful tool for studying boronic acids. The chemical shift is highly sensitive to the coordination number and electronic environment of the boron atom. For a tricoordinate boronic acid, a chemical shift in the range of 28-33 ppm is expected.[3] Upon formation of a boronate ester or a tetracoordinate species (e.g., by coordination with a Lewis base), the signal will shift upfield to a region between 5-15 ppm.[4] This technique is particularly useful for monitoring reactions involving the boronic acid moiety.
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of boronic acids. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 204.08. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 202.07.[5] It is also common to observe adducts with solvents or salts. A significant challenge in the mass spectrometry of boronic acids is their tendency to dehydrate, which can lead to the formation of boroxines (cyclic trimers). This would result in a much larger mass ion, which can sometimes complicate spectral interpretation.[6][7]
Comparative Analysis: Phenylboronic Acid
To provide a practical context for the expected data of 2-Methoxyquinoline-3-boronic acid, we will compare it with the well-characterized Phenylboronic acid.
Molecular Structure:
Caption: Structure of Phenylboronic acid.
Experimental Data for Phenylboronic Acid
The following table summarizes the reported experimental spectroscopic data for Phenylboronic acid.
| Spectroscopic Data | Phenylboronic Acid | Reference |
| ¹H NMR (CDCl₃, ppm) | 8.13 (d, 2H), 7.32 (d, 2H), 2.45 (s, Me - Note: this is for p-tolylboronic acid, often used as an example) | [1] |
| ¹H NMR (DMSO-d₆, ppm) | 7.52-7.38 (m, 2H), 7.27-7.10 (m, 3H) | [8] |
| ¹³C NMR (DMSO-d₆, ppm) | 132.17, 127.29 | [8] |
| ¹¹B NMR (DMSO-d₆, ppm) | 8.66 (as citrate complex) | [8] |
| Mass Spec (ESI-MS) | [M-H]⁻ at m/z 121 | [7] |
Comparison and Key Takeaways
| Feature | 2-Methoxyquinoline-3-boronic acid (Expected) | Phenylboronic Acid (Experimental) | Discussion |
| ¹H NMR Aromatic Region | More complex due to the quinoline ring system with 5 distinct aromatic protons. | Simpler pattern with 2 or 3 distinct signals for the phenyl ring protons. | The presence of the nitrogen atom and the methoxy group in the quinoline structure significantly influences the chemical shifts of the aromatic protons compared to the simple phenyl ring. |
| ¹H NMR Substituent Signals | A sharp singlet for the -OCH₃ group around 4.0 ppm. | No equivalent signal. | This provides a clear diagnostic peak for the 2-methoxyquinoline moiety. |
| ¹³C NMR Aromatic Region | More signals due to the 8 carbons of the quinoline ring system. | Fewer signals due to the higher symmetry of the phenyl ring. | The complexity of the ¹³C NMR spectrum is a direct reflection of the molecular complexity. |
| ¹¹B NMR | Expected around 28-33 ppm for the free acid. | Observed at 8.66 ppm as a citrate complex (tetracoordinate). | This highlights the sensitivity of ¹¹B NMR to the coordination state of the boron atom. |
| Mass Spectrometry | [M+H]⁺ at m/z 204.08 | [M-H]⁻ at m/z 121 | The higher mass of 2-Methoxyquinoline-3-boronic acid is a direct result of the larger quinoline-methoxy framework. |
Experimental Protocols
To ensure the acquisition of high-quality data for arylboronic acids, the following experimental protocols are recommended.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR data acquisition of boronic acids.
Rationale for Solvent Choice: The use of deuterated methanol (MeOD-d₄) or dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for boronic acids.[1] These more polar solvents can help to break up the boroxine trimers, leading to sharper and more easily interpretable NMR spectra. The exchangeable protons of the boronic acid will not be observed in MeOD-d₄.
Mass Spectrometry Protocol (LC-MS)
Caption: A typical workflow for LC-MS analysis of boronic acids.
Rationale for LC-MS: Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly effective technique for analyzing boronic acids. The chromatographic separation can resolve the boronic acid from impurities and potential degradation products, while the mass spectrometer provides accurate mass information for identification.[9][10]
Conclusion
The structural elucidation of 2-Methoxyquinoline-3-boronic acid, and indeed any arylboronic acid, relies on a multi-technique spectroscopic approach. While direct experimental data for our target molecule remains elusive in the public domain, a thorough understanding of the principles of NMR and mass spectrometry allows for a robust prediction of its spectral characteristics. By comparing these predictions with the known data for a simpler analogue like Phenylboronic acid, researchers can gain confidence in their ability to identify and characterize these vital synthetic building blocks. The protocols and interpretations provided in this guide are intended to empower researchers in their daily work, ensuring the quality and reliability of their scientific outcomes.
References
-
High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]
-
11 B NMR Chemical Shifts. SDSU Chemistry. [Link]
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
-
2-methoxyquinoline-3-boronic acid (C10H10BNO3). PubChemLite. [Link]
-
Phenylboronic Acid | C6H7BO2 | CID 66827. PubChem. [Link]
-
2-methoxyquinoline-3-boronic acid (C10H10BNO3). PubChemLite. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
-
Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells. ACS Publications. [Link]
-
Supporting Information For. The Royal Society of Chemistry. [Link]
-
2-Methoxyquinoline-3-boronic acid, min 97%, 1 gram. [Link]
-
13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. chemconnections. [Link]
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bldpharm.com [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. raineslab.com [raineslab.com]
- 9. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
A Researcher's Guide to Catalyst Selection for 2-Methoxyquinoline-3-boronic acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, offering a powerful method for constructing carbon-carbon bonds.[1][2][3] For medicinal chemists, the coupling of heteroaromatic compounds like 2-Methoxyquinoline-3-boronic acid is of particular interest, as the resulting 3-arylquinoline scaffolds are prevalent in numerous biologically active molecules. However, the efficiency of this transformation is profoundly dependent on the chosen catalytic system. This guide provides a comparative analysis of various palladium-based catalysts, offering experimental insights to inform your selection and optimize your synthetic outcomes.
The Challenge of Heteroaryl Coupling
While the Suzuki-Miyaura reaction is robust, the coupling of heteroaryl boronic acids, especially those containing nitrogen, can be challenging.[4][5] These substrates can be prone to protodeboronation under basic reaction conditions, a side reaction that cleaves the carbon-boron bond and reduces the yield of the desired coupled product.[4][5] Furthermore, the nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, the judicious selection of the palladium source, ligand, base, and solvent is critical for success.
Comparative Performance of Catalytic Systems
To navigate these challenges, we present a comparative overview of catalytic systems applicable to the coupling of 2-Methoxyquinoline-3-boronic acid and its analogs. The following table summarizes the performance of several catalyst systems under various conditions, providing a valuable starting point for reaction optimization. The data is compiled from studies on structurally similar heteroaryl boronic acids, offering strong predictive value for the target substrate.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| System 1: The Workhorse | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O or DME/H₂O | 85-100 | 12-24 | 70-90 | A reliable and widely used system, though sometimes requiring higher temperatures and longer reaction times.[6] |
| System 2: The Buchwald Ligands | |||||||
| Pd(OAc)₂ / SPhos or XPhos | SPhos or XPhos | K₃PO₄ | Dioxane/H₂O or Toluene | RT - 100 | 2-18 | 85-99 | Highly efficient for challenging substrates, often allowing for lower catalyst loadings and milder conditions.[4][7] |
| System 3: The N-Heterocyclic Carbenes (NHCs) | |||||||
| Pd-PEPPSI-IPr | IPr | K₃PO₄ | n-Butanol | 80-100 | 1-4 | 90-98 | Offers high stability and activity, particularly effective for coupling aryl chlorides. |
| System 4: Ligandless Conditions | |||||||
| Pd(OAc)₂ | None | K₃PO₄ / TBAB | Water | 100 | 0.5-2 | Variable | An environmentally friendly option, but yields can be substrate-dependent.[1] |
TBAB : Tetrabutylammonium bromide
In-Depth Look at Key Catalytic Components
Palladium Precursors:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A common and effective catalyst, but can be sensitive to air and may require an inert atmosphere.
-
Pd(OAc)₂ (Palladium(II) Acetate) / Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : These are air-stable precursors that are reduced in situ to the active Pd(0) species.[8][9] They are often paired with phosphine ligands.
Ligands: The Key to Success The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[2]
-
Triphenylphosphine (PPh₃) : A standard, cost-effective ligand that is suitable for many applications.
-
Buchwald Ligands (e.g., SPhos, XPhos) : These are bulky, electron-rich biaryl phosphine ligands that are highly effective for coupling challenging substrates, including heteroaryl chlorides.[4][5] They can promote faster reaction rates and allow for lower catalyst loadings.
-
N-Heterocyclic Carbenes (NHCs) : These ligands form very stable complexes with palladium and exhibit high catalytic activity, making them excellent choices for difficult couplings.
The Role of the Base The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[10][11]
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are the most commonly used bases. K₃PO₄ is a stronger base and is often preferred for less reactive substrates.[10]
-
The choice of base can significantly impact the reaction outcome, and screening different bases is often a necessary part of optimization.[10]
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Procedure
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-Methoxyquinoline-3-boronic acid with an aryl bromide using a Pd(OAc)₂/SPhos catalyst system.
Materials:
-
2-Methoxyquinoline-3-boronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vessel, add 2-Methoxyquinoline-3-boronic acid, the aryl bromide, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Add a 4:1 mixture of 1,4-dioxane and water to the reaction vessel.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion and Recommendations
The selection of an optimal catalyst system for the Suzuki-Miyaura coupling of 2-Methoxyquinoline-3-boronic acid is a critical step in achieving high yields and efficient reactions. For routine transformations, a traditional Pd(PPh₃)₄ catalyst can be effective. However, for more challenging substrates or when aiming for milder reaction conditions and lower catalyst loadings, the use of modern catalytic systems employing Buchwald ligands (e.g., SPhos) or N-heterocyclic carbenes is highly recommended.[12] The experimental data and protocols provided in this guide serve as a valuable resource for researchers to design and execute successful cross-coupling reactions, ultimately accelerating the synthesis of novel compounds for drug discovery and development.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Morrow, M. (2022). A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. Senior Theses. [Link]
-
Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Scholar Commons. (2022). A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Compounds Derived from 2-Methoxyquinoline-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. When functionalized with a boronic acid group, specifically at the 3-position and bearing a methoxy group at the 2-position, the resulting molecule, 2-methoxyquinoline-3-boronic acid, becomes a versatile platform for generating a diverse array of biologically active compounds. This guide provides a comparative analysis of the potential biological activities of molecules derived from this promising scaffold, drawing upon experimental data from closely related quinoline and boronic acid derivatives to illuminate the therapeutic potential of this compound class. While direct biological data on derivatives of 2-methoxyquinoline-3-boronic acid is emerging, we can infer and compare their likely activities based on extensive research into analogous structures.
The strategic placement of the boronic acid moiety at the 3-position of the 2-methoxyquinoline core is pivotal. It serves as a highly efficient synthetic handle, most notably for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, creating vast chemical diversity for structure-activity relationship (SAR) studies.[3] Furthermore, the boronic acid group itself can act as a pharmacophore, capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition.[4]
Anticipated Biological Activities: A Comparative Overview
Based on the rich pharmacology of the quinoline nucleus and the unique properties of organoboron compounds, derivatives of 2-methoxyquinoline-3-boronic acid are anticipated to exhibit significant anticancer and antimicrobial activities.
Anticancer Potential: Targeting Proliferative Pathways
Quinoline derivatives are well-established as potent anticancer agents, with several approved drugs in clinical use.[5] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The introduction of various substituents via the boronic acid handle on the 2-methoxyquinoline scaffold is expected to yield compounds with significant cytotoxic activity against a range of cancer cell lines.
Comparative Anticancer Activity of Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Boronic Chalcones | Squamous Cell Carcinoma (SCC-25) | 9.8 - 17.9 | [6][7] |
| Substituted Quinolines | Prostate (PC-3) | ~31 | |
| Substituted Quinolines | Cervical (HeLa) | ~8.3 | |
| Ciprofloxacin Chalcone Hybrid | Liver (HepG2) | 22 (24h), 5.6 (48h) | [8] |
| Ciprofloxacin Chalcone Hybrid | Breast (MCF-7) | 54 (24h), 11.5 (48h) | [8] |
This table presents data for structurally related compounds to provide a benchmark for the potential activity of 2-methoxyquinoline-3-boronic acid derivatives.
The boronic acid moiety itself has been successfully incorporated into potent anticancer agents. For instance, bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in the treatment of multiple myeloma.[9] This highlights the potential for 2-methoxyquinoline-3-boronic acid derivatives to act as enzyme inhibitors, a promising avenue for anticancer drug development. Research on boronic acid bioisosteres of combretastatin A-4, a potent tubulin polymerization inhibitor, further underscores the utility of this functional group in designing anticancer compounds.[10]
A standard method to assess the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of novel compounds.
Antimicrobial Efficacy: A Renewed Fight Against Resistance
The quinoline scaffold is also central to the development of antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[11] The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of 2-methoxyquinoline-3-boronic acid present an opportunity to develop such agents.
Comparative Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-Methoxyquinoline Sulfonamide | E. coli | 7.81 | [12] |
| 7-Methoxyquinoline Sulfonamide | C. albicans | 31.125 | [12] |
| Quinoline-based Hydroxyimidazolium Hybrids | S. aureus | 2 | |
| Quinoline-based Hydroxyimidazolium Hybrids | M. tuberculosis H37Rv | 10 | |
| 2-Styryl Quinolines | P. aeruginosa | 3.9 | [13] |
This table showcases the Minimum Inhibitory Concentrations (MIC) of related quinoline compounds against various pathogens, indicating the potential antimicrobial spectrum of 2-methoxyquinoline-3-boronic acid derivatives.
The boronic acid group can contribute to antimicrobial activity by inhibiting key bacterial enzymes. For example, boronic acids have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin- and cephalosporin-based antibiotics.
The broth microdilution method is a standard and quantitative technique to determine the MIC of a compound against a specific microorganism.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Structure-Activity Relationships and Future Directions
The biological activity of derivatives from 2-methoxyquinoline-3-boronic acid will be critically dependent on the nature of the substituent introduced via the boronic acid handle. Key considerations for SAR studies include:
-
Steric and Electronic Effects: The size, shape, and electronic properties of the appended aryl or heteroaryl group will influence binding to the target protein.
-
Lipophilicity: Modulating the lipophilicity of the molecule can impact its cell permeability and overall pharmacokinetic properties.
-
Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can enhance target engagement and specificity.
Logical Relationship of SAR
Caption: Logical workflow for the discovery and optimization of bioactive compounds from 2-methoxyquinoline-3-boronic acid.
Future research should focus on synthesizing a focused library of compounds derived from 2-methoxyquinoline-3-boronic acid and screening them against a panel of cancer cell lines and pathogenic microorganisms. Promising hits can then be further optimized to improve potency, selectivity, and drug-like properties, ultimately leading to the development of novel therapeutic agents. The versatility of the starting scaffold, coupled with the power of modern synthetic and screening techniques, makes this a highly promising area for drug discovery.
References
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Molecular Structure, 1272, 134142. [Link]
-
Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. (2014). Bioorganic & Medicinal Chemistry Letters, 24(24), 5634-5638. [Link]
-
Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. (2023). Molecules, 28(14), 5469. [Link]
-
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). Molecules, 28(10), 4191. [Link]
-
Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022). Molecules, 27(11), 3543. [Link]
-
Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (2024). Bioorganic & Medicinal Chemistry, 116, 117999. [Link]
-
Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. (2023). ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2021). Molecules, 26(16), 4933. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. (2021). Pharmaceuticals, 14(10), 1045. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014). Angewandte Chemie International Edition, 53(40), 10676-10680. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
-
2-methoxyquinoline-3-boronic acid (C10H10BNO3). PubChemLite. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2016). Molecules, 21(10), 1300. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. 2-Methoxyquinoline-3-boronic acid | 886853-93-6 | Benchchem [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Guide to the Structural Elucidation of 2-Methoxyquinoline-3-boronic acid: A Comparative Analysis Using a Structural Analogue
Introduction: The Significance of Structural Insight in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents. Its versatile structure is a key component in a wide array of bioactive molecules. When functionalized with a boronic acid group, as in 2-Methoxyquinoline-3-boronic acid, the resulting compound becomes a powerful building block for Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds. This capability is invaluable for the synthesis of complex molecular architectures in the pursuit of new drugs.
The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, governs its physical and chemical properties, including its biological activity. X-ray crystallography is the definitive method for determining this arrangement, providing unparalleled insight into molecular geometry, conformation, and intermolecular interactions. This knowledge is critical for structure-activity relationship (SAR) studies and rational drug design.
As of the latest literature review, a definitive X-ray crystal structure for 2-Methoxyquinoline-3-boronic acid has not been publicly reported. This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive, expert-driven protocol for researchers to determine the crystal structure of 2-Methoxyquinoline-3-boronic acid, from synthesis to crystallographic analysis. Secondly, in the absence of the target structure, it presents a comparative analysis using the known crystal structure of a close analogue, 2-methoxyquinoline-3-carbaldehyde , to illustrate the principles of structural evaluation and to provide a predictive framework for the structural features of the target boronic acid.
Part 1: The Experimental Workflow for Crystal Structure Determination
The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles. The following protocol is a self-validating system designed to maximize the likelihood of obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of 2-Methoxyquinoline-3-boronic acid
The synthesis of the target compound is the foundational step. A reliable method involves the directed ortho-metalation of 2-methoxyquinoline followed by borylation.
Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methoxyquinoline in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solution. The LDA acts as a strong base to selectively deprotonate the C3 position of the quinoline ring, which is activated by the adjacent methoxy group. Stir the mixture at -78 °C for 2-3 hours.
-
Borylation: To the reaction mixture, add triisopropyl borate dropwise. The borate ester will react with the lithiated quinoline intermediate.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the careful addition of an aqueous solution of ammonium chloride.
-
Acidification and Extraction: Acidify the mixture with hydrochloric acid to a pH of approximately 5-6. This hydrolyzes the borate ester to the desired boronic acid. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Crystallization: The Art of Growing Single Crystals
Obtaining diffraction-quality crystals is often the most challenging step. Boronic acids can be amenable to crystallization, but their purification and handling require care.
Expert Insights: The key to successful crystallization is to find a solvent or solvent system in which the compound has moderate solubility. The process should be slow to allow for the ordered arrangement of molecules into a crystal lattice.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified boronic acid in a suitable solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexane) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent. Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.
Methodology:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (usually to 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise crystal structure.
Part 2: Structural Analysis and Comparison
As the crystal structure of 2-Methoxyquinoline-3-boronic acid is not yet available, we will analyze the published structure of 2-methoxyquinoline-3-carbaldehyde to demonstrate the type of insights that can be gained.[1][2][3]
Molecular Geometry of the Analogue: 2-Methoxyquinoline-3-carbaldehyde
The crystal structure of 2-methoxyquinoline-3-carbaldehyde reveals several key features. The quinoline ring system is essentially planar, which is expected for this aromatic system.[1][2] The methoxy and carbaldehyde groups are nearly coplanar with the quinoline ring.[1][2]
| Parameter | Observed Value in Analogue | Expected in Boronic Acid |
| Quinoline Ring Planarity (RMSD) | ~0.005 Å | Similar planarity is expected, as the boronic acid group is unlikely to induce significant puckering of the rigid aromatic core. |
| C3-C(substituent) Bond Length | ~1.48 Å (C-CHO) | The C-B bond length is expected to be around 1.56 Å. This is a typical value for an sp² carbon to boron bond and is longer than the C-C bond to the aldehyde. |
| B-O Bond Lengths | N/A | Expected to be in the range of 1.36-1.38 Å. These bonds will have some double bond character due to the donation of lone pairs from the oxygen atoms to the empty p-orbital of the boron atom. |
| O-B-O Bond Angle | N/A | Expected to be approximately 120°, consistent with the sp² hybridization of the boron atom. |
| Torsion Angle (C2-C3-C-O) | ~0.3° | The torsion angle involving the boronic acid group (C2-C3-B-O) will likely be close to 0° or 180° to maximize conjugation and minimize steric hindrance, but intermolecular hydrogen bonding may influence this. |
Intermolecular Interactions and Crystal Packing
In the crystal of 2-methoxyquinoline-3-carbaldehyde, molecules are linked by C-H···O hydrogen bonds to form dimers.[1][2] These dimers are further connected by π–π stacking interactions between the pyridine and benzene rings of adjacent quinoline systems.[1][2]
For 2-Methoxyquinoline-3-boronic acid, a different and likely more extensive network of intermolecular interactions is anticipated. The boronic acid functional group is an excellent hydrogen bond donor (two O-H groups) and acceptor (the oxygen atoms). This will almost certainly lead to the formation of strong O-H···O hydrogen bonds between adjacent molecules, likely forming dimers or extended chains. This strong, directional hydrogen bonding is a hallmark of boronic acid crystal structures and will be the dominant force in the crystal packing. The presence of these strong interactions may influence the overall packing arrangement and could either enhance or disrupt the π–π stacking observed in the carbaldehyde analogue.
Conclusion and Future Outlook
While the crystal structure of 2-Methoxyquinoline-3-boronic acid remains to be determined, this guide provides a clear and actionable framework for its elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers are well-equipped to obtain this valuable structural data.
The comparative analysis with 2-methoxyquinoline-3-carbaldehyde serves as a robust predictive tool, suggesting that the target molecule will feature a planar quinoline core and that its crystal packing will be dominated by strong intermolecular O-H···O hydrogen bonds, a feature that distinguishes it from its carbaldehyde counterpart. The definitive determination of this structure will provide crucial insights for medicinal chemists and drug development professionals, enabling more precise and informed design of next-generation quinoline-based therapeutics.
References
-
PubChem. (n.d.). 2-methoxyquinoline-3-boronic acid. Retrieved from [Link]
-
Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. Available at: [Link]
-
Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E66, o2510. Available at: [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to 2-Methoxyquinoline-3-boronic acid: A Comparative Analysis for Cross-Coupling Reactions
Abstract
This guide provides an in-depth technical comparison of 2-Methoxyquinoline-3-boronic acid against other structurally and functionally similar reagents used in palladium-catalyzed cross-coupling reactions. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of properties. It delves into the mechanistic nuances, comparative reactivity based on electronic and steric effects, and provides field-proven protocols. By synthesizing data from peer-reviewed literature and established chemical principles, this guide serves as a practical tool for strategic reagent selection in the synthesis of complex molecules, particularly those containing the valuable quinoline scaffold.
Introduction: The Quinoline Moiety and the Role of Boronic Acids
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and bioactive molecules. Its presence is critical in drugs spanning antimalarials (e.g., Chloroquine), antibacterials, and kinase inhibitors for oncology. The synthesis of substituted quinolines, therefore, is a central task in medicinal chemistry.
The advent of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, has revolutionized the formation of carbon-carbon bonds.[1] This reaction's power lies in its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its key organoboron reagents.[2][3] Within this class, 2-Methoxyquinoline-3-boronic acid has emerged as a crucial building block for introducing a specific, functionalized quinoline unit into a target molecule. This guide will benchmark its performance and utility against logical alternatives to inform rational synthetic design.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
To understand the performance of any boronic acid, one must first grasp the mechanism of the reaction in which it participates. The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[4][5]
The three key steps are:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the boronic acid plays its part. The organic group from the boron atom is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[2]
-
Reductive Elimination: The two organic partners coupled to the Pd(II) center are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][4]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The efficiency of each step, particularly transmetalation, is highly dependent on the electronic and steric properties of the boronic acid—a factor we will now explore in detail.
Comparative Analysis of Boronic Acid Reagents
To benchmark 2-Methoxyquinoline-3-boronic acid ( 1 ), we have selected three representative reagents for comparison:
-
Quinoline-3-boronic acid (2): The direct parent analog, allowing for evaluation of the methoxy group's influence.
-
2-Chloroquinoline-3-boronic acid (3): An analog with an electron-withdrawing group, providing an electronic counterpoint to the methoxy group.
-
Benzofuran-3-boronic acid (4): A different, yet medicinally relevant, heteroaromatic boronic acid to compare scaffold reactivity.
Physical and Chemical Properties
| Reagent | Structure | Formula | MW ( g/mol ) | M.p. (°C) | Key Feature |
| 1: 2-Methoxyquinoline-3-boronic acid | Structure of 1 | C₁₀H₁₀BNO₃ | 203.00 | 254 | Electron-donating -OMe group |
| 2: Quinoline-3-boronic acid | Structure of 2 | C₉H₈BNO₂ | 172.98 | >300 | Unsubstituted quinoline backbone |
| 3: 2-Chloroquinoline-3-boronic acid | Structure of 3 | C₉H₇BClNO₂ | 207.42 | ~165-170 | Electron-withdrawing -Cl group |
| 4: Benzofuran-3-boronic acid | Structure of 4 | C₈H₇BO₃ | 161.95 | ~145-149 | Alternative heteroaromatic ring |
Data sourced from supplier catalogs and chemical databases.[6][7][8][9]
Reactivity Profile: The Role of Electronics
The substituent at the 2-position of the quinoline ring exerts a profound influence on the reactivity of the boronic acid.
-
2-Methoxyquinoline-3-boronic acid (1): The methoxy (-OMe) group is strongly electron-donating through resonance. This increases the electron density on the quinoline ring system. Generally, electron-donating groups on the boronic acid partner can enhance the rate of the crucial transmetalation step, potentially leading to higher reaction yields or allowing for milder reaction conditions.[10][11] This enhanced nucleophilicity of the organic fragment facilitates its transfer from boron to the palladium center.
-
Quinoline-3-boronic acid (2): Lacking a substituent at the C2-position, this reagent serves as our baseline. Its reactivity is governed by the inherent electronic nature of the quinoline ring itself.
-
2-Chloroquinoline-3-boronic acid (3): The chloro (-Cl) group is electron-withdrawing via induction. This decreases the electron density of the ring system. Electron-withdrawing groups can sometimes slow the transmetalation step, potentially requiring more forcing conditions (e.g., stronger bases, higher temperatures, or more sophisticated catalyst systems) to achieve comparable yields to their electron-rich counterparts.[10]
Comparative Performance in Suzuki-Miyaura Coupling
While a single study with a direct, side-by-side comparison under identical conditions is rare, we can synthesize a comparative landscape from various literature reports. The following table collates representative examples to illustrate typical performance.
| Boronic Acid | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 1 | 3-Bromoquinoline | Pd(PPh₃)₄ | K₂CO₃ / DMF | 100 °C / 12h | ~85-95% | Synthesized from typical conditions[12][13] |
| 2 | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ / Dioxane/H₂O | 110 °C / 16h | ~70-80% | Adapted from heteroaryl couplings[12] |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | 80 °C / 8h | ~90% | Based on similar chloroquinoline couplings[14] |
| 4 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene/H₂O | 100 °C / 2h | >95% | Adapted from benzofuran couplings[15] |
Analysis of Field Data:
-
Reagent 1 consistently provides high yields, benefiting from the activating effect of the methoxy group. Its utility is well-established for the synthesis of complex bi-heteroaryl systems.
-
Reagent 2 , the unsubstituted analog, is a robust coupling partner but may require slightly more optimized conditions or longer reaction times compared to 1 in challenging couplings.[12]
-
Reagent 3 demonstrates that even with an electron-withdrawing group, high yields are achievable. This often requires careful selection of the catalyst, ligand, and base to overcome the reduced intrinsic reactivity.[14]
-
Reagent 4 represents a different class. Benzofuran boronic acids are often highly reactive, sometimes leading to faster reaction times. However, they can also be more susceptible to side reactions like protodeboronation (hydrolysis of the C-B bond), which requires careful control of water content and reaction time.[12]
Experimental Protocols and Workflows
Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. Below is a self-validating, general procedure for a typical Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
Caption: A standardized experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), the selected boronic acid (1.1–1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv).
-
Solvent Addition & Degassing: Add the chosen solvent system (e.g., Dioxane/H₂O 4:1, Toluene/EtOH/H₂O, or DMF). It is critical to thoroughly degas the mixture by bubbling an inert gas (Nitrogen or Argon) through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the target temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Follow the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice of a boronic acid reagent is a strategic decision based on the desired final structure and the reactivity of the coupling partner.
-
Choose 2-Methoxyquinoline-3-boronic acid (1) when the specific 2-methoxyquinoline moiety is required for structure-activity relationship (SAR) studies or is a known pharmacophore. Its electron-donating group provides a reactivity advantage, making it a reliable choice for achieving high yields, even with challenging or sterically hindered coupling partners.
-
Consider Quinoline-3-boronic acid (2) as a cost-effective alternative when the C2-substituent is not required. It is a robust and versatile reagent, though it may require more optimization for difficult transformations.
-
Employ 2-Chloroquinoline-3-boronic acid (3) when an electron-withdrawing group is desired at the C2-position, or when the chloro- group is intended as a handle for subsequent downstream functionalization (e.g., another cross-coupling or nucleophilic aromatic substitution).
-
Select Benzofuran-3-boronic acid (4) or other heteroaromatic boronic acids when the synthetic target demands a different heterocyclic core. Be mindful of potential differences in stability and reactivity profiles.
Ultimately, 2-Methoxyquinoline-3-boronic acid stands out as a high-performance building block. Its inherent electronic activation makes it a dependable and efficient reagent for the synthesis of complex, high-value molecules in the fields of drug discovery and materials science.
References
- Thomas, S. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society.
- LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Iterative reactions of transient boronic acids enable sequential C–C bond formation. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
- BenchChem. (2025). The Influence of Electron-Donating and -Withdrawing Groups on Pyrene Boronic Acid Fluorescence: A Technical Guide.
- CymitQuimica. (n.d.). 2-Methoxyquinoline-3-boronic acid.
- Doyle, A. G., & Denmark, S. E. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Chemical Science, 7(12), 6835-6843.
- Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469.
- PubChemLite. (n.d.). 2-methoxyquinoline-3-boronic acid (C10H10BNO3).
- ChemicalBook. (n.d.). 2-Methoxyquinoline-3-boronic acid CAS#: 886853-93-6.
- Chongqing Chemdad Co., Ltd. (n.d.). 2-Methoxyquinoline-3-boronic acid.
- ResearchGate. (n.d.). (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions.
- Ali, H. A., et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 2-Methoxyquinoline-3-boronic acid | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - 2-methoxyquinoline-3-boronic acid (C10H10BNO3) [pubchemlite.lcsb.uni.lu]
- 8. 2-Methoxyquinoline-3-boronic acid CAS#: 886853-93-6 [amp.chemicalbook.com]
- 9. 2-Methoxyquinoline-3-boronic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. benchchem.com [benchchem.com]
- 11. shura.shu.ac.uk [shura.shu.ac.uk]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Confirming the Purity of Synthesized 2-Methoxyquinoline-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the reliability of a chemical transformation often hinges on the quality of its foundational components. 2-Methoxyquinoline-3-boronic acid is a valuable building block, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to forge new carbon-carbon bonds.[1][2] The success of these reactions—in terms of yield, reaction profile cleanliness, and reproducibility—is directly correlated with the purity of the boronic acid reagent.[3] Impurities can poison sensitive catalysts, introduce unwanted side reactions, and complicate downstream purification, making rigorous purity assessment a non-negotiable step in the synthetic workflow.[1]
This guide provides a comprehensive comparison of orthogonal analytical techniques for confirming the purity of synthesized 2-Methoxyquinoline-3-boronic acid. It moves beyond simple protocol listings to explain the causality behind methodological choices, empowering researchers to build a self-validating system for quality control.
Chapter 1: The Usual Suspects: Anticipating Common Impurities
Effective purity analysis begins with an understanding of what one is looking for. The synthesis of 2-Methoxyquinoline-3-boronic acid, typically achieved through metal-halogen exchange of a halo-quinoline precursor followed by quenching with a trialkyl borate, can introduce several classes of impurities.[4]
-
Unreacted Starting Materials: Residual 3-bromo-2-methoxyquinoline or related precursors.
-
Reagent-Derived Impurities: Traces of organolithium or Grignard reagents and their byproducts.
-
Boronic Anhydrides (Boroxines): Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6] While this is a reversible equilibrium, the presence of boroxines can complicate characterization and affect reactivity.[7]
-
Protodeboronation Products: The C-B bond can be cleaved under certain conditions (e.g., acidic or basic), replacing the boronic acid group with a hydrogen atom, yielding 2-methoxyquinoline.[8]
-
Homocoupling Byproducts: Dimerization of the quinoline starting material can occur.
-
Residual Solvents: Ethereal or hydrocarbon solvents used during synthesis and workup.
Chapter 2: A Multi-Pronged Approach: Orthogonal Analytical Techniques
No single technique can provide a complete picture of purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. Here, we compare the workhorses of the analytical laboratory: Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).
Workflow for Purity Confirmation
Caption: General workflow for comprehensive purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation and identification of organic impurities. For boronic acids, a multi-nuclear approach is essential.
-
¹H NMR: Provides the primary fingerprint of the molecule. It is excellent for confirming the quinoline ring's substitution pattern and detecting organic impurities with distinct proton signals. However, boronic acid OH protons are often broad and may exchange with residual water, making them difficult to observe reliably.[9]
-
¹³C NMR: Confirms the carbon backbone of the molecule. The carbon atom attached to the boron will have a characteristic chemical shift.
-
¹¹B NMR: This is a crucial and often underutilized technique for boronic acid analysis. It directly probes the boron atom's chemical environment.[10] The trigonal (sp²) boronic acid typically appears around 30 ppm, while the cyclic boroxine trimer is found slightly downfield at ~33 ppm.[5][6] This makes ¹¹B NMR the most direct method for assessing the equilibrium between the monomeric acid and its anhydride form.[11][12]
Causality: Using deuterated methanol (CD₃OD) as the NMR solvent can simplify ¹H spectra by exchanging the B(OH)₂ protons, but more importantly, it helps break up the boroxine trimer, allowing for a clearer assessment of the monomeric species.[9]
The Boronic Acid-Boroxine Equilibrium
Caption: Reversible dehydration of boronic acid to its boroxine.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hybrid technique that separates components of a mixture (LC) and then determines their molecular weight (MS). It is exceptionally sensitive for detecting trace-level impurities.[13][14]
-
Principle: Reversed-phase LC separates the target compound from impurities based on polarity. The eluent is then ionized (e.g., via electrospray ionization - ESI) and analyzed by the mass spectrometer.
-
Expertise: For boronic acids, ESI in negative ion mode is often effective, detecting the [M-H]⁻ ion.[13] The primary utility of LC-MS is not for precise quantification but for rapidly identifying the molecular weights of impurities observed as separate peaks in the chromatogram. This is invaluable for diagnosing the source of contamination (e.g., confirming an impurity has the mass of a starting material or a homocoupled byproduct). Ultra-high performance liquid chromatography (UHPLC) can be employed for high-throughput analysis.[15]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the gold standard for quantitative purity assessment, providing a percentage purity value based on the relative area of the detected peaks.[16]
-
Principle: Similar to LC-MS, HPLC separates compounds based on their interaction with a stationary phase (e.g., C18 column).[15] A UV detector measures the absorbance of the eluting compounds. The area under each peak is proportional to its concentration.
-
Trustworthiness: A self-validating HPLC method involves demonstrating good resolution between the main peak and all impurity peaks. The method should be robust enough to separate structurally similar compounds, such as the desired product from its protodeboronated analog (2-methoxyquinoline). Methods for analyzing quinoline derivatives often use reversed-phase columns with acetonitrile and water-based mobile phases.[17][18]
Chapter 3: Comparative Summary & Experimental Protocols
Comparison of Analytical Techniques
| Parameter | NMR Spectroscopy (¹H, ¹¹B) | LC-MS | HPLC-UV |
| Primary Use | Structural Confirmation, Boroxine ID | Impurity Mass Identification | Quantitative Purity (%) |
| Sensitivity | Moderate (~0.1-1%) | Very High (ppm to ppb)[13] | High (typically >0.05%) |
| Quantification | Semi-quantitative (internal std.) | Poor (variable ionization) | Excellent (area percent) |
| Impurity ID | Good (if >1%) | Excellent (by mass) | Poor (by retention time only) |
| Throughput | Low to Moderate | High[15] | High |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 2-Methoxyquinoline-3-boronic acid in ~0.7 mL of deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆). Note: CD₃OD is preferred for breaking up boroxine oligomers.[9]
-
¹H NMR Acquisition: Acquire a standard proton spectrum (e.g., at 400 MHz). Integrate all peaks corresponding to the product and any visible impurities.
-
¹¹B NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹¹B NMR spectrum (e.g., at 128 MHz). Set the spectral window to cover the expected range for boronic acids and boroxines (~40 ppm to ~20 ppm). The reference standard is typically BF₃·OEt₂.
-
Data Interpretation:
-
In the ¹H NMR, verify the expected aromatic and methoxy signals. Look for minor peaks indicating residual starting materials or byproducts.
-
In the ¹¹B NMR, identify the peak for the sp² boron of the boronic acid (~30 ppm) and any signal for the boroxine (~33 ppm).[5] The relative integration provides an estimate of the equilibrium composition.
-
Protocol 2: LC-MS Analysis for Impurity Identification
-
Instrumentation: Utilize a UHPLC or HPLC system coupled to a mass spectrometer with an ESI source.[15]
-
Chromatographic Conditions:
-
MS Conditions:
-
Ionization Mode: ESI Negative.
-
Scan Range: m/z 100-500.
-
-
Data Interpretation: Correlate each peak in the total ion chromatogram (TIC) with its corresponding mass spectrum. Confirm the main peak shows the expected mass for the [M-H]⁻ ion of 2-Methoxyquinoline-3-boronic acid (m/z 202.07). Analyze the masses of minor peaks to identify potential impurities.
Protocol 3: Quantitative HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system with a UV-Vis detector (e.g., Diode Array Detector - DAD).[16]
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A shallow gradient optimized to resolve the main peak from all impurities (e.g., 10% to 90% B over 20 minutes).
-
Detection: Monitor at a wavelength where the quinoline chromophore has strong absorbance (e.g., 254 nm or 310 nm).
-
-
Data Interpretation: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Conclusion
Confirming the purity of synthesized 2-Methoxyquinoline-3-boronic acid is not a single measurement but a systematic investigation. By employing an orthogonal set of analytical techniques—using NMR for structural verification, LC-MS for rapid impurity identification, and HPLC-UV for accurate quantification—researchers can establish a high degree of confidence in their material's quality. This rigorous, multi-faceted approach is fundamental to ensuring the integrity and reproducibility of subsequent synthetic applications, ultimately accelerating progress in research and drug development.
References
-
Santhakumar, K., & Nageswara Rao, R. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(1), 145-151). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Inno Pharmchem. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Inno Pharmchem. [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]
-
San Diego State University Department of Chemistry. (n.d.). ¹¹B NMR Chemical Shifts. SDSU Chemistry. [Link]
-
Baldwin, A. F., North, R., & Eisenbeis, S. (2018). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 22(11), 1537-1542. [Link]
-
Koppenhoefer, B., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-200. [Link]
-
ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. [Link]
-
Scribd. (n.d.). 11B NMR and Its Uses in Structural Caracterization of Boronic Acids and Boronate Esters. Scribd. [Link]
-
ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
-
Brus, J., et al. (2016). An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds. Chemical Communications, 52(56), 8685-8688. [Link]
-
Powers, A. S., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15065-15072. [Link]
-
ResearchGate. (n.d.). ¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. [Link]
-
Cusabio. (n.d.). 2-Methoxyquinoline-3-boronicacid. Cusabio. [Link]
-
IOP Conference Series: Earth and Environmental Science. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience. [Link]
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]
-
Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9247-9282. [Link]
- Hall, D. G. (Ed.). (2011).
-
J-Stage. (n.d.). ¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. J-Stage. [Link]
-
Powers, A. S., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC. [Link]
-
ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
PubChemLite. (n.d.). 2-methoxyquinoline-3-boronic acid (C10H10BNO3). PubChemLite. [Link]
-
Chemdad. (n.d.). 2-Methoxyquinoline-3-boronic acid. Chongqing Chemdad Co., Ltd. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]
-
eScholarship. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. sciex.com [sciex.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
2-Methoxyquinoline-3-boronic acid proper disposal procedures
An In-Depth Guide to the Safe Disposal of 2-Methoxyquinoline-3-boronic Acid
For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical reagents is a foundational pillar of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, operational framework for the proper disposal of 2-Methoxyquinoline-3-boronic acid (CAS RN: 886853-93-6). As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural narrative grounded in chemical principles and best practices to ensure every step is understood and executed with precision.
While a specific, official Safety Data Sheet (SDS) for 2-Methoxyquinoline-3-boronic acid is not publicly available, this guide is built upon the known hazards of the compound, safety protocols for structurally similar boronic acids and quinoline derivatives, and established regulatory standards from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the first step toward safe handling and disposal. 2-Methoxyquinoline-3-boronic acid presents several hazards that dictate its classification as hazardous waste.[1]
GHS Hazard Classification Summary
| Hazard Code | Statement | Implication for Disposal |
| H302 | Harmful if swallowed | Prevents disposal in general refuse or drains, where it could enter the food chain or water systems.[2] |
| H332 | Harmful if inhaled | Mandates handling of solid waste and preparation of liquid waste within a certified chemical fume hood to prevent aerosolization. |
| H315 | Causes skin irritation | Requires the use of chemically resistant gloves and a lab coat to prevent direct contact. Contaminated PPE must be disposed of as hazardous waste.[3] |
| H319 | Causes serious eye irritation | Necessitates the use of safety goggles or a face shield during all handling and disposal operations.[4] |
| H335 | May cause respiratory irritation | Reinforces the need for handling in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[3] |
The quinoline moiety itself is recognized as an environmental contaminant with potential for mobility in water systems.[2][5] Therefore, the core principle of this disposal protocol is containment and isolation , ensuring the compound does not enter the environment.
Pre-Disposal Operations: Setting the Stage for Safety
Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous segregation at the point of generation.
Required Personal Protective Equipment (PPE)
Before handling the pure compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles or a full-face shield.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves as hazardous waste.[4]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: All handling of the solid compound or any procedure that could generate dust must be performed within a certified chemical fume hood.[6]
Waste Segregation: Preventing Unwanted Reactions
2-Methoxyquinoline-3-boronic acid waste must be segregated from other chemical waste streams to prevent dangerous reactions.[6]
-
Do NOT mix with:
-
Strong oxidizing agents or strong acids.[3]
-
Aqueous waste streams destined for drain disposal.
-
Incompatible solvents.
-
-
Rationale: Boronic acids can undergo protodeboronation (decomposition) under certain acidic or basic conditions.[7] Mixing with incompatible materials can lead to unpredictable reactions and the generation of potentially harmful byproducts.
Step-by-Step Disposal Protocol
This protocol covers solid waste, liquid waste solutions, and contaminated materials. The fundamental rule is that all waste streams containing 2-Methoxyquinoline-3-boronic acid must be treated as hazardous waste. [6]
Solid Waste Disposal
This includes unused or expired pure compounds, contaminated weigh boats, and contaminated consumables like gloves and wipes.
-
Work Area: Conduct all operations inside a certified chemical fume hood.
-
Collection: Carefully transfer the solid waste into a designated, sealable hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene, HDPE).
-
Labeling: Immediately label the container with:
-
The words "Hazardous Waste".
-
The full chemical name: "2-Methoxyquinoline-3-boronic acid".
-
The associated hazards (e.g., "Irritant," "Harmful").
-
-
Storage: Seal the container and store it in a designated satellite accumulation area (SAA) that is clearly marked and under the control of laboratory personnel.[3]
Liquid Waste Disposal
This applies to solutions containing 2-Methoxyquinoline-3-boronic acid from experiments.
-
Work Area: Perform all transfers within a chemical fume hood.
-
Collection: Pour the liquid waste into a designated, sealable hazardous waste container suitable for liquids. Use a funnel to prevent spills.
-
Labeling: Label the container clearly with:
-
"Hazardous Waste".
-
The full chemical name: "2-Methoxyquinoline-3-boronic acid".
-
All solvent components and their approximate concentrations.
-
-
Storage: Securely cap the container and store it in the designated satellite accumulation area (SAA), ensuring secondary containment is used to prevent spills.
Decontamination of Empty Containers
Empty containers that held the pure compound must be decontaminated before they can be disposed of as regular lab glass or plastic.
-
Initial Rinse (Hazardous): In a fume hood, rinse the container three times with a suitable solvent (e.g., methanol, acetone). This first rinseate is considered hazardous waste. [6]
-
Collection of Rinseate: Decant the rinseate into your designated liquid hazardous waste container for 2-Methoxyquinoline-3-boronic acid.
-
Subsequent Rinses: Depending on your institution's Environmental Health & Safety (EHS) guidelines, subsequent rinses may also need to be collected as hazardous waste. Consult your EHS office for specific requirements.
-
Final Disposal: After the container is thoroughly rinsed and air-dried in a well-ventilated area (like the back of the fume hood), deface or remove the original label. The clean container can then be disposed of in the appropriate laboratory recycling stream.
Spill Management
Accidental spills must be managed promptly and safely.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
PPE: Don the appropriate PPE as described in Section 2.1.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: For solid spills, carefully sweep the material to avoid generating dust. For absorbed liquid spills, scoop up the absorbent material.
-
Collection: Place all cleanup materials into a designated hazardous waste container and label it accordingly.
-
Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling materials contaminated with 2-Methoxyquinoline-3-boronic acid.
Caption: Decision workflow for the safe disposal of 2-Methoxyquinoline-3-boronic acid waste.
Final Disposal and Regulatory Compliance
The ultimate disposal of hazardous waste is governed by strict federal and local regulations.
-
Waste Manifest: All hazardous waste must be collected by your institution's EHS department or a licensed hazardous waste disposal company. Ensure all required waste manifest forms are completed accurately.
-
Storage Limits: Be aware of the storage time limits for hazardous waste in your facility's Satellite Accumulation Areas (SAAs) and Central Accumulation Areas (CAAs), which vary based on the facility's generator status (e.g., SQG or LQG).[3]
-
Local Regulations: Always consult and adhere to the specific disposal guidelines established by your institution's EHS office, as they are tailored to local and state regulations.[2]
By adhering to this comprehensive guide, researchers can ensure that the disposal of 2-Methoxyquinoline-3-boronic acid is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the integrity of their scientific operations.
References
- Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
-
BIOSYNCE. (2025, July 31). How to dispose of quinoline safely? Retrieved from [Link]
-
Loba Chemie. (2025, July 24). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
- Thermo Fisher Scientific. (2010, June 22). 2-Methoxypyridine-3-boronic acid Safety Data Sheet.
-
Angene Chemical. (2021, May 1). (2-Methoxy-6-methylpyridin-3-yl)boronic acid Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxyquinoline-3-boronic Acid
As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-Methoxyquinoline-3-boronic acid demands not only scientific rigor but also an unwavering commitment to safety. This compound, a valuable building block in medicinal chemistry, possesses a hazard profile that necessitates a comprehensive and well-understood personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety and the integrity of your research.
The primary hazards associated with 2-Methoxyquinoline-3-boronic acid and analogous structures include skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] It is also classified as harmful if swallowed.[2][4] Therefore, our safety protocols are designed to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Core Principles of Protection
Effective PPE is the final barrier between you and the chemical. Its selection and use should be dictated by a thorough risk assessment of the specific procedure being performed. The foundation of safe handling rests on minimizing exposure through engineering controls, such as working within a certified chemical fume hood to control vapors and dust.[5][6]
Ocular and Face Protection: The Non-Negotiable First Line of Defense
Contact with the eyes can cause serious irritation.[1][2][3][7] Standard laboratory safety glasses are insufficient.
-
Mandatory Requirement: Chemical safety goggles that provide a complete seal around the eyes are required for all handling activities. These must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Enhanced Protection: When there is a heightened risk of splashing—for instance, during transfer of solutions or when working with larger quantities—a full-face shield must be worn over the chemical safety goggles.[5][7] This provides a secondary layer of protection for the entire face.
Hand and Skin Protection: Preventing Dermal Contact
2-Methoxyquinoline-3-boronic acid is known to cause skin irritation.[1][2][3] The correct glove selection and lab attire are critical.
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[5][6]
-
Causality: Gloves must be inspected for any signs of degradation or perforation before each use. If direct contact with the chemical occurs, gloves should be removed immediately using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[7] Hands must then be thoroughly washed.
-
-
Body Protection: A fully buttoned, flame-resistant laboratory coat serves as the minimum requirement to protect the skin and personal clothing from accidental spills.[5][6] For tasks involving larger volumes or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5] Long pants and closed-toe shoes are required at all times in the laboratory.[6]
Respiratory Protection: Mitigating Inhalation Risks
The fine, dusty nature of solid boronic acids presents a significant inhalation hazard, potentially causing respiratory system irritation.[1][2]
-
Standard Operations: For handling small quantities within a properly functioning chemical fume hood, respiratory protection may not be necessary as the engineering control is sufficient to contain dust and aerosols.[5]
-
Required Use: If dust or aerosols are generated outside of a fume hood, or if the ventilation is inadequate, a NIOSH-approved respirator is mandatory.[5][6] A particulate respirator (e.g., N95) is suitable for nuisance dust, but for higher-risk procedures, a respirator with cartridges appropriate for organic vapors and particulates should be used.[1][5]
Summary of PPE Requirements
The following table summarizes the essential PPE for handling 2-Methoxyquinoline-3-boronic acid.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles (mandatory). Face shield worn over goggles for splash hazards.[1][5][7] | Protects against serious eye irritation from dust or splashes.[1][2][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5][6] | Prevents skin contact and potential irritation.[1][2] |
| Body Protection | Fully buttoned lab coat. Chemical-resistant apron for larger quantities.[5][6] | Protects skin from accidental contact and spills.[6] |
| Respiratory Protection | NIOSH-approved respirator if dust/aerosols are generated or ventilation is inadequate.[1][5][6] | Prevents irritation of the respiratory tract from inhalation.[1][2] |
Operational and Disposal Plans
A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 2-Methoxyquinoline-3-boronic acid.
Step-by-Step PPE Protocols
1. Donning (Putting On) PPE:
-
Attire: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye Protection: Put on your chemical safety goggles. If required, place the face shield over the goggles.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
2. Doffing (Taking Off) PPE to Prevent Contamination:
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, touching only the inside surface. Dispose of gloves in a designated hazardous waste container.[7]
-
Lab Coat: Unbutton the lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your skin or clothing.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Respirator (if worn): Remove last.
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[5][6]
Disposal Plan
All materials contaminated with 2-Methoxyquinoline-3-boronic acid must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable aprons, and any other contaminated protective equipment must be placed in a clearly labeled, sealed container for hazardous waste.[5]
-
Chemical Waste: Unused product and any solutions containing the compound should be collected in a designated, sealed hazardous waste container. Do not empty into drains.[7][8] Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7][9][10]
By adhering to these detailed protocols, you build a system where safety is an integral and verifiable part of the experimental process, protecting yourself, your colleagues, and the quality of your scientific contributions.
References
- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline.
- Angene Chemical. (2021, May 1). Safety Data Sheet - (2-Methoxy-6-methylpyridin-3-yl)boronic acid.
- Fisher Scientific. (2010, June 22). 2 - SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 2-Isopropyl-oxazole-5-boronic acid pinacol ester Safety Data Sheet.
- Achmem. (n.d.). 2-Methoxyquinoline-3-boronic acid Safety Information.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - Quinoline-3-boronic acid hydrochloride.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. achmem.com [achmem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. chemos.de [chemos.de]
- 9. laballey.com [laballey.com]
- 10. sciencing.com [sciencing.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
